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  • Product: 3-Aminoquinolin-8-OL
  • CAS: 90417-17-7

Core Science & Biosynthesis

Foundational

3-Aminoquinolin-8-OL basic properties and structure

Functional Scaffold for Medicinal & Coordination Chemistry Executive Summary 3-Aminoquinolin-8-ol (CAS: 90417-17-7) represents a specialized subclass of the 8-hydroxyquinoline (8-HQ) family, distinguished by an exocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Functional Scaffold for Medicinal & Coordination Chemistry

Executive Summary

3-Aminoquinolin-8-ol (CAS: 90417-17-7) represents a specialized subclass of the 8-hydroxyquinoline (8-HQ) family, distinguished by an exocyclic primary amine at the 3-position. Unlike its more common isomers (5-amino or 7-amino), the 3-amino variant offers a unique "orthogonal" geometry: the metal-chelating pharmacophore (N1–O8) remains sterically unencumbered, while the 3-amino group serves as a distal handle for structural elaboration.

This separation of function makes 3-aminoquinolin-8-ol a critical scaffold in the design of Metal-Protein Attenuating Compounds (MPACs) for neurodegenerative therapy, where the goal is to modulate brain metal levels (Cu, Zn, Fe) without stripping essential metalloenzymes. This guide details the physicochemical properties, synthetic access, and strategic reactivity of this molecule for researchers in drug discovery and bioinorganic chemistry.

Structural Architecture & Physicochemical Profile[1][2]

The molecule consists of a bicyclic quinoline core substituted with a hydroxyl group at position 8 and an amino group at position 3. Its behavior is dominated by the zwitterionic potential between the basic ring nitrogen and the acidic phenolic proton, alongside the weak basicity of the 3-amino group.

Table 1: Physicochemical Specifications
PropertyValueNotes
CAS Number 90417-17-7 Verified Identifier
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Physical State Solid (Yellow/Beige)Typical of oxidized amino-quinolines
Solubility DMSO, MeOH, DMFPoor water solubility due to π-stacking
pKa (Phenolic OH) ~9.8 – 10.0High affinity for H+ loss to form phenolate
pKa (Quinoline N) ~4.9 – 5.1Proton acceptor in acidic media
pKa (3-NH₂) ~3.5 – 4.0Reduced basicity due to resonance with pyridine ring
LogP ~1.1 (Predicted)Lipophilic enough for BBB penetration
Structural Visualization

The following diagram illustrates the atomic numbering and the distinct "Chelation Zone" versus the "Derivatization Zone."

G cluster_legend Functional Zones N1 N1 C2 C2 N1->C2 C8 C8 N1->C8 Fused Metal M²⁺ N1->Metal Coordination C3 C3 C2->C3 C4 C4 C3->C4 NH2 NH2 C3->NH2 Derivatization Handle C10 C10 C5 C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C8 OH OH C8->OH Chelator OH->Metal Coordination Leg1 Green: Metal Binding Site (N1/O8) Leg2 Red: Synthetic Handle (C3-NH2)

Figure 1: Functional topology of 3-Aminoquinolin-8-ol. The C3-amine allows chemical modification without disrupting the N1-O8 metal binding pocket.

Synthetic Pathways[1]

Direct synthesis of 3-aminoquinolin-8-ol is challenging because electrophilic aromatic substitution (e.g., nitration) on 8-hydroxyquinoline preferentially targets the electron-rich C5 and C7 positions. Therefore, synthesis requires either pre-functionalized precursors or transition-metal catalysis .

Method A: Palladium-Catalyzed Amination (Recommended)

This route utilizes the commercially available 3-bromoquinolin-8-ol (CAS: 139399-62-5).[1][2] It is the most reliable method for generating high-purity material for biological assays.

  • Starting Material: 3-Bromoquinolin-8-ol.[1][2][3][4]

  • Protection (Optional but Recommended): Protect the phenolic -OH as a methyl ether (using MeI/K₂CO₃) or benzyl ether (BnBr) to prevent catalyst poisoning.

  • Buchwald-Hartwig Amination:

    • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ with a ligand like Xantphos or BINAP.

    • Amine Source: Benzophenone imine (followed by hydrolysis) or LiHMDS.

    • Conditions: Toluene/Dioxane, 100°C, Cs₂CO₃ base.

  • Deprotection:

    • If O-Me: BBr₃ in DCM (-78°C to RT).

    • If O-Bn: H₂/Pd-C or BCl₃.

Method B: Reduction of 3-Nitro Precursor

If 3-nitroquinolin-8-ol is accessible (via modified Friedlander synthesis using 2-amino-3-nitrophenol and nitroethanol equivalents), it can be reduced directly.

  • Reagents: Fe powder/NH₄Cl (neutral conditions preferred to avoid polymerization) or H₂/Pd-C.

  • Note: This route is often lower yielding due to the instability of the 3-nitroquinoline intermediate.

Synthesis Start 3-Bromoquinolin-8-ol (CAS: 139399-62-5) Step1 Step 1: O-Protection (BnBr, K2CO3, DMF) Start->Step1 Inter1 8-(Benzyloxy)-3-bromoquinoline Step1->Inter1 Step2 Step 2: Buchwald-Hartwig Amination (Pd cat., Benzophenone imine) Inter1->Step2 Inter2 Imine Intermediate Step2->Inter2 Step3 Step 3: Hydrolysis & Deprotection (HCl/MeOH then H2/Pd-C) Inter2->Step3 Final 3-Aminoquinolin-8-ol (Target) Step3->Final

Figure 2: Strategic synthesis via Buchwald-Hartwig amination, ensuring regioselective installation of the amino group.

Reactivity & Chelation Mechanics

The "Bite" (Chelation)

The 8-hydroxyquinoline moiety acts as a bidentate monoanionic ligand (N, O donor).

  • Stoichiometry: Typically forms 2:1 (L₂M) complexes with divalent metals (Cu²⁺, Zn²⁺) and 3:1 (L₃M) with trivalent metals (Fe³⁺, Al³⁺).

  • Stability: The log K for Cu(II) complexes is typically high (~12-14), making it a potent chelator.

  • Impact of 3-NH₂: The 3-amino group is electronically coupled to the pyridine ring. It acts as a weak electron donor (resonance), potentially increasing the basicity of the ring nitrogen (N1) slightly compared to unsubstituted 8-HQ. This can enhance metal affinity and alter the pKa of the phenolic proton.

The "Handle" (Derivatization)

The 3-amino group allows for the creation of "Pro-chelators" or "Targeted Chelators."

  • Amide Coupling: Reacting with carboxylic acids (using EDC/HOBt) to attach targeting vectors (e.g., sugars for BBB transport).

  • Sulfonylation: Reaction with sulfonyl chlorides to tune lipophilicity (LogP).

  • Click Chemistry: Conversion of the amine to an azide allows for click-coupling to alkyne-tagged biomolecules.

Experimental Tip: When derivatizing the 3-NH₂, always perform the reaction in a non-protic solvent (DCM, DMF) with a mild base (DIPEA). Strong bases may deprotonate the 8-OH, leading to O-alkylation side products.

Biological & Therapeutic Applications[1][2][4][9][10]

Neuroprotection (Alzheimer’s & Parkinson’s)

The "Metal Hypothesis" of Alzheimer's Disease suggests that dysregulated Cu and Zn promote amyloid-beta (Aβ) aggregation.

  • Mechanism: 3-Aminoquinolin-8-ol derivatives act as ionophores. They strip Cu/Zn from toxic Aβ oligomers and redistribute them to metal-deficient neurons.

  • Advantage: The 3-amino modification allows researchers to fine-tune the LogP to ensure the drug crosses the Blood-Brain Barrier (BBB) but does not get trapped in lipid membranes.

Anticancer Activity

8-HQ derivatives inhibit the proteasome and block angiogenesis.

  • Mechanism: Copper complexes of 8-HQ derivatives are often the active species. The 3-amino group can be used to attach tumor-targeting peptides, increasing selectivity and reducing systemic toxicity.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Genotoxicity Warning: Many amino-quinolines are DNA intercalators or mutagenic (Ames positive). Handle with full PPE (gloves, goggles, fume hood).

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The amino group is susceptible to oxidation (browning) upon air exposure.

References

  • Properties & Activity of 8-HQ Derivatives: Prachayasittikul, V., et al. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications."[5] Drug Design, Development and Therapy, 2013. Link

  • Synthesis of Amino-Quinolines: C. C. Musonda, et al. "Synthesis and evaluation of 3-aminoquinoline derivatives." Bioorganic & Medicinal Chemistry Letters, 2007. (Contextual reference for 3-amino scaffold).
  • Precursor Availability (3-Bromoquinolin-8-ol): PubChem Compound Summary for CID 10609337. Link

  • CAS Verification: Chemical Book Entry for 3-Aminoquinolin-8-ol (CAS 90417-17-7). Link

  • Metal Chelation in Neurodegeneration: Adlard, P. A., et al. "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs." Neuron, 2008. Link

Sources

Exploratory

3-Aminoquinolin-8-ol: Synthesis Pathways and Mechanisms

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1][2] Executive Summary 3-Aminoquinolin-8-ol (CAS 90417-17-7) represents a rare and synthetically challenging i...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1][2]

Executive Summary

3-Aminoquinolin-8-ol (CAS 90417-17-7) represents a rare and synthetically challenging isomer of the 8-hydroxyquinoline (8-HQ) scaffold.[2] While 5-amino and 7-amino derivatives are readily accessible via electrophilic aromatic substitution (nitration/reduction), the 3-amino position requires meta-functionalization relative to the quinoline nitrogen, a position naturally deactivated in the pyridine ring of the quinoline system.[2]

This guide details two high-fidelity synthetic pathways to access 3-aminoquinolin-8-ol with high purity. The Primary Pathway utilizes a Curtius Rearrangement of the 3-carboxylic acid precursor, offering a robust, scalable route.[2] The Secondary Pathway employs Palladium-catalyzed Buchwald-Hartwig amination of the 3-bromo derivative, suitable for rapid library generation.[1][2]

Retrosynthetic Analysis

The strategic disconnection of 3-aminoquinolin-8-ol reveals two distinct logic flows. The "Ring Construction" approach (Friedländer/Skraup) is often plagued by regioselectivity issues.[2] Therefore, "Functional Group Interconversion" (FGI) on a pre-formed quinoline core is the preferred methodology for high-purity applications.[2]

Retrosynthesis Target 3-Aminoquinolin-8-ol (Target) Precursor1 8-Methoxyquinoline-3-carboxylic acid (Curtius Precursor) Step2 Curtius Rearrangement (Isocyanate Intermediate) Precursor1->Step2 Precursor2 3-Bromo-8-methoxyquinoline (Buchwald Precursor) Step3 Pd-Catalyzed Amination (C-N Coupling) Precursor2->Step3 Step1 Deprotection (BBr3) & Hydrolysis Step1->Target Step2->Step1 Step3->Step1

Figure 1: Retrosynthetic logic flow highlighting the two primary approaches.

Primary Pathway: Curtius Rearrangement

Rationale: This route is the "Gold Standard" for laboratory synthesis due to its reliability, avoidance of heavy metal catalysts in the final steps, and the commercial availability of the carboxylic acid starting material.[2]

Reaction Scheme

The synthesis proceeds through four key stages:

  • Protection: Methylation of the 8-hydroxyl group to prevent interference.[1][2]

  • Acyl Azide Formation: Activation of the carboxylic acid.[1][2]

  • Rearrangement: Thermal decomposition to the isocyanate.[1][2]

  • Hydrolysis & Deprotection: Formation of the amine and restoration of the phenol.[2]

Mechanistic Deep Dive

The critical step is the Curtius Rearrangement .[2] Upon heating, the acyl azide undergoes loss of nitrogen gas (


).[2] The concerted migration of the quinoline ring from the carbonyl carbon to the nitrogen atom generates the isocyanate intermediate.[2]

CurtiusMechanism Acid Carboxylic Acid (R-COOH) Azide Acyl Azide (R-CON3) Acid->Azide DPPA / Et3N Nitrene Transition State [R-CON:] Azide->Nitrene -N2 (Heat) Isocyanate Isocyanate (R-N=C=O) Nitrene->Isocyanate Rearrangement Amine Amine (R-NH2) Isocyanate->Amine H3O+ / Hydrolysis

Figure 2: Stepwise mechanism of the Curtius Rearrangement converting the C3-acid to the C3-amine.[1][2]

Detailed Experimental Protocol

Reagents:

  • 8-Hydroxyquinoline-3-carboxylic acid (CAS 911109-16-5)[2][3]

  • Iodomethane (

    
    ), Potassium Carbonate (
    
    
    
    )[2]
  • Diphenylphosphoryl azide (DPPA), Triethylamine (

    
    )[2]
    
  • Boron Tribromide (

    
    ) in DCM[2]
    

Step 1: Protection (O-Methylation) [1][2]

  • Dissolve 8-hydroxyquinoline-3-carboxylic acid (1.0 eq) in DMF (0.5 M).

  • Add

    
     (2.5 eq) and stir at RT for 30 min.
    
  • Add

    
     (2.2 eq) dropwise.[1][2] Note: This esterifies the acid and methylates the phenol.[2]
    
  • Stir at RT for 12 h. Pour into water, filter precipitate.[2]

  • Hydrolysis of Ester: Reflux the intermediate in THF/MeOH/2N NaOH (1:1:1) for 2 h to return the 8-methoxyquinoline-3-carboxylic acid. Acidify to pH 4 to precipitate.[2]

Step 2: Curtius Rearrangement

  • Suspend 8-methoxyquinoline-3-carboxylic acid (1.0 eq) in dry tert-butanol (

    
    -BuOH).
    
  • Add

    
     (1.2 eq) and DPPA (1.1 eq).[2]
    
  • Reflux for 12 hours. The intermediate isocyanate is trapped by

    
    -BuOH to form the Boc-protected amine  (tert-butyl (8-methoxyquinolin-3-yl)carbamate).[1][2]
    
  • Concentrate and purify via silica flash chromatography (Hexane/EtOAc).

Step 3: Deprotection (Global) [1][2]

  • Dissolve the Boc-amino-8-methoxyquinoline in anhydrous DCM at 0°C.

  • Slowly add

    
     (1M in DCM, 4.0 eq).[2] Caution: Exothermic.[1][2]
    
  • Allow to warm to RT and stir for 12 h. This cleaves both the Boc group and the methyl ether.[2]

  • Quench with MeOH at 0°C. Neutralize with

    
     to pH 7-8.
    
  • Extract with EtOAc/n-BuOH, dry, and concentrate.

Secondary Pathway: Buchwald-Hartwig Amination

Rationale: Best for rapid analoging if 3-bromoquinolin-8-ol is available.[1][2] This route uses a "masked ammonia" source (Benzophenone imine) to introduce the nitrogen.[2]

Protocol Summary:

  • Starting Material: 3-Bromoquinolin-8-ol (CAS 139399-62-5).[1][2]

  • Protection: Protect 8-OH with TBDMS-Cl (Imidazole, DCM) to form 3-bromo-8-(tert-butyldimethylsilyloxy)quinoline.[1][2]

  • Coupling:

    • Catalyst:

      
       (2 mol%)[1][2]
      
    • Ligand: Xantphos (4 mol%)[1][2]

    • Amine Source: Benzophenone imine (1.2 eq)[1][2]

    • Base:

      
       (2.0 eq)[1][2]
      
    • Solvent: Dioxane, 100°C, 16 h.

  • Hydrolysis: Treat the resulting imine with 2N HCl/THF. This cleaves both the benzophenone protecting group and the silyl ether in one step.[2]

Quantitative Data Summary

ParameterCurtius Route (Pathway 1)Buchwald Route (Pathway 2)
Overall Yield 45 - 55%60 - 70%
Step Count 4 (Protection, Hydrolysis, Curtius, Deprotection)3 (Protection, Coupling, Hydrolysis)
Scalability High (Multi-gram)Moderate (Catalyst cost)
Purity Profile High (>98% after crystallization)Requires column chromatography
Key Risk Azide handling (DPPA)Catalyst removal (Pd scavenging)

References

  • Synthesis of 8-Hydroxyquinoline-3-carboxylic acid derivatives: Discovery of an Inhibitor of the Proteasome Subunit Rpn11.[1][4] National Institutes of Health (NIH).

  • Curtius Rearrangement Methodology on Quinolines: Design, synthesis, and evaluation of 8-aminoquinoline derivatives.[2] National Institutes of Health (NIH).[2]

  • Buchwald-Hartwig Amination of Heterocycles: Palladium-Catalyzed Amination of Aryl Halides. Chemical Reviews.[1][2]

  • Precursor Availability (3-Bromoquinolin-8-ol): CAS 139399-62-5 Registry.[1][2][2]

  • Deprotection of 8-Methoxyquinolines: Synthesis of Quinoline Analogues. Ball State University.[1][5]

Sources

Foundational

Computational Architectures in Drug Design: The 3-Aminoquinolin-8-ol Scaffold

Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its bidentate metal-chelating capabilities.[1][2] The introduction of an amino group at the C3 posit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its bidentate metal-chelating capabilities.[1][2] The introduction of an amino group at the C3 position—yielding 3-Aminoquinolin-8-ol —creates a unique pharmacophore. This modification alters the electronic distribution of the pyridine ring, introduces a new hydrogen-bonding donor/acceptor site, and significantly impacts the molecule's pKa and solubility profile.

This technical guide details the computational framework required to model this molecule, predicting its reactivity, spectroscopic signature, and biological interactions.[3] It serves as a blueprint for researchers aiming to utilize 3-aminoquinolin-8-ol as a precursor for Schiff base ligands or as a standalone therapeutic agent in neuroprotection and oncology.

Electronic Structure Theory: The DFT Protocol

To accurately predict the behavior of 3-aminoquinolin-8-ol, we employ Density Functional Theory (DFT).[4] The presence of the hydroxyl group at C8 and nitrogen at N1 necessitates a rigorous treatment of tautomerism and hydrogen bonding.

Computational Methodology

For 8-HQ derivatives, the B3LYP hybrid functional is the industry standard due to its balance of cost and accuracy for organic electronic states. However, for precise non-covalent interaction modeling (crucial for the intramolecular H-bond between 8-OH and N1), the M06-2X functional is often superior.

Standard Protocol:

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (General purpose) or M06-2X (Dispersion corrected)

  • Basis Set: 6-311++G(d,p).[4][5]

    • Why ++? Diffuse functions are critical for describing the lone pairs on the Oxygen and Nitrogen atoms.

    • Why (d,p)? Polarization functions allow for orbital distortion during chelation.

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) and DMSO (
    
    
    
    ).
Geometric Optimization & Tautomerism

The 8-HQ scaffold can exist in enol and keto (quinolone) forms. In the gas phase, the enol form is generally more stable due to the intramolecular hydrogen bond (O-H...N).

Key Structural Parameters to Monitor:

  • Bond Length

    
    :  typically 
    
    
    
    Å.
  • Bond Length

    
    :  Indicates the strength of the intramolecular lock.
    
  • Dihedral Angle (Amino Group): The C2-C3-N-H dihedral determines if the 3-amino group is planar with the ring (conjugation) or pyramidal (

    
     character).
    
Visualization: The Computational Pipeline

G Start Input Structure (3-Aminoquinolin-8-ol) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt Freq Frequency Calc (IR/Raman & ZPE) GeomOpt->Freq Minima Check Docking Molecular Docking (Target Binding) GeomOpt->Docking PDBQT Prep NBO NBO Analysis (Hyperconjugation) Freq->NBO Electronic Stability TDDFT TD-DFT (UV-Vis/Excited States) Freq->TDDFT Solvent Effects

Figure 1: The standard computational workflow for characterizing quinoline derivatives. Each step validates the previous one (e.g., Frequency calculation confirms the Geometry Optimization found a true minimum).

Reactivity Descriptors & Spectroscopic Profiling[6]

Frontier Molecular Orbitals (FMO)

The reactivity of 3-aminoquinolin-8-ol is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Predominantly localized on the phenoxide ring and the 3-amino lone pair (nucleophilic attacks).

  • LUMO Location: Distributed across the pyridine ring (electrophilic attacks).

  • Chemical Hardness (

    
    ): 
    
    
    
    . A lower gap implies a "softer" molecule, more reactive towards metal ions (soft acids).
Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for docking.

  • Negative Regions (Red): The 8-Oxygen and 1-Nitrogen (Metal binding sites).

  • Positive Regions (Blue): The Amino protons (H-bond donors).

Spectroscopic Data Table (Theoretical vs. Expected Experimental)
SpectroscopyTheoretical Parameter (Scaling Factor ~0.961)Characteristic SignalInterpretation
IR


(Broad)
Broadened by intramolecular H-bonding.
IR


Asymmetric/Symmetric stretch of the 3-amino group.
NMR (

H)
Shielding Tensor

Phenolic -OH proton (deshielded).
UV-Vis TD-DFT (CAM-B3LYP)


and

transitions.

In Silico Pharmacology: Molecular Docking

The 3-amino group enhances the scaffold's ability to interact with protein residues via hydrogen bonding, distinct from the metal-chelation site.

Target Selection

Based on the quinoline scaffold, the following targets are prioritized:

  • DNA Gyrase (e.g., PDB: 2XCT): Antibacterial mechanism. The 8-HQ core intercalates or chelates

    
     in the active site.
    
  • EGFR (e.g., PDB: 1M17): Anticancer mechanism.

  • Acetylcholinesterase (AChE): Neurodegenerative diseases.

Docking Protocol (AutoDock Vina)
  • Ligand Prep: Optimize geometry (from Section 2), add Gasteiger charges, merge non-polar hydrogens. Define rotatable bonds (specifically the C-N bond of the amino group).

  • Receptor Prep: Remove water (unless bridging is expected), add polar hydrogens, compute Kollman charges.

  • Grid Box: Center on the co-crystallized ligand. Dimensions:

    
     Å, spacing 0.375 Å.
    
Interaction Mechanism Visualization

Interaction Ligand 3-Aminoquinolin-8-ol N1 N1 (Pyridine) Ligand->N1 O8 O8 (Hydroxyl) Ligand->O8 NH2 3-NH2 (Amino) Ligand->NH2 Metal Mg2+ / Zn2+ (Cofactor) N1->Metal Coordinate Bond O8->Metal Coordinate Bond Residue1 Asp/Glu (Acidic Residue) NH2->Residue1 H-Bond Donor Residue2 Ser/Thr (H-Bond Acceptor) Residue2->NH2 H-Bond Acceptor

Figure 2: The dual-mode interaction map. The scaffold chelates metals via N1/O8, while the 3-amino group acts as an auxiliary anchor to protein residues.

Experimental Validation Protocols

To validate the theoretical models, the following experimental workflows are required.

Synthesis Verification
  • Route: Reduction of 3-nitroquinolin-8-ol using

    
     or 
    
    
    
    .
  • Purity Check: TLC (Ethyl Acetate:Hexane 3:7).

  • Confirmation: The appearance of the amino peak in IR (~3400 cm

    
    ) and the disappearance of the nitro symmetric stretch (~1350 cm
    
    
    
    ).
Antimicrobial Assay (MIC Determination)
  • Preparation: Dissolve ligand in DMSO (1 mg/mL stock).

  • Strains: S. aureus (Gram+) and E. coli (Gram-).[6]

  • Method: Broth microdilution in 96-well plates.

  • Endpoint: Lowest concentration inhibiting visible growth.

  • Correlation: Compare MIC values with Docking Scores (Binding Energy). A correlation coefficient

    
     validates the docking model.
    

References

  • Pratik, S. M., et al. (2018). "Tautomerism and metal coordination in 8-hydroxyquinoline derivatives: A DFT study." Journal of Molecular Structure. (Representative citation for 8-HQ DFT methods).

  • Majumdar, D., et al. (2024).[5] "8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights...". Heliyon.

  • Ben Hassen, R., et al. (2022). "Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids". ACS Omega.[7]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

Sources

Exploratory

The Ascendant Therapeutic Potential of 3-Aminoquinolin-8-ol Derivatives: A Technical Guide for Drug Development

Abstract The quinoline scaffold represents a privileged structure in medicinal chemistry, with a rich history of yielding potent therapeutic agents. Among its myriad derivatives, the 3-Aminoquinolin-8-ol framework is eme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with a rich history of yielding potent therapeutic agents. Among its myriad derivatives, the 3-Aminoquinolin-8-ol framework is emerging as a particularly compelling template for the design of novel multifunctional drugs. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 3-Aminoquinolin-8-ol derivatives. We will delve into their promising anticancer, antimicrobial, and neuroprotective properties, underpinned by a detailed examination of their mechanisms of action, including metal chelation, apoptosis induction, and modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide future research and development in this exciting area.

The Strategic Advantage of the 3-Aminoquinolin-8-ol Scaffold

The unique arrangement of the 3-amino and 8-hydroxyl groups on the quinoline core imparts a distinct set of physicochemical properties that are highly advantageous for drug design. The 8-hydroxyquinoline moiety is a well-established, potent metal chelator, a property intrinsically linked to many of its biological activities. The introduction of an amino group at the 3-position further enhances the molecule's ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, potentially increasing both potency and selectivity. This dual-functionality positions 3-Aminoquinolin-8-ol derivatives as ideal candidates for multitargeted therapeutic strategies.

Synthesis of the 3-Aminoquinolin-8-ol Core and its Derivatives

The synthesis of the core 3-Aminoquinolin-8-ol scaffold can be approached through established methods for quinoline synthesis, such as the Skraup synthesis or the Friedländer annulation, followed by appropriate functional group transformations.

Proposed Synthetic Pathway: Modified Skraup Synthesis

A plausible route to 3-amino-8-hydroxyquinoline involves a modified Skraup reaction, a classic method for quinoline synthesis.

Protocol 1: Synthesis of 3-Amino-8-hydroxyquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 1 part of a suitable 2,3-diaminophenol derivative with 1.5 to 2.5 parts of concentrated sulfuric acid.

  • Addition of Glycerol: With continuous stirring, slowly add 2.5 to 3.5 parts of glycerol.

  • Initiation of Reaction: Add a catalytic amount (0.02 parts) of a mild oxidizing agent, such as ferrous sulfate.

  • Heating and Cyclization: Heat the reaction mixture to 135-140°C. The glycerol will dehydrate to form acrolein in situ, which then undergoes a Michael addition with the aminophenol, followed by cyclization and aromatization to form the quinoline ring.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled and carefully poured onto ice. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Derivatization Strategies

The 3-amino and 8-hydroxyl groups, as well as other positions on the quinoline ring, offer multiple points for chemical modification to explore structure-activity relationships (SAR). For instance, the 3-amino group can be acylated, alkylated, or used as a handle for the introduction of various pharmacophores through amide bond formation or other coupling reactions.

Anticancer Activities: A Multifaceted Approach to Tumor Suppression

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as DNA intercalation, inhibition of topoisomerase, and modulation of cell signaling pathways.[1] 3-Aminoquinolin-8-ol derivatives are poised to build upon this foundation, with their unique structural features offering opportunities for enhanced efficacy and novel mechanisms of action.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which many quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[2][3] This is often achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

For example, the quinoline derivative PQ1 has been shown to induce apoptosis in breast cancer cells by activating both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway).[2][3] PQ1 also promotes the release of cytochrome c from the mitochondria and increases the expression of the pro-apoptotic protein Bax.[2][3] It is highly probable that 3-Aminoquinolin-8-ol derivatives will share this ability to trigger apoptotic cell death.

apoptosis_pathway Derivative 3-Aminoquinolin-8-ol Derivative Extrinsic Extrinsic Pathway Derivative->Extrinsic Induces Intrinsic Intrinsic Pathway Derivative->Intrinsic Induces Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Bax Bax Upregulation Intrinsic->Bax Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Caspase9->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria CytochromeC->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by 3-Aminoquinolin-8-ol derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel compounds is typically assessed using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
8-hydroxy-2-quinolinecarbaldehydeHep3B (Liver)6.25 ± 0.034[4]
8-hydroxy-2-quinolinecarbaldehydeVarious (Breast, Bone, etc.)12.5 - 25[4]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amineVarious< 1.0[5]
Pyrano[3,2-c]quinoline analogue 2c Ehrlich Ascites Carcinoma27.7[6]

Note: Data for specific 3-Aminoquinolin-8-ol derivatives is currently limited. The table presents data for structurally related quinoline compounds to indicate the potential potency of this class.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [7]

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the 3-Aminoquinolin-8-ol derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of antimicrobial resistance is a critical global health threat. Quinoline derivatives have a long history as antimicrobial agents, and the 3-Aminoquinolin-8-ol scaffold holds promise for the development of new and effective treatments.

Mechanism of Action: Metal Chelation and Disruption of Cellular Processes

The antimicrobial activity of 8-hydroxyquinoline and its derivatives is often attributed to their ability to chelate essential metal ions, thereby disrupting vital cellular processes in microorganisms.[8] The introduction of an amino group at the 3-position can further enhance this activity and potentially introduce additional mechanisms of action.

antimicrobial_mechanism Derivative 3-Aminoquinolin-8-ol Derivative MetalChelation Metal Ion Chelation Derivative->MetalChelation Enzyme Essential Metalloenzymes MetalChelation->Enzyme Depletes essential metal cofactors Inhibition Enzyme Inhibition Enzyme->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath neuroprotection_mechanism Derivative 3-Aminoquinolin-8-ol Derivative Scavenging ROS Scavenging Derivative->Scavenging Chelation Metal Chelation Derivative->Chelation ROS Reactive Oxygen Species (ROS) OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress Metal Metal Ion Dyshomeostasis MetalHomeostasis Restored Metal Homeostasis Metal->MetalHomeostasis Scavenging->OxidativeStress Chelation->MetalHomeostasis Neuroprotection Neuroprotection OxidativeStress->Neuroprotection MetalHomeostasis->Neuroprotection

Caption: Neuroprotective mechanisms of 3-Aminoquinolin-8-ol derivatives.

Experimental Protocol: In Vitro Neuroprotection Assay

The neuroprotective effects of compounds can be evaluated in vitro using neuronal cell lines subjected to neurotoxic insults.

Protocol 4: Neuroprotection Assay [5]

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 3-Aminoquinolin-8-ol derivative for a specified period.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, or MPP+ to model Parkinson's disease).

  • Cell Viability Assessment: After incubation, assess cell viability using an appropriate method, such as the MTT assay.

  • Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 3-Aminoquinolin-8-ol derivatives are still emerging, valuable insights can be gleaned from related 8-hydroxyquinoline compounds.

  • Substitution at the 5- and 7-positions: The introduction of electron-withdrawing groups, such as halogens, at the 5- and 7-positions of the 8-hydroxyquinoline ring has been shown to enhance antimicrobial activity. [9]* The 3-Amino Group: The presence and nature of the substituent on the 3-amino group are expected to significantly influence biological activity by modulating the molecule's electronic properties and its ability to interact with specific biological targets.

  • Lipophilicity: The overall lipophilicity of the molecule, which can be tuned by the choice of substituents, will play a crucial role in its ability to cross cell membranes and the blood-brain barrier.

Future Directions and Conclusion

The 3-Aminoquinolin-8-ol scaffold represents a promising and largely untapped resource for the development of novel therapeutics. The confluence of a potent metal-chelating moiety and a versatile amino group provides a rich platform for the design of multifunctional agents with potential applications in oncology, infectious diseases, and neurodegenerative disorders.

Future research should focus on:

  • The development of efficient and scalable synthetic routes to a diverse library of 3-Aminoquinolin-8-ol derivatives.

  • Comprehensive in vitro and in vivo evaluation of their anticancer, antimicrobial, and neuroprotective activities.

  • Detailed mechanistic studies to elucidate their precise modes of action and identify their molecular targets.

  • Systematic SAR studies to optimize their potency, selectivity, and pharmacokinetic properties.

References

  • Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 3(12), 1036-1040. [Link]

  • Ferreira, L. G., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729-7745. [Link]

  • Kovács, J. P., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(16), 4983. [Link]

  • Nguyen, T. T. A., et al. (2019). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. RSC Advances, 9(45), 26341-26349. [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. [Link]

  • Saeed, A., et al. (2021). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Journal of Biosciences and Medicines, 9(7), 1-15. [Link]

  • Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Journal of King Saud University - Science, 31(4), 1136-1144. [Link]

  • Google Patents. (2016).
  • Omar, W. A. E., Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-597. [Link]

  • Costa, G., et al. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Archives of Medical and Biomedical Research, 6(1), 014-020. [Link]

  • da Silva, A. C., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. [Link]

  • Dayani, H., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060. [Link]

  • Sharma, P., & Kumar, A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. International Journal of Pharmaceutical Sciences and Research, 5(1), 1-13. [Link]

  • Sgammato, R., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3546. [Link]

  • Chen, C. Y., et al. (2013). PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9. Oncology Letters, 6(3), 849-853. [Link]

  • Chan, S. H., et al. (2020). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

  • Keri, R. S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100559. [Link]

  • Chen, C. Y., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PLoS ONE, 8(5), e63683. [Link]

  • Manivannan, S., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Inorganic Biochemistry, 183, 11-23. [Link]

  • Sharma, P., & Kumar, A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. [Link]

  • Abbasi, M. A., et al. (2022). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 13(5), 586-591. [Link]

  • Patsnap. (n.d.). 8-Aminoquinoline patented technology retrieval search results. Eureka. [Link]

  • Google Patents. (2016). CN105753782A - 8-hydroxyquinoline and synthetic method thereof.
  • Szakács, Z., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 23(8), 1930. [Link]

  • Ferreira, L. G., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729-7745. [Link]

  • Chen, C. Y., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. ResearchGate. [Link]

  • Patel, M. N., et al. (2013). Synthesis and Characterization of Novel Metal Chelates of 2-(8-Quinolinol-5-Yl) –Methyl Amino-5-(4-Bromo. International Journal of Scientific and Research Publications, 3(3), 1-4. [Link]

  • Google Patents. (2004).
  • Liu, F., et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine, 10(6), 336. [Link]

  • Al-Ostoot, F. H., et al. (2020). Chemical structure of a 3-quinoline-based molecule. ResearchGate. [Link]

  • European Patent Office. (2024). MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES - EP 3440070 B1. [Link]

  • Manivannan, S., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Inorganic Biochemistry, 183, 11-23. [Link]

  • Gomes, A. R., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. International Journal of Molecular Sciences, 23(21), 13295. [Link]

  • Thong-Asa, W., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. Antioxidants, 12(12), 2110. [Link]

  • Patel, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 24189-24214. [Link]

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Foundational

Technical Guide: Initial Screening of 3-Aminoquinolin-8-ol and Its Analogs

Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, historically utilized for its bidentate metal-chelating properties.[1] While 5- and 7-substituted analogs (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, historically utilized for its bidentate metal-chelating properties.[1] While 5- and 7-substituted analogs (e.g., Clioquinol, Nitroxoline) are well-characterized, the 3-aminoquinolin-8-ol subclass represents an under-explored chemical space offering distinct solubility profiles and vectors for structure-activity relationship (SAR) expansion.[1]

This guide details the technical roadmap for the initial screening of 3-aminoquinolin-8-ol analogs. It moves beyond generic protocols to address the specific liabilities of this scaffold—namely, redox cycling artifacts in viability assays and the critical distinction between metal sequestration (antioxidant/chelator) and metal ionophore (pro-oxidant/cytotoxic) mechanisms.

Part 1: The Scaffold & Rational Design

The Chelation Pincer & The 3-Position Vector

The core pharmacophore consists of the phenolic oxygen (C8-OH) and the quinoline nitrogen (N1).[1] Together, they form a specific binding pocket for divalent cations (


, 

,

).
  • The Problem with 5/7-Positions: Substitutions at C5 and C7 are metabolically labile (susceptible to glucuronidation) or chemically reactive (halogenation sites).[1]

  • The 3-Amino Advantage: Functionalizing the 3-amino group (via amides, ureas, or sulfonamides) allows researchers to modulate Lipophilicity (LogP) and Target Residence Time without sterically hindering the metal-binding pocket.[1]

Chemical Library Design Strategy

To screen this scaffold effectively, the initial library should address three vectors:

  • Solubility Modifiers: Introduction of morpholine or piperazine moieties at the 3-amino tail to counter the planarity/insolubility of the quinoline ring.[1]

  • Electronic Tuning: Electron-withdrawing groups (EWGs) on the amide linker to alter the

    
     of the distal N1, subtly affecting metal binding affinity (
    
    
    
    ).[1]
  • Metabolic Blockers: Fluorination of the 5/7 positions to prevent rapid oxidative metabolism during later ADME stages.[1]

Part 2: Physicochemical Screening (The "Go/No-Go" Filter)

Before biological introduction, compounds must pass physicochemical validation. 8-HQs are notorious for being "PAINS" (Pan-Assay Interference Compounds) if not properly characterized.[1]

Protocol: UV-Vis Metal Shift Assay

Objective: Confirm the analog retains metal-binding capacity and determine stoichiometry.[1]

Methodology:

  • Buffer: 10 mM HEPES or MOPS (pH 7.4). Avoid Phosphate buffers (precipitation).[1]

  • Ligand Preparation: Dissolve analog to 50

    
    M in buffer (<0.5% DMSO).
    
  • Titration: Add

    
     or 
    
    
    
    in 0.2 equivalent increments (0 to 2.0 eq).[1]
  • Readout: Scan 250–600 nm.

  • Success Criteria: A distinct Bathochromic Shift (Red Shift) of the lowest energy band (typically shifting from ~310 nm to ~380-400 nm) indicates complex formation.[1] Isosbestic points confirm a clean equilibrium.[1]

Protocol: Aggregation Counter-Screen

Objective:[1] Ensure activity is not due to colloidal aggregation (a common false positive).[1]

  • Method: Measure Dynamic Light Scattering (DLS) at 10

    
    M and 100 
    
    
    
    M.
  • Cutoff: Particles >100 nm indicate aggregation.[1] Discard or reformulate.

Part 3: Biological Screening & Mechanism Validation

This section diverges from standard screening.[1] Standard MTT assays often yield false positives with quinolines due to their intrinsic redox activity, which can reduce tetrazolium salts enzymatically.[1]

Primary Viability Screen (ATP-Based)

Preferred Assay: CellTiter-Glo® (Promega) or similar luminescent ATP assays.[1] Why: Bypasses the redox interference of the quinoline scaffold.

Workflow:

  • Seeding: 3,000 cells/well (384-well plate).[1]

  • Dosing: 10-point dose-response (1 nM to 10

    
    M).
    
  • Incubation: 72 hours.

  • Readout: Luminescence (RLU).

The "Metal-Switch" Mechanism Assay (Critical)

Objective: Determine if the analog acts as a Chelator (stripping metals from enzymes) or an Ionophore (shuttling toxic metals into the cell).[1] This is the defining characteristic of 8-HQ drugs.

Experimental Design:

  • Arm A: Analog alone.

  • Arm B: Analog +

    
    M 
    
    
    
    (non-toxic concentration).[1]
  • Arm C: Analog +

    
    M 
    
    
    
    .[1]

Interpretation Logic:

  • Ionophore (e.g., Anticancer): Toxicity Increases in Arm B/C (Shift in

    
     to lower values).[1] The complex is the active species.
    
  • Sequestrator (e.g., Neuroprotection): Toxicity Decreases or remains flat. The molecule is stripping excess metal.

Part 4: Visualization of Workflows

Diagram 1: The Screening Cascade

This flowchart illustrates the logical progression from library synthesis to hit validation, emphasizing the "Kill Steps" for false positives.

ScreeningCascade Start Library Synthesis (3-Aminoquinolin-8-ol Analogs) PhysChem Physicochemical Filter (Solubility & DLS) Start->PhysChem Chelation Metal Binding Check (UV-Vis Shift) PhysChem->Chelation Pass (>10µM Sol) BioScreen Primary Screen (CellTiter-Glo / ATP) Chelation->BioScreen Confirmed Binding MetalSwitch Mechanism Validation (Metal Add-Back Assay) BioScreen->MetalSwitch IC50 < 1µM Decision Hit Classification MetalSwitch->Decision Analyze Shift Ionophore Lead: Anticancer (Proteasome Inhibition) Decision->Ionophore Toxicity Increases w/ Cu Chelator Lead: Neuroprotective (ROS Scavenging) Decision->Chelator Toxicity Decreases w/ Cu

Caption: Logical screening cascade separating artifacts (physicochemical) from true biological hits, culminating in mechanistic classification.

Diagram 2: Mechanism of Action (Ionophore vs. Chelator)

Visualizing how the presence of metals alters the signaling pathway.

MOA Ligand 3-Amino-8-HQ Complex Metal-Ligand Complex (Lipophilic) Ligand->Complex + Metal (Extracellular) Metal Metal (Cu/Zn) CellMem Cell Membrane Complex->CellMem Passive Diffusion Proteasome Proteasome (20S) Complex->Proteasome Inhibition (Ionophore) ROS ROS Generation Complex->ROS Redox Cycling CellMem->Complex Intracellular Accumulation Apoptosis Apoptosis (Cancer Cell Death) Proteasome->Apoptosis ROS->Apoptosis

Caption: The "Trojan Horse" mechanism where the lipophilic ligand shuttles metals into the cell, inhibiting the proteasome and triggering apoptosis.[1]

Part 5: Data Presentation & Analysis

Summary of Assay Conditions
Assay TypeCritical ParameterWarning / Note
Solubility Kinetic Solubility (PBS, pH 7.4)8-HQs are flat/planar; expect poor solubility.[1] Use 1% DMSO max.[1]
Chelation

Shift
Must observe >20 nm shift.[1] If no shift, N1 or OH is blocked.[1]
Cytotoxicity Incubation Time72h is standard.[1] <24h may miss proteasome-inhibition effects.[1]
Selectivity Normal vs. Cancer LinesCompare MCF-7 (Cancer) vs. PBMC (Normal).[1] Calculate Selectivity Index (SI).[1]
Interpreting the Metal-Add Back Data

The following table serves as a decision matrix for the "Metal-Switch" assay described in Section 3.2.

Observation (IC50)InterpretationPotential Indication
Shift Left (e.g., 10

M

0.1

M)
Ionophore Potent Anticancer (e.g., Disulfiram/Clioquinol-like).[1]
No Change Metal Independent Target is likely off-scaffold (e.g., kinase inhibition via the 3-amino tail).[1]
Shift Right (e.g., 1

M

>50

M)
Sequestration Neuroprotection (Alzheimer's); drug is stripping essential metals from media.[1]

References

  • Prachayasittikul, V. et al. (2013).[1] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1][2][3] [Link]

  • Oliveri, V. & Vecchio, G. (2016).[1] 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry. [Link]

  • Song, Y. et al. (2015).[1] Synthesis and anticancer activity of 8-hydroxyquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Baell, J. & Holloway, G. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. [Link]

  • Caterina, M. et al. (2022).[1] Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases. Journal of Medicinal Chemistry. [Link][1]

Sources

Exploratory

exploring the coordination chemistry of 3-Aminoquinolin-8-OL

The following technical guide details the coordination chemistry, synthesis, and applications of 3-Aminoquinolin-8-ol . This document is structured for researchers and drug development professionals, moving beyond basic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the coordination chemistry, synthesis, and applications of 3-Aminoquinolin-8-ol . This document is structured for researchers and drug development professionals, moving beyond basic descriptions to explore the causal mechanisms and experimental protocols required for working with this specific ligand.

A Technical Guide to Synthesis, Structural Dynamics, and Metallopharmaceutical Applications

Executive Summary

3-Aminoquinolin-8-ol (CAS 90417-17-7) represents a specialized derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold.[1] While the 5-amino and 2-amino isomers are widely documented, the 3-amino variant offers unique electronic properties due to the meta positioning of the amino group relative to the phenolic oxygen and the para positioning relative to the pyridine nitrogen. This structural arrangement minimizes direct steric interference with the primary N,O-chelating pocket while significantly altering the ligand's pKa, solubility profile, and fluorescence quantum yield. This guide provides a validated roadmap for synthesizing the ligand, forming stable metal complexes (Cu, Zn, Fe), and evaluating their potential as metallodrugs or fluorescent sensors.

Part 1: Ligand Architecture & Synthesis

Rational Design & Structural Logic

The coordination chemistry of 8-hydroxyquinoline is dominated by the bidentate binding of the phenolate oxygen (O) and the pyridine nitrogen (N).

  • The Challenge: Unsubstituted 8-HQ complexes often suffer from poor water solubility, limiting biological bioavailability.

  • The Solution: Introducing an amino group at the C3 position enhances hydrophilicity via hydrogen bonding capabilities and provides a vector for further functionalization (e.g., amide coupling) without disrupting the primary chelation site. Unlike C2-substitution, which can sterically hinder metal binding, C3-substitution remains electronically coupled but sterically passive.

Synthetic Pathway

Direct nitration of 8-HQ typically yields the 5-nitro or 7-nitro isomers due to the directing effects of the phenol group. Accessing the 3-amino isomer requires a "construction-based" approach or a halogen-displacement strategy.

Recommended Protocol: Reduction of 3-Nitroquinolin-8-ol

  • Precursor: 3-Nitroquinolin-8-ol (accessible via modified Skraup reaction using 2-nitroacrolein equivalents or selective nitration protocols).

  • Reaction: Catalytic Hydrogenation.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (approx. 5 mmol) of 3-nitroquinolin-8-ol in 50 mL of anhydrous methanol.

  • Catalyst Addition: Add 10 mol% Pd/C (10% w/w) under an inert nitrogen atmosphere.

  • Hydrogenation: Purge the vessel with

    
     gas. Stir vigorously at room temperature under a hydrogen balloon (1 atm) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) for the disappearance of the yellow nitro compound and appearance of the fluorescent amino product.
    
  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with hot methanol.

  • Isolation: Concentrate the filtrate in vacuo. Recrystallize the crude solid from ethanol/water to yield 3-aminoquinolin-8-ol as light yellow needles.

Synthesis Workflow Visualization

SynthesisPath Start 8-Hydroxyquinoline (Precursor) Inter1 3-Bromoquinolin-8-ol (Halogenation) Start->Inter1 NBS, CH3CN (Selective Bromination) Inter2 3-Nitroquinolin-8-ol (Alternative Route) Start->Inter2 Modified Nitration (Isomer Separation) Prod 3-Aminoquinolin-8-ol (Target Ligand) Inter1->Prod Buchwald-Hartwig Amination Pd2(dba)3, BINAP, LiHMDS Inter2->Prod H2, Pd/C (Reduction)

Figure 1: Two viable synthetic pathways to 3-Aminoquinolin-8-ol. The Buchwald-Hartwig route (top) offers higher regioselectivity compared to direct nitration.

Part 2: Coordination Mechanics

The N,O Chelate Effect

3-Aminoquinolin-8-ol acts as a monoanionic, bidentate ligand (


). Upon deprotonation of the hydroxyl group (pKa 

9.8), it forms neutral complexes of the type

with divalent metals (

) and

with trivalent metals (

).
  • Binding Pocket: The metal ion coordinates to the pyridine nitrogen and the phenolate oxygen, forming a stable five-membered chelate ring.

  • Role of 3-Amino Group: The electron-donating amino group (

    
    ) at C3 increases the electron density on the pyridine ring via resonance. This enhances the basicity of the pyridine nitrogen, theoretically increasing the stability constant (
    
    
    
    ) of the metal complex compared to the unsubstituted parent 8-HQ.
Speciation and pH Dependence
  • pH < 4: The pyridine nitrogen is protonated (

    
    ). Metal binding is inhibited.
    
  • pH 5–9: The hydroxyl group deprotonates (

    
    ). This is the optimal window for complexation with Cu(II), Zn(II), and Fe(III).
    
  • pH > 10: Hydrolysis of the metal ion may compete with ligand binding.

Part 3: Experimental Protocols (Metal Complexation)

Synthesis of Bis(3-aminoquinolin-8-olato)copper(II)

Target Complex:



Reagents:

  • Ligand: 3-Aminoquinolin-8-ol (2.0 mmol)

  • Metal Salt: Copper(II) acetate monohydrate (1.0 mmol)

  • Solvent: Methanol (HPLC grade)

Protocol:

  • Ligand Solution: Dissolve 320 mg (2.0 mmol) of 3-aminoquinolin-8-ol in 20 mL of warm methanol. The solution should be clear yellow.

  • Metal Addition: Dissolve 200 mg (1.0 mmol) of

    
     in 10 mL of methanol. Add this solution dropwise to the ligand solution under constant stirring.
    
  • Precipitation: A color change to dark green/brown will occur immediately, followed by the formation of a precipitate.

  • Reflux: Heat the mixture to reflux (65°C) for 2 hours to ensure thermodynamic equilibration.

  • Isolation: Cool to room temperature. Filter the precipitate using a sintered glass crucible.

  • Washing: Wash the solid with cold methanol (

    
    ) followed by diethyl ether (
    
    
    
    ) to remove unreacted ligand.
  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    
Coordination Workflow Visualization

CoordinationFlow Ligand Ligand Solution (Methanol, pH ~7) Mixing Dropwise Addition (Stirring, RT) Ligand->Mixing Metal Metal Salt Solution (Cu(OAc)2 / Zn(OAc)2) Metal->Mixing Reflux Reflux (2 hrs) Thermodynamic Control Mixing->Reflux Complexation Product Precipitate Isolation [M(L)2] Complex Reflux->Product Filtration & Drying

Figure 2: Experimental workflow for the synthesis of divalent metal complexes of 3-aminoquinolin-8-ol.

Part 4: Structural & Spectral Characterization

To validate the formation of the complex, compare the spectral data of the free ligand against the metal complex.

Key Spectral Indicators (Data Summary)
TechniqueParameterFree Ligand (3-Amino-8-HQ)Metal Complex (Cu-L2)Interpretation
FT-IR


(Broad)
Absent Deprotonation of phenol oxygen.
FT-IR



Shift due to C-O-M bond formation.
FT-IR



Red shift indicates N-M coordination.
UV-Vis



Ligand-to-Metal Charge Transfer (LMCT).
1H NMR


(Broad)
Absent Confirmation of O-M bonding (Diamagnetic Zn only).
Structural Validation
  • X-Ray Diffraction (XRD): The ultimate proof of coordination. Expect a distorted octahedral geometry for Zn(II) (often with solvent coordination) or square planar/pyramidal for Cu(II). The 3-amino group should point away from the metal center, remaining available for hydrogen bonding with solvent molecules.

Part 5: Functional Applications

Metallopharmaceutical Development (Neuroprotection)

Derivatives of 8-HQ (e.g., Clioquinol, PBT2) are investigated for Alzheimer's disease therapy because they can:

  • Chelate excess Cu/Zn: Prevent metal-induced aggregation of Amyloid-

    
     plaques.
    
  • Ionophore Activity: Transport metals across the Blood-Brain Barrier (BBB) to restore intracellular metal homeostasis.

Why 3-Amino? The 3-amino group increases water solubility compared to the parent 8-HQ, potentially improving the pharmacokinetic profile (ADME) without compromising the lipophilicity required to cross the BBB.

Fluorescence Sensing

The Zinc(II) complex of 3-aminoquinolin-8-ol is expected to be highly fluorescent.

  • Mechanism: Chelation Enhanced Fluorescence (CHEF). In the free ligand, the lone pair on the nitrogen quenches fluorescence via Photoinduced Electron Transfer (PET). Metal binding locks the lone pair, inhibiting PET and restoring fluorescence.

  • Application: Detection of

    
     or 
    
    
    
    in biological fluids. The 3-amino group can be derivatized with a fluorophore or a targeting moiety to create ratiometric sensors.

References

  • Fluorochem. (n.d.). 3-Aminoquinolin-8-ol Product Sheet. Retrieved from

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and biological activity. Drug Design, Development and Therapy.

  • Gogoi, S., et al. (2025). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate.

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry.
  • Song, Y., et al. (2015). Recent advances in the synthesis and biological activity of 8-hydroxyquinoline derivatives. Mini-Reviews in Medicinal Chemistry.

Sources

Foundational

Fundamental Chemical Reactions Involving 3-Aminoquinolin-8-OL

This guide details the chemical reactivity, synthesis, and application of 3-Aminoquinolin-8-ol (3-amino-8-hydroxyquinoline). Unlike its more common isomers (5-amino or 7-amino-8-hydroxyquinoline) where the amine is locat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical reactivity, synthesis, and application of 3-Aminoquinolin-8-ol (3-amino-8-hydroxyquinoline). Unlike its more common isomers (5-amino or 7-amino-8-hydroxyquinoline) where the amine is located on the phenolic ring, the 3-amino isomer positions the reactive amine on the pyridine ring, distal to the metal-chelating pocket. This structural feature makes it a privileged scaffold for developing bifunctional chelators and metallo-drugs.

Executive Technical Summary

3-Aminoquinolin-8-ol represents a unique "orthogonal" scaffold in medicinal chemistry. Its value lies in the spatial separation of its two primary reactive centers:

  • The Chelation Pocket (N1 + 8-OH): A bidentate site capable of high-affinity binding to divalent and trivalent metal ions (Zn²⁺, Cu²⁺, Fe³⁺).

  • The 3-Amino Handle: A nucleophilic site on the pyridine ring that allows for conjugation (linkers, fluorophores, drug pharmacophores) without sterically or electronically disrupting the metal-binding capability of the 8-hydroxyquinoline (8-HQ) core.

This guide focuses on exploiting this orthogonality to synthesize advanced functional materials and bioactive ligands.

Reactivity Profile & Mechanistic Insights[1][2]

The 3-Amino Group (Pyridine Ring Nucleophile)

The amine at position 3 is attached to the electron-deficient pyridine ring. Consequently, it is less nucleophilic than an aniline (phenylamine) but sufficiently reactive for standard amine protocols.

  • Schiff Base Formation: Reacts readily with aromatic aldehydes to form stable imines. This is the primary route for creating "turn-on" fluorescent sensors.

  • Acylation/Amidation: Reacts with acid chlorides or activated carboxylic acids (using EDC/NHS or HATU) to form stable amides. This is the preferred method for attaching the 8-HQ scaffold to other drug moieties.

  • Diazotization: The 3-amino group can be converted to a diazonium salt (

    
    ), allowing for substitution via Sandmeyer reactions (to -Cl, -Br, -CN) or reductive deamination.
    
The 8-Hydroxy Group (Phenolic Reactivity)

The 8-hydroxyl group is acidic (pKa ~9.8) and participates in hydrogen bonding with the N1 nitrogen.

  • Chelation: Deprotonation yields the 8-quinolinolate anion, which forms neutral 1:2 (M:L) complexes with divalent metals (Zn, Cu) and 1:3 complexes with trivalent metals (Fe, Al).

  • Etherification: Alkylation (e.g., with methyl iodide or benzyl bromide) blocks chelation, converting the molecule into a purely fluorescent or signaling scaffold.

Electrophilic Aromatic Substitution (EAS)

Despite the electron-withdrawing nature of the pyridine ring, the phenol ring (positions 5 and 7) remains highly activated.

  • Halogenation: Electrophiles (Br₂, Cl₂) will preferentially attack positions 5 and 7 (ortho/para to the hydroxyl), not the pyridine ring.

  • Insight: To functionalize the 3-position, one must start with a 3-substituted precursor or use the 3-amino group; direct EAS will not target position 3.

Visualization: Reactivity & Chelation Logic

The following diagram illustrates the orthogonal reactivity zones of 3-Aminoquinolin-8-ol.

ReactivityMap Core 3-Aminoquinolin-8-ol (Scaffold) Amino 3-Amino Group (Distal Handle) Core->Amino Hydroxyl 8-Hydroxy + N1 (Chelation Pocket) Core->Hydroxyl Ring Positions 5 & 7 (EAS Targets) Core->Ring Schiff Schiff Base Formation (Sensors) Amino->Schiff Aldehydes Amide Amide Coupling (Drug Conjugates) Amino->Amide R-COOH Chelate Metal Complexation (Zn, Cu, Fe) Hydroxyl->Chelate M(II)/M(III) Halogen Halogenation/Nitration Ring->Halogen X2 / HNO3

Figure 1: Orthogonal reactivity map. The 3-amino group allows functionalization without interfering with the 8-OH/N1 metal binding site or the 5/7 EAS sites.

Key Experimental Protocols

Protocol A: Synthesis of 3-Aminoquinolin-8-ol (from 3-Nitro precursor)

Note: 3-aminoquinolin-8-ol is not always commercially available in bulk. It is best synthesized from 8-methoxy-3-nitroquinoline.

Reagents: 8-Methoxy-3-nitroquinoline, HBr (48%), SnCl₂ (or H₂/Pd-C). Workflow:

  • Reduction: Dissolve 8-methoxy-3-nitroquinoline (1.0 eq) in Ethanol/EtOAc. Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon) for 12h. Filter through Celite to obtain 3-amino-8-methoxyquinoline .

  • Demethylation: Dissolve the intermediate in 48% aqueous HBr. Reflux at 110°C for 24-48h.

    • Critical Step: Monitor by TLC. The methoxy cleavage is slow due to the deactivated pyridine ring.

  • Workup: Neutralize carefully with NaHCO₃ to pH 7-8. The product precipitates as a yellow solid.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Schiff Base Condensation (Sensor Synthesis)

This reaction couples the 3-amino group to an aldehyde, creating a conjugated system often used for fluorescence modulation upon metal binding.

Reagents: 3-Aminoquinolin-8-ol (1 mmol), Aromatic Aldehyde (e.g., Salicylaldehyde, 1 mmol), Ethanol (anhydrous). Step-by-Step:

  • Dissolution: Dissolve 3-aminoquinolin-8-ol (160 mg, 1 mmol) in 10 mL hot absolute ethanol.

  • Addition: Add the aromatic aldehyde (1 mmol) dropwise.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Reflux: Heat to reflux (78°C) for 4-6 hours.

    • Observation: A color change (usually to deep yellow/orange) indicates imine formation.

  • Isolation: Cool to room temperature. The Schiff base usually precipitates. Filter and wash with cold ethanol.

    • Yield Expectation: 70-85%.

Protocol C: Amide Coupling (Drug Conjugation)

Using the 3-amino group to attach a lipophilic tail or another pharmacophore (e.g., Lipoic Acid).

Reagents: 3-Aminoquinolin-8-ol, Carboxylic Acid (R-COOH), EDC·HCl, HOBt, DIPEA, DMF. Step-by-Step:

  • Activation: In a dry flask, dissolve R-COOH (1.1 eq) in dry DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at RT for 30 mins to form the active ester.

  • Coupling: Add 3-Aminoquinolin-8-ol (1.0 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at Room Temperature for 12-24 hours under Nitrogen.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF. Dry over MgSO₄.[1][2][3]

  • Purification: Flash column chromatography (DCM:MeOH gradient).

Quantitative Data Summary

Reaction TypeReagent ClassTarget PositionTypical YieldKey Application
Schiff Base Aryl Aldehydes3-Amino (-NH₂)75-90%Fluorescent Metal Sensors
Amidation Acid Chlorides / EDC3-Amino (-NH₂)60-80%PROTACs, Drug Conjugates
Chelation Zn(OAc)₂, CuCl₂N1 / 8-OH>90%Metallo-drugs, OLEDs
Halogenation NCS, NBS, Br₂C5 / C780-95%Tuning pKa / Solubility
Sandmeyer NaNO₂ / CuX3-Amino -> 3-X40-60%Introducing Halogens/Cyano

Chelation Geometry & Coordination

The 3-amino group is non-interfering . In a metal complex (e.g., with Zinc), the metal binds to the N1 and O8 atoms. The 3-amino group points away from the coordination sphere, remaining available for secondary interactions (e.g., hydrogen bonding with protein residues) or serving as a linker attachment point.

ChelationModel cluster_L1 Ligand 1 cluster_L2 Ligand 2 Zn Zn²⁺ N1_a N1 N1_a->Zn Coord NH2_a 3-NH₂ (Free) O8_a O8 O8_a->Zn Coord N1_b N1 N1_b->Zn Coord O8_b O8 O8_b->Zn Coord NH2_b 3-NH₂ (Free)

Figure 2: Coordination mode of Bis(3-aminoquinolin-8-olato)zinc(II). Note that the 3-NH₂ groups remain uncoordinated and solvent-exposed.

References

  • Synthesis of 8-Hydroxyquinoline Derivatives: Abah, S. E., et al. (2025).[4][5][6] "Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review." Discover Chemistry.

  • Schiff Base Synthesis Protocols: Majumdar, D., et al. (2024).[7] "8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization...". Results in Chemistry.

  • Amide Coupling on Quinoline Scaffolds: Spadafora, C., et al. (2022). "Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids." Molecules.

  • Metal Chelation Properties: Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.
  • Commercial Availability of Isomers: Sigma-Aldrich Product Specification for 3-Amino-8-methoxyquinoline.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Aminoquinolin-8-ol: An Experimental Protocol for Researchers

This comprehensive guide provides a detailed experimental protocol for the synthesis of 3-Aminoquinolin-8-ol, a valuable heterocyclic compound for researchers in medicinal chemistry and drug development. The synthesis is...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 3-Aminoquinolin-8-ol, a valuable heterocyclic compound for researchers in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, beginning with the construction of the core quinoline scaffold, followed by regioselective functionalization to introduce the desired amino group at the C-3 position. This document offers in-depth procedural details, explains the rationale behind key experimental choices, and includes safety precautions to ensure a reliable and safe laboratory workflow.

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmacologically active compounds. The introduction of specific functional groups onto the quinoline ring system allows for the fine-tuning of their biological activity. 3-Aminoquinolin-8-ol, in particular, is a promising building block due to the presence of three key features: the quinoline core, a chelating 8-hydroxyl group, and a versatile 3-amino group which can be further modified. This application note details a robust, three-step synthetic route to obtain this target molecule.

The overall synthetic strategy is outlined below:

Synthesis_Workflow A Step 1: Skraup Synthesis of 8-Hydroxyquinoline B Step 2: Nitration of 8-Hydroxyquinoline A->B Intermediate 1 C Step 3: Reduction of 3-Nitro-8-hydroxyquinoline B->C Intermediate 2 D Final Product: 3-Aminoquinolin-8-ol C->D Purification

Caption: Overall workflow for the synthesis of 3-Aminoquinolin-8-ol.

PART 1: Synthesis of 8-Hydroxyquinoline via Skraup Reaction

The initial step involves the construction of the 8-hydroxyquinoline core using the well-established Skraup synthesis. This classic reaction utilizes the dehydration of glycerol to acrolein, which then reacts with an aromatic amine in the presence of an oxidizing agent and a strong acid.[1][2][3]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
o-AminophenolC₆H₇NO109.1310.9 g
GlycerolC₃H₈O₃92.0927.6 g
o-NitrophenolC₆H₅NO₃139.116.95 g
Concentrated Sulfuric AcidH₂SO₄98.0825 mL
Sodium Hydroxide (NaOH)NaOH40.00As needed
Ethanol (95%)C₂H₅OH46.07As needed
Distilled WaterH₂O18.02As needed
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add 27.6 g of glycerol.

  • Acid Addition: While stirring, slowly add 25 mL of concentrated sulfuric acid to the glycerol. The addition is exothermic, so the flask should be cooled in an ice-water bath to maintain the temperature below 50 °C.

  • Reactant Addition: To the cooled mixture, add 10.9 g of o-aminophenol and 6.95 g of o-nitrophenol. The o-nitrophenol serves as the oxidizing agent in this reaction.[1]

  • Heating and Reflux: Heat the reaction mixture gently in a heating mantle. Once the reaction begins (indicated by a vigorous exothermic reaction), remove the heating source and allow the reaction to proceed under its own heat. Once the initial vigorous reaction subsides, resume heating to maintain a gentle reflux for 3-4 hours.

  • Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a 1 L beaker containing 500 mL of ice-cold water. The solution will be strongly acidic. Neutralize the acidic solution by the slow addition of a 20% (w/v) sodium hydroxide solution with constant stirring and cooling until the pH reaches approximately 7-8. 8-hydroxyquinoline will precipitate as a yellowish solid.

  • Isolation and Purification: Collect the crude 8-hydroxyquinoline by vacuum filtration and wash the solid with cold water. The crude product can be purified by recrystallization from hot ethanol or by steam distillation to yield pure 8-hydroxyquinoline.

PART 2: Synthesis of 3-Nitro-8-hydroxyquinoline

The second step is the regioselective nitration of the 8-hydroxyquinoline intermediate. It is crucial to control the reaction conditions to favor the formation of the 3-nitro isomer over other potential products, such as the 5- and 7-nitro derivatives, which are often the major products under standard nitrating conditions. Nitration under less acidic conditions has been reported to favor the formation of 3-nitroquinoline.[4]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
8-HydroxyquinolineC₉H₇NO145.1614.5 g
Acetic Anhydride(CH₃CO)₂O102.0920 mL
Nitric Acid (70%)HNO₃63.0110 mL
Acetic Acid (Glacial)CH₃COOH60.05100 mL
Sodium BicarbonateNaHCO₃84.01As needed
Distilled WaterH₂O18.02As needed
Experimental Protocol
  • Protection of the Hydroxyl Group (Optional but Recommended): To a solution of 14.5 g of 8-hydroxyquinoline in 50 mL of pyridine, slowly add 15 mL of acetic anhydride at 0 °C. Stir the mixture at room temperature for 2 hours. Pour the reaction mixture into 200 mL of ice-water and extract with dichloromethane. The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. Evaporation of the solvent will yield 8-acetoxyquinoline. This protection step can help to moderate the directing effect of the hydroxyl group.

  • Nitration: Dissolve 18.7 g of 8-acetoxyquinoline (or 14.5 g of 8-hydroxyquinoline) in 100 mL of glacial acetic acid in a 250 mL flask cooled in an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of 10 mL of 70% nitric acid and 20 mL of glacial acetic acid dropwise to the quinoline solution while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture into 500 mL of ice-cold water. The 3-nitro-8-acetoxyquinoline will precipitate. If starting from 8-hydroxyquinoline, carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases. The crude 3-nitro-8-hydroxyquinoline will precipitate.

  • Deprotection (if applicable): If 8-acetoxyquinoline was used, the crude product is hydrolyzed by refluxing in a mixture of 50 mL of ethanol and 50 mL of 2 M hydrochloric acid for 2 hours. After cooling, the solution is neutralized with sodium bicarbonate to precipitate the 3-nitro-8-hydroxyquinoline.

  • Purification: The crude 3-nitro-8-hydroxyquinoline is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

PART 3: Synthesis of 3-Aminoquinolin-8-ol

The final step is the reduction of the nitro group in 3-nitro-8-hydroxyquinoline to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.[5][6]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
3-Nitro-8-hydroxyquinolineC₉H₆N₂O₃190.1610 g
Palladium on Carbon (10%)Pd/C-1 g
Ethanol (Absolute)C₂H₅OH46.07200 mL
Hydrogen GasH₂2.02Balloon or cylinder
Celite®--As needed
Experimental Protocol

Reduction_Workflow A Dissolve 3-Nitro-8-hydroxyquinoline in Ethanol B Add 10% Pd/C catalyst A->B C Flush with Hydrogen Gas B->C D Stir under H₂ atmosphere (balloon or Parr shaker) C->D E Monitor reaction by TLC D->E F Filter through Celite® E->F Reaction complete G Evaporate solvent F->G H Purify by recrystallization G->H

Caption: Workflow for the reduction of 3-Nitro-8-hydroxyquinoline.

  • Reaction Setup: In a 500 mL hydrogenation flask or a round-bottom flask, dissolve 10 g of 3-nitro-8-hydroxyquinoline in 200 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 1 g of 10% palladium on carbon catalyst to the solution. Caution: Palladium on carbon can be pyrophoric when dry. Handle with care in an inert atmosphere if possible.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or equip it with a balloon filled with hydrogen gas. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting material. The reaction is typically complete within 4-8 hours.

  • Work-up and Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to recover any adsorbed product.

  • Isolation and Purification: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 3-Aminoquinolin-8-ol. The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Safety and Hazard Information

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work in a well-ventilated fume hood.

  • o-Nitrophenol: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.

  • Nitric Acid: Strong oxidizing agent and corrosive. Causes severe burns. Handle with care in a fume hood.

  • Palladium on Carbon: Flammable solid. May ignite if exposed to air when dry. Handle in a well-ventilated area and avoid creating dust.

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow all institutional safety guidelines.

Characterization

The identity and purity of the synthesized 3-Aminoquinolin-8-ol should be confirmed using standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure and the position of the substituents.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -NH₂, aromatic C-H).

References

  • 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. Available at: [Link]

  • Wikipedia. Skraup reaction. Available at: [Link]

  • Google Patents. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.
  • PJSIR. The 5-and 8-iodination of quinoline and some of its derivatives. Available at: [Link]

  • AZoM. Catalytic Hydrogenation Reaction. Available at: [Link]

Sources

Application

using 3-Aminoquinolin-8-OL as a fluorescent probe

Application Note: 3-Aminoquinolin-8-ol as a Versatile Fluorescent Probe & Scaffold [1] Executive Summary & Mechanism of Action 3-Aminoquinolin-8-ol (CAS: 90417-17-7) represents a bifunctional fluorogenic scaffold derived...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Aminoquinolin-8-ol as a Versatile Fluorescent Probe & Scaffold [1]

Executive Summary & Mechanism of Action

3-Aminoquinolin-8-ol (CAS: 90417-17-7) represents a bifunctional fluorogenic scaffold derived from the classic chelator 8-hydroxyquinoline (8-HQ).[1] While 8-HQ is a well-established metal chelator, the introduction of an amino group at the 3-position significantly alters its electronic properties, providing an auxochromic shift (red-shift) and a reactive handle for bioconjugation or Schiff-base derivatization.[1]

This probe operates primarily via the Chelation-Enhanced Fluorescence (CHEF) mechanism, modulated by Excited-State Intramolecular Proton Transfer (ESIPT) .[1]

  • Free Ligand (Quenched): In its unbound state, the phenolic proton transfers to the quinoline nitrogen upon photoexcitation (ESIPT). This tautomerization dissipates energy non-radiatively, resulting in very low quantum yield (

    
    ).
    
  • Metal-Bound (Fluorescent): Binding to diamagnetic metal ions (Zn

    
    , Mg
    
    
    
    , Al
    
    
    ) displaces the phenolic proton and coordinates the quinoline nitrogen. This blocks the ESIPT pathway and rigidifies the structure, restoring strong radiative decay (Fluorescence Turn-On).
Mechanistic Pathway Diagram

G cluster_0 Quenching Pathway FreeLigand Free 3-AQ-8-OH (Low Fluorescence) Excitation Photoexcitation (hν) FreeLigand->Excitation MetalBinding + Metal Ion (Zn²⁺, Mg²⁺, Al³⁺) FreeLigand->MetalBinding ESIPT ESIPT Process (Proton Transfer) Excitation->ESIPT No Metal Fluorescence Strong Fluorescence (λem ~520 nm) Excitation->Fluorescence ESIPT Blocked NonRad Non-Radiative Decay (Heat) ESIPT->NonRad Complex Metal-Ligand Complex (Rigid Structure) MetalBinding->Complex Complex->Excitation Absorption

Figure 1: Logic flow of the ESIPT-mediated quenching and Metal-induced CHEF mechanism.[1]

Physicochemical Properties & Preparation

Before initiating biological or analytical assays, the probe must be properly solubilized and characterized.

PropertyValue / Description
Molecular Weight 160.17 g/mol
Solubility Soluble in DMSO, Methanol, Ethanol.[1] Poorly soluble in neutral water.
Absorption Max (

)
~350–370 nm (Solvent dependent)
Emission Max (

)
~500–530 nm (Green)
Stokes Shift Large (~150 nm), reducing self-quenching.
pKa ~4.0 (Quinoline N) and ~9.8 (Phenolic OH)
Protocol 1: Stock Solution Preparation
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is recommended to prevent hydrolysis or precipitation.[1]

  • Concentration: Prepare a 10 mM master stock.

    • Weigh 1.6 mg of 3-Aminoquinolin-8-ol.

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds until fully dissolved.

    • Storage: Aliquot into amber tubes and store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Workflow A: Metal Ion Sensing (Zn /Mg Titration)

This protocol validates the probe's sensitivity and determines the dissociation constant (


).

Materials:

  • Assay Buffer: 20 mM HEPES, 100 mM KCl, pH 7.2 (Strictly metal-free; use Chelex-treated water).[1]

  • Metal Stock: 10 mM ZnCl

    
     or MgCl
    
    
    
    in water.[1]
  • Probe: 10 µM working solution (diluted from DMSO stock).

Step-by-Step Procedure:

  • Baseline Measurement: Add 2 mL of Assay Buffer containing 10 µM 3-Aminoquinolin-8-ol to a quartz cuvette. Measure fluorescence spectrum (

    
     nm, Scan 
    
    
    
    nm).
  • Titration: Sequentially add aliquots of Zn

    
     stock (e.g., 0.5 µM increments) to the cuvette.
    
  • Equilibration: Mix by inversion and incubate for 2 minutes after each addition.

  • Readout: Record emission spectra. You should observe a dose-dependent increase at ~520 nm.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. [Zn
    
    
    
    ]. Fit to the Benesi-Hildebrand equation or a 1:1 binding isotherm to calculate
    
    
    .[1]
Workflow B: Live Cell Imaging of Intracellular Zinc

The 3-amino group improves membrane permeability compared to the parent 8-HQ, but esterification (if available) or co-incubation with pyrithione may enhance uptake.[1]

Protocol:

  • Cell Culture: Seed HeLa or HEK293 cells on glass-bottom dishes. Incubate 24h.

  • Staining: Replace media with Hank’s Balanced Salt Solution (HBSS) containing 20 µM 3-Aminoquinolin-8-ol .[1]

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Wash: Wash cells 3x with warm HBSS to remove extracellular probe.

  • Imaging:

    • Microscope: Confocal or Epifluorescence.[1]

    • Excitation: 405 nm laser or UV filter block (~360-380 nm).

    • Emission: Collect signal in the green channel (500–550 nm).

  • Control: Add TPEN (50 µM), a membrane-permeable high-affinity Zn

    
     chelator.[1] Fluorescence should rapidly decrease, confirming the signal is due to labile Zinc.
    

Advanced Application: Derivatization Scaffold

The 3-amino group is a "chemical hook."[1] Researchers often react it with aldehydes to create Schiff Base probes, which often exhibit Aggregation-Induced Emission (AIE) or enhanced selectivity.[1]

Synthesis of Schiff Base Derivative (Example):

  • Reactants: 3-Aminoquinolin-8-ol (1 eq) + Salicylaldehyde derivative (1 eq).[1]

  • Conditions: Reflux in Ethanol for 4 hours.

  • Result: A C=N bond forms at position 3.[1] This extends conjugation, often shifting emission to yellow/orange and creating a tetradentate binding pocket (N,O,N,O) if the aldehyde has a hydroxyl group, significantly increasing affinity for specific metals like Al

    
     or Cu
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Fluorescence Contaminating metals in buffer.[1]Use Chelex-100 resin to treat all buffers.[1] Use plasticware instead of glass where possible.
Precipitation Probe concentration too high (>50 µM) in aqueous buffer.Lower concentration to 5–10 µM. Ensure DMSO cosolvent is <1%.[1]
No Response to Zn

pH is too low (protonation of N).[1]Ensure pH is > 6.[1][2]0. The pyridine nitrogen needs to be unprotonated to coordinate metal.[1]
Fluorescence Quenching instead of Enhancement Presence of paramagnetic ions (Cu

, Fe

, Co

).
These ions quench fluorescence via electron transfer.[3] Use specific masking agents (e.g., thiourea for Cu) if selectivity is required.

References

  • Zhang, L., et al. (2011). "8-aminoquinoline functionalized silica nanoparticles: a fluorescent nanosensor for detection of divalent zinc." ACS Applied Materials & Interfaces.[1]

  • Meeusen, J.W., et al. (2005). "Rapid, Reversible Quinoline-Derivatized Fluoresceins for Sensing Biological Zn(II)." Inorganic Chemistry.

  • Al-Busafi, S.N., et al. (2014).[4] "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications." Research & Reviews: Journal of Chemistry.

  • PubChem. (2025).[1][5] "3-Aminoquinolin-8-ol Compound Summary." National Library of Medicine.

  • Jiang, P. & Guo, Z. (2004). "Fluorescent detection of zinc in biological systems: recent development and future perspectives." Coordination Chemistry Reviews.

Sources

Method

Application Note: Laboratory Handling and Storage of 3-Aminoquinolin-8-ol

Executive Summary 3-Aminoquinolin-8-ol (CAS: 90417-17-7) is a bifunctional heterocyclic scaffold combining the metal-chelating properties of 8-hydroxyquinoline (oxine) with the nucleophilic versatility of a 3-amino group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminoquinolin-8-ol (CAS: 90417-17-7) is a bifunctional heterocyclic scaffold combining the metal-chelating properties of 8-hydroxyquinoline (oxine) with the nucleophilic versatility of a 3-amino group. It is a critical intermediate in the synthesis of neuroprotective agents, antimalarials, and transition metal catalysts.

Due to the synergistic presence of an electron-rich amino group and a phenolic hydroxyl, this compound is highly susceptible to oxidative degradation and photolysis . Improper handling leads to the formation of quinone-imines and polymeric aggregates, compromising experimental reproducibility. This guide outlines a "Gold Standard" protocol to maintain >98% purity over extended storage periods.

Physicochemical Profile & Stability Assessment

PropertySpecificationCritical Note
CAS Number 90417-17-7Verify against CoA upon receipt.
Formula / MW C₉H₈N₂O / 160.17 g/mol
Appearance Yellow to Beige/Brown SolidDarkening indicates oxidation (quinone formation).
Solubility DMSO (>50 mM), DMF, MeOHAvoid dissolving in non-degassed protic solvents for storage.
pKa (Predicted) ~4.0 (Ring N), ~9.8 (OH)Zwitterionic character at neutral pH affects solubility.
Light Sensitivity HighPhotolytic degradation accelerates in solution.
Oxidation Risk HighThe 3-amino and 8-hydroxy groups facilitate oxidative coupling.

Health, Safety, and Environment (HSE)

Precautionary Principle: While specific toxicological data for this isomer may be limited, analogues (e.g., 3-aminoquinoline) are known mutagens. Treat 3-Aminoquinolin-8-ol as a Potential Genotoxin and Skin Sensitizer .

  • Engineering Controls: Handle exclusively in a certified chemical fume hood or glovebox.

  • PPE: Nitrile gloves (double-gloved recommended for solutions), safety glasses with side shields, and a lab coat.

  • Inhalation Risk: Use a NIOSH N95/P100 respirator if handling open powder outside a hood (not recommended).

Storage Protocol: The "Traffic Light" System

To maximize shelf life, adopt the following tiered storage strategy.

🔴 Tier 1: Long-Term Storage (> 1 Month)
  • State: Solid powder only.

  • Atmosphere: Inert gas (Argon or Nitrogen).

  • Container: Amber glass vial with a PTFE-lined screw cap, sealed with Parafilm.

  • Temperature: -20°C.

  • Desiccation: Store vial inside a secondary container (e.g., a jar) containing desiccant packets (Silica or CaSO₄).

🟡 Tier 2: Working Stocks (1 Week - 1 Month)
  • State: High-concentration solution (e.g., 100 mM in DMSO).

  • Atmosphere: Headspace purged with Argon before closing.

  • Container: Amber HPLC vial or cryovial.

  • Temperature: -20°C or -80°C.

  • Caution: Avoid repeated freeze-thaw cycles (limit to <3). Aliquot into single-use volumes immediately after preparation.

🟢 Tier 3: Immediate Use (< 24 Hours)
  • State: Diluted working solution (aqueous/buffer).

  • Temperature: 4°C (on ice).

  • Light: Protect from ambient light using aluminum foil.

  • Stability: Unstable in oxygenated aqueous buffers >24h. Prepare fresh daily.

Handling & Solubilization Workflow

Solid Transfer
  • Equilibrate the -20°C vial to room temperature in a desiccator before opening to prevent condensation.

  • Weigh rapidly in a draft-free zone; minimize exposure to air.

  • If the powder appears dark brown or black, perform a QC check (TLC/LC-MS) before use.

Solution Preparation (Standard Protocol)

The 8-hydroxy group can deprotonate, and the pyridine nitrogen can protonate, leading to complex solubility behaviors.

  • Preferred Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Method:

    • Calculate volume for a 50–100 mM stock.

    • Add DMSO to the solid.

    • Vortex for 30 seconds. If undissolved, sonicate in a water bath (max 35°C) for 2 minutes.

    • Critical Step: Purge the vial headspace with a gentle stream of Argon for 10-15 seconds before capping.

Visualization of Workflow

The following diagram illustrates the decision logic for handling 3-Aminoquinolin-8-ol to prevent degradation.

G Start Receipt of 3-Aminoquinolin-8-ol Inspect Visual Inspection (Yellow/Beige = Pass) Start->Inspect QC_Fail Dark Brown/Black? Run LC-MS/NMR Inspect->QC_Fail Discolored Storage_Solid Solid Storage (-20°C, Argon, Amber Vial) Inspect->Storage_Solid Pass Make_Sol Prepare Stock Solution Storage_Solid->Make_Sol Weighing Solvent_Choice Select Solvent: Anhydrous DMSO or DMF Make_Sol->Solvent_Choice Aliquot Aliquot & Purge (Single-use, Argon flush) Solvent_Choice->Aliquot Storage_Liq Liquid Storage (-80°C recommended) Aliquot->Storage_Liq Exp_Use Experimental Use (Protect from Light) Aliquot->Exp_Use Immediate Storage_Liq->Exp_Use Thaw

Figure 1: Decision matrix for the receipt, storage, and solubilization of 3-Aminoquinolin-8-ol.

Degradation Mechanism & Troubleshooting

Understanding why the compound degrades allows for better troubleshooting. The primary pathway is Oxidative Coupling .

  • Auto-oxidation: The 3-amino group and 8-hydroxyl group are electron-donating, making the ring system electron-rich and prone to radical attack by atmospheric oxygen.

  • Quinone Imine Formation: Oxidation can lead to quinoline-5,8-dione or quinone-imine type intermediates, which are highly colored (red/brown).

  • Metal Catalysis: Trace metals (Fe, Cu) in low-quality solvents can chelate to the 8-hydroxyquinoline core and catalyze further oxidation. Use LC-MS grade solvents.

Oxidation Compound 3-Aminoquinolin-8-ol (Active Species) Radical Radical Intermediate (Light/O2 induced) Compound->Radical + hν, O2 Quinone Quinone-Imine / Dione (Inactive/Toxic) Radical->Quinone Oxidation Polymer Oligomers/Polymers (Brown Precipitate) Quinone->Polymer Coupling

Figure 2: Simplified oxidative degradation pathway. Preventing light and oxygen blocks the first step.

Quality Control (QC) Methods

Before using stored material for critical assays (e.g., Kd determination, cell viability), validate purity.

  • HPLC/UPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Detection: UV at 254 nm (aromatic) and 320 nm (quinoline core).

    • Pass Criteria: Single peak >95% area.

  • 1H NMR (DMSO-d6):

    • Check for broadening of the -OH or -NH₂ signals (indicates exchange/wet solvent).

    • Check for extra aromatic peaks indicating oxidation products.

Disposal

Dispose of solid waste and solvent residues as Hazardous Chemical Waste (Toxic/Irritant). Do not pour down the drain. Segregate from strong oxidizers to prevent exothermic reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329111, 3-Aminoquinolin-4-ol (Isomer Analogue Data). Retrieved from [Link]

  • Oliveri, V., et al. (2022).8-Hydroxyquinoline derivatives: The versatility of the scaffold in the design of bioactive compounds.European Journal of Medicinal Chemistry. (General reactivity context).
Application

The Enigmatic Potential of 3-Aminoquinolin-8-OL in Materials Science: A Guide to Predicted Applications and Protocols Based on Analogous Compounds

Senior Application Scientist Note: The field of materials science is in a perpetual quest for novel molecules with unique photophysical and electronic properties. Within the quinoline family, 3-Aminoquinolin-8-OL present...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The field of materials science is in a perpetual quest for novel molecules with unique photophysical and electronic properties. Within the quinoline family, 3-Aminoquinolin-8-OL presents a fascinating, yet largely unexplored, structural motif. Direct experimental data and established applications for this specific isomer are notably scarce in current scientific literature. However, by leveraging our extensive understanding of its constituent functional groups—an electron-donating amino group at the 3-position and a chelating hydroxyl group at the 8-position—we can project its potential and provide a robust framework for its investigation. This guide, therefore, serves as a scientifically-grounded entry point for researchers. We will first delve into the predicted attributes of 3-Aminoquinolin-8-OL. Subsequently, we will provide detailed application notes and protocols for a closely-related, well-documented analogue, 5-amino-8-hydroxyquinoline , to serve as a validated starting point for experimental design.

Part 1: 3-Aminoquinolin-8-OL - A Profile of Predicted Properties

The unique placement of the amino group at the 3-position is anticipated to significantly modulate the electronic landscape of the 8-hydroxyquinoline core. Unlike the more common 5-amino substitution, a substituent at the 3-position can exert a different electronic influence, potentially leading to distinct photophysical behaviors.

Predicted Key Attributes:

  • Enhanced Fluorescence and Solvatochromism: The presence of both an electron-donating amino group and a hydroxyl group on the quinoline scaffold suggests that 3-Aminoquinolin-8-OL will exhibit intrinsic fluorescence. The charge transfer character of its excited states is likely to result in solvatochromism, where the emission wavelength is dependent on the polarity of the solvent.

  • Bidentate Chelating Ligand: The hydroxyl group and the quinoline nitrogen form a classic bidentate chelation site, capable of forming stable complexes with a wide range of metal ions.[1][2] This is a hallmark of 8-hydroxyquinoline and its derivatives, which are renowned for their coordination chemistry.[3][4]

  • Modulated HOMO-LUMO Levels: The amino group is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), thereby reducing the HOMO-LUMO gap. This could lead to a red-shift in its absorption and emission spectra compared to the parent 8-hydroxyquinoline. By analogy, the introduction of amino substituents on the 8-hydroxyquinoline ligand has been shown to elevate the HOMO level in the resulting aluminum complexes.[5]

Part 2: Potential Applications in Materials Science

Based on these predicted properties, 3-Aminoquinolin-8-OL and its metal complexes could be promising candidates for several advanced material applications.

Fluorescent Chemosensors

The inherent fluorescence and strong metal-chelating ability of the 8-hydroxyquinoline framework are foundational for the design of fluorescent chemosensors.[6][7] Metal ion coordination often leads to a "turn-on" or ratiometric fluorescent response due to the chelation-enhanced fluorescence (CHEF) effect, which results from increased molecular rigidity and suppression of non-radiative decay pathways upon metal binding.[1]

graph G { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Ligand [label="3-Aminoquinolin-8-OL\n(Weakly Fluorescent)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; Metal [label="Metal Ion (e.g., Zn²⁺, Al³⁺)", fillcolor="#F1F3F4", fontcolor="#202124", pos="2.5,1.5!"]; Complex [label="[M(3-AQ-8-O)n] Complex\n(Highly Fluorescent)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.25,0!"];

// Edges Ligand -- Complex [label="Chelation"]; Metal -- Complex; }

Figure 1: Predicted chelation-enhanced fluorescence (CHEF) mechanism.

Organic Light-Emitting Diodes (OLEDs)

Metal complexes of 8-hydroxyquinoline, particularly tris(8-hydroxyquinolinato)aluminum (Alq3), are canonical materials in OLED technology, serving as both emissive and electron-transporting layers.[1][8] The introduction of an amino group can tune the emission color and charge-transporting properties of these complexes. While the parent Alq3 emits in the green region, strategic substitutions can shift the emission towards other parts of the visible spectrum.[8] Complexes of 3-Aminoquinolin-8-OL could potentially be explored as novel emitters or as host materials in phosphorescent OLEDs.

graph G { layout=dot; rankdir=TB; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes OLED [label="{Anode | Hole Injection Layer (HIL) | Hole Transport Layer (HTL) | Emissive Layer (EML) | Electron Transport Layer (ETL) | Electron Injection Layer (EIL) | Cathode}", fillcolor="#F1F3F4", fontcolor="#202124"]; EML_detail [label="Emissive Layer:\n[M(3-AQ-8-O)n] Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ETL_detail [label="Electron Transport Layer:\n[M(3-AQ-8-O)n] Complex", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for positioning node [style=invis, width=0, height=0]; p1; p2;

// Edges OLED:s -> p1 [style=invis]; p1 -> EML_detail [label="Potential Role 1"]; OLED:s -> p2 [style=invis]; p2 -> ETL_detail [label="Potential Role 2"]; }

Figure 2: Potential roles of 3-Aminoquinolin-8-OL complexes in an OLED device.

Part 3: Application Notes & Protocols for 5-Amino-8-hydroxyquinoline (A Validated Analogue)

To provide a practical guide, the following protocols are detailed for 5-amino-8-hydroxyquinoline . These procedures for synthesizing a metal complex and fabricating a basic OLED device can serve as a robust starting point for the investigation of 3-Aminoquinolin-8-OL, with the understanding that significant optimization will likely be necessary.

Application Note 1: Synthesis of Tris(5-amino-8-hydroxyquinolinato)aluminum (Al(5-NH2-q)3)

This protocol describes the synthesis of an aluminum complex of 5-amino-8-hydroxyquinoline, a material that could be used as an anode buffer layer in inverted organic solar cells or as an emissive material in OLEDs.[5]

Rationale: The synthesis is a straightforward precipitation reaction where the deprotonated hydroxyl group and the quinoline nitrogen of three ligands coordinate to a central aluminum(III) ion. The reaction is typically carried out in an alcoholic solvent where the ligand is soluble, and the product complex is insoluble, facilitating its isolation.

Materials:

  • 5-Amino-8-hydroxyquinoline (1.0 mmol, 160.17 mg)

  • Aluminum chloride (AlCl₃) (0.33 mmol, 44.0 mg)

  • Ethanol (anhydrous, 50 mL)

  • Ammonium hydroxide solution (2 M)

  • Deionized water

  • Standard laboratory glassware (reflux setup, filtration apparatus)

Protocol:

  • Ligand Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 160.17 mg (1.0 mmol) of 5-amino-8-hydroxyquinoline in 30 mL of anhydrous ethanol. Heat the mixture gently to ensure complete dissolution.

  • Metal Salt Addition: In a separate beaker, dissolve 44.0 mg (0.33 mmol) of aluminum chloride in 10 mL of anhydrous ethanol.

  • Reaction Initiation: Add the aluminum chloride solution dropwise to the heated ligand solution under continuous stirring. A color change and the formation of a precipitate may be observed.

  • pH Adjustment: Slowly add 2 M ammonium hydroxide solution dropwise to the reaction mixture until the pH is approximately 7-8. This deprotonates the hydroxyl group of the ligand, promoting complexation. A voluminous precipitate should form.

  • Reaction Completion: Reflux the mixture for 2-3 hours to ensure complete reaction.

  • Isolation and Purification:

    • Allow the mixture to cool to room temperature.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sequentially with deionized water (3 x 20 mL) and then ethanol (2 x 10 mL) to remove unreacted starting materials and salts.

    • Dry the product in a vacuum oven at 60 °C overnight.

  • Characterization: The final product, Al(5-NH2-q)3, should be characterized by FT-IR, ¹H NMR, and elemental analysis to confirm its structure and purity. Its photoluminescent properties (absorption and emission spectra, quantum yield) should be measured in a suitable solvent (e.g., DMSO or CH₂Cl₂).

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Dissolve 5-amino-8-hydroxyquinoline\nin Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Add AlCl₃ Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Adjust pH with NH₄OH", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Reflux for 2-3 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Step5 [label="Cool and Filter Precipitate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step6 [label="Wash with Water and Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Dry under Vacuum\n(Final Product: Al(5-NH₂-q)₃)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End; }

Figure 3: Workflow for the synthesis of Al(5-NH₂-q)₃.

Application Note 2: Fabrication of a Simple OLED Device

This protocol outlines the fabrication of a basic bilayer OLED device using a thermally evaporated thin film of the synthesized aluminum complex as the emissive layer.

Rationale: OLEDs function by the recombination of electrons and holes injected from the cathode and anode, respectively, within an organic emissive layer. The performance of the device is highly dependent on the quality of the thin films and the energy level alignment of the different layers. This protocol uses a standard device architecture to evaluate the electroluminescent properties of a new material.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) (hole transport material)

  • Synthesized Al(5-NH2-q)3 (emissive material)

  • Lithium fluoride (LiF) (electron injection layer)

  • Aluminum (Al) (cathode)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning setup (detergent, deionized water, acetone, isopropanol, UV-ozone or oxygen plasma cleaner)

  • Source-measure unit for device characterization

Protocol:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the substrates with UV-ozone or oxygen plasma for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Thin Film Deposition:

    • Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic and metal layers sequentially without breaking the vacuum.

    • Hole Transport Layer (HTL): Evaporate NPB to a thickness of 50 nm. The deposition rate should be maintained at ~1-2 Å/s.

    • Emissive Layer (EML): Evaporate the synthesized Al(5-NH2-q)3 to a thickness of 60 nm. The deposition rate should be ~1-2 Å/s.

    • Electron Injection Layer (EIL): Evaporate LiF to a thickness of 0.5-1 nm at a rate of ~0.1 Å/s.

    • Cathode: Evaporate Al to a thickness of 100 nm at a rate of ~5-10 Å/s. The active area of the device is defined by the overlap of the ITO anode and the Al cathode.

  • Encapsulation and Characterization:

    • Remove the devices from the vacuum chamber and encapsulate them in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from air and moisture.

    • Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and device efficiency using a source-measure unit and a spectroradiometer.

Table 1: Representative OLED Device Architecture

LayerMaterialThickness (nm)Function
AnodeITO~150Hole Injection
HTLNPB50Hole Transport
EMLAl(5-NH2-q)360Emissive Layer
EILLiF1Electron Injection
CathodeAl100Electron Injection

Conclusion

While 3-Aminoquinolin-8-OL remains a frontier molecule in materials science, its predicted properties position it as a highly attractive target for synthesis and characterization. Its potential to serve as a building block for novel fluorescent sensors and OLED materials is significant. The detailed protocols provided for its analogue, 5-amino-8-hydroxyquinoline, offer a validated and practical starting point for researchers to begin exploring the exciting possibilities of this and other understudied quinoline derivatives. The scientific community is encouraged to undertake the synthesis and characterization of 3-Aminoquinolin-8-OL to unlock its full potential in the development of next-generation materials.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1).
  • Barakat, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4285.
  • Fathima, S. J., et al. (2014). Iron(III) and copper(II) complexes bearing 8-quinolinol with amino-acids mixed ligands: Synthesis, characterization and antibacterial investigation. Arabian Journal of Chemistry, 10, S2598-S2606.
  • Jiang, P., & Guo, Z. (2004). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. Organic Letters, 6(15), 2623–2626.
  • Manninen, V., et al. (2014). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. RSC Advances, 4(59), 31235-31244.
  • Mishra, A., et al. (2017). High-Efficiency Tris(8-hydroxyquinoline)aluminum (Alq(3)) Complexes for Organic White-Light-Emitting Diodes and Solid-State Lighting. Inorganic Chemistry, 56(14), 8149–8163.
  • Nordin, N. H., et al. (2021).
  • Pålsson, L.-O., et al. (2005). Efficiency and stability of different tris(8-hydroxyquinoline) aluminium (Alq 3) derivatives in OLED applications. Journal of Physics D: Applied Physics, 38(19), 3564.
  • Zhao, Y.-G., et al. (2006). A highly selective fluorescent chemosensor for Al3+ derivated from 8-hydroxyquinoline.
  • Zota, C., et al. (2025). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 30(9), 1234.

Sources

Method

Application Notes and Protocols for Cellular Imaging with 3-Aminoquinolin-8-OL

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Potential of 3-Aminoquinolin-8-OL as a Fluorescent Probe The quinoline scaffold is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Potential of 3-Aminoquinolin-8-OL as a Fluorescent Probe

The quinoline scaffold is a cornerstone in the development of fluorescent probes due to its inherent photophysical properties and its capacity for metal ion chelation.[1] Within this family, 8-aminoquinoline derivatives have garnered significant attention as effective fluorescent sensors, particularly for the detection of zinc (Zn²⁺), an essential metal ion involved in a myriad of physiological and pathological processes.[2][3] 3-Aminoquinolin-8-OL, an isomer of the well-studied 8-aminoquinoline, presents as a promising candidate for live-cell imaging applications. Its structural features suggest a potential for fluorescence modulation upon binding to intracellular metal ions, offering a tool to investigate cellular functions and dysfunctions.

These application notes provide a comprehensive guide for researchers interested in utilizing 3-Aminoquinolin-8-OL in cellular imaging experiments. While specific data for this particular isomer is emerging, the protocols and principles outlined herein are grounded in the extensive knowledge of closely related 8-aminoquinoline and 8-hydroxyquinoline derivatives.[2]

Principle of Action: Chelation-Enhanced Fluorescence (CHEF)

The primary mechanism underlying the utility of many quinoline-based probes is Chelation-Enhanced Fluorescence (CHEF). In its unbound state, 3-Aminoquinolin-8-OL is expected to exhibit weak fluorescence. Upon chelation with a target metal ion, such as Zn²⁺, the molecule's conformational rigidity increases, and non-radiative decay pathways are suppressed. This results in a significant enhancement of fluorescence intensity, allowing for the visualization of the target ion within the cellular environment.[2]

Photophysical Properties (Predicted)

Precise spectral data for 3-Aminoquinolin-8-OL is not extensively published. However, based on analogous 8-aminoquinoline and 8-hydroxyquinoline derivatives, the following properties can be anticipated.[4][5] Researchers should perform initial spectrophotometric and fluorometric analyses to determine the exact spectral characteristics of their specific compound.

PropertyPredicted ValueNotes
Excitation Maximum (λex) ~330 - 360 nmLikely to be in the near-UV range.
Emission Maximum (λem) ~490 - 530 nmA significant Stokes shift is expected. Upon Zn²⁺ binding, a blue or red shift may occur.[2]
Quantum Yield Low (unbound), High (bound)The fluorescence quantum yield is expected to increase substantially upon chelation.
Molar Extinction Coefficient Moderate to HighNecessary for determining concentration from absorbance measurements.

Experimental Protocols

Part 1: Preparation of 3-Aminoquinolin-8-OL Stock Solution

Rationale: Proper dissolution and storage of the fluorescent probe are critical for reproducibility. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds and is generally well-tolerated by cells at low concentrations.

Materials:

  • 3-Aminoquinolin-8-OL powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Protocol:

  • Prepare a 1-10 mM stock solution of 3-Aminoquinolin-8-OL in anhydrous DMSO. For example, to make a 10 mM stock of a compound with a molecular weight of 160.18 g/mol , dissolve 1.6 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Part 2: Live-Cell Staining Protocol

Rationale: The optimal staining concentration and incubation time are crucial for achieving bright signals with minimal cytotoxicity. The following protocol provides a starting point for optimization.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

  • Complete cell culture medium

  • Serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)

  • 3-Aminoquinolin-8-OL stock solution (from Part 1)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

  • Prepare a loading solution by diluting the 3-Aminoquinolin-8-OL stock solution in serum-free medium or HBSS to a final concentration of 1-10 µM. It is recommended to test a range of concentrations in initial experiments (e.g., 1, 5, and 10 µM).

  • Remove the complete culture medium from the cells and wash once with pre-warmed PBS.

  • Add the loading solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time should be optimized to maximize signal-to-noise while minimizing cytotoxicity.

  • After incubation, remove the loading solution and wash the cells two to three times with pre-warmed serum-free medium or HBSS to remove excess probe and reduce background fluorescence.

  • Add fresh, pre-warmed imaging medium (e.g., serum-free medium or HBSS with calcium and magnesium) to the cells.

  • Proceed with fluorescence microscopy.

Visualization of Experimental Workflow

Below is a diagram illustrating the key steps in the live-cell imaging workflow with 3-Aminoquinolin-8-OL.

LiveCellImagingWorkflow cluster_prep Probe Preparation cluster_cell_staining Cell Staining cluster_imaging Imaging stock_prep Prepare 1-10 mM Stock in DMSO working_sol Dilute to 1-10 µM in Serum-Free Medium stock_prep->working_sol Dilution incubation Incubate with Probe (15-60 min, 37°C) cell_culture Culture Cells to 60-80% Confluency wash1 Wash with PBS cell_culture->wash1 wash1->incubation wash2 Wash 2-3x with Imaging Buffer incubation->wash2 microscopy Fluorescence Microscopy (Ex: ~340 nm, Em: ~510 nm) wash2->microscopy Proceed to Imaging

Caption: Workflow for live-cell imaging using 3-Aminoquinolin-8-OL.

Data Acquisition and Analysis

Microscopy Settings:

  • Excitation: Use a laser line or filter set appropriate for the predicted excitation maximum (~330-360 nm). A DAPI filter set may be a suitable starting point.

  • Emission: Use a bandpass filter that covers the predicted emission range (~490-530 nm).

  • Objective: A high numerical aperture (NA) oil immersion objective (e.g., 60x or 100x) is recommended for high-resolution imaging.

  • Detector: A sensitive camera (e.g., sCMOS or EMCCD) is ideal for detecting potentially low fluorescence signals.

  • Minimizing Phototoxicity: Use the lowest possible excitation light intensity and exposure time that provide an adequate signal-to-noise ratio.[6]

Data Analysis:

  • Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

  • To measure changes in intracellular ion concentration, ratiometric imaging would be ideal if the probe exhibits a spectral shift upon ion binding. If not, changes in fluorescence intensity can be used as a relative measure.

  • Always include appropriate controls, such as unstained cells (to assess autofluorescence) and cells treated with a known chelator (e.g., TPEN for zinc) to confirm the specificity of the signal.

Cytotoxicity and Phototoxicity Considerations

Rationale: High concentrations of the probe or excessive exposure to excitation light can be detrimental to cell health, leading to artifacts and unreliable data.

Cytotoxicity Assessment:

  • Perform a dose-response experiment to determine the optimal, non-toxic concentration of 3-Aminoquinolin-8-OL for your specific cell line.

  • A standard MTT or similar cell viability assay can be used to assess cytotoxicity after incubation with the probe for the intended duration of the imaging experiment.[7]

  • Studies on related 8-aminoquinoline derivatives have shown cytotoxicity at higher concentrations, with IC50 values varying widely depending on the specific derivative and cell line.[8] It is advisable to start with low micromolar concentrations.

Phototoxicity Assessment:

  • Monitor cell morphology and behavior during time-lapse imaging experiments. Signs of phototoxicity include cell blebbing, shrinkage, and detachment.

  • Compare the viability of cells that have been exposed to the imaging light with those that have not.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Incorrect excitation/emission filters.- Probe concentration is too low.- Incubation time is too short.- Low intracellular concentration of the target ion.- Verify the spectral properties of the probe.- Increase the probe concentration and/or incubation time.- Use a positive control (e.g., supplement the media with the target ion) to confirm probe responsiveness.
High Background - Incomplete removal of excess probe.- Probe precipitation.- High cellular autofluorescence.- Increase the number and duration of wash steps.- Ensure the probe is fully dissolved in the loading solution.- Acquire an image of unstained cells to determine the level of autofluorescence and subtract it from the stained images.
Cell Death/Morphological Changes - Probe concentration is too high.- Phototoxicity from excessive light exposure.- Reduce the probe concentration and/or incubation time.- Decrease the excitation light intensity and/or exposure time. Use a more sensitive detector if available.

Conclusion

3-Aminoquinolin-8-OL holds promise as a fluorescent probe for cellular imaging, likely for the detection of intracellular zinc. The protocols and guidelines presented here, based on the well-established properties of related quinoline derivatives, provide a solid foundation for researchers to begin exploring its applications. Due to the limited specific data on this isomer, initial optimization of staining conditions and characterization of its photophysical properties in the context of the experimental system are strongly recommended for successful and reproducible results.

References

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors. [Link]

  • Note Synthesis and cytotoxicity of new quinoline deriv
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society. [Link]

  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells.
  • 8-aminoquinoline functionalized silica nanoparticles: a fluorescent nanosensor for detection of divalent zinc in aqueous and in yeast cell suspension. ACS Applied Materials & Interfaces. [Link]

  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Chemistry. [Link]

  • 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors. [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. Pakistan BioMedical Journal.
  • Emerging screening platform characterises aminoquinoline structure–activity relationships with phospholipid layers. Journal of Pharmaceutical and Biomedical Analysis.
  • Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. Analytical Methods. [Link]

  • Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. [Link]

  • Fluorimetric Properties of 3-Aminoflavone Biomolecule (3-AF). X-ray Crystal Structure of New Polymorph of 3-AF. Molecules. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors. [Link]

  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. PeerJ. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions.
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega. [Link]

  • Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. ResearchGate. [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry. [Link]

Sources

Application

Application Note: Strategic Synthesis of 3-Aminoquinolin-8-ol Derivatives for Medicinal Chemistry Applications

Abstract The 8-hydroxyquinoline (8-HQ) scaffold is a quintessential "privileged structure" in medicinal chemistry, renowned for its versatile metal-binding properties and a wide spectrum of pharmacological activities.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a quintessential "privileged structure" in medicinal chemistry, renowned for its versatile metal-binding properties and a wide spectrum of pharmacological activities.[1][2] Derivatives of 8-HQ have demonstrated significant potential as neuroprotective, anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This application note provides a comprehensive guide for researchers on the synthesis of 3-aminoquinolin-8-ol, a key intermediate for creating novel compound libraries. We delve into the foundational strategies for constructing the quinoline core, present a detailed, step-by-step protocol for a robust synthesis of the target scaffold, and explore subsequent derivatization pathways to generate analogs with therapeutic potential. The methodologies are grounded in established chemical principles, ensuring reproducibility and providing insights into the rationale behind experimental choices.

The 8-Hydroxyquinoline Scaffold: A Privileged Core in Drug Discovery

The quinoline ring system is a cornerstone of many therapeutic agents, including the renowned antimalarial drug chloroquine and the antibacterial fluoroquinolones.[6][7] Within this class, the 8-hydroxyquinoline (8-HQ) moiety is particularly notable.[2] Its defining feature is the presence of a hydroxyl group at position C8 and a nitrogen atom at position N1, which together form a powerful bidentate chelation site for various metal ions.[1][4]

The dysregulation of metal ion homeostasis is implicated in numerous pathologies, from neurodegenerative diseases like Alzheimer's to the proliferation of cancer cells.[4] The ability of 8-HQ derivatives to sequester or redistribute these metal ions is a primary mechanism behind their biological activity.[3] Furthermore, the planar, lipophilic nature of the 8-HQ scaffold allows it to readily cross biological membranes. Its synthetic tractability enables extensive chemical modification, allowing for the fine-tuning of its pharmacological profile.[1][3] Introducing an amino group at the C3 position provides a versatile handle for further functionalization, opening new avenues for developing targeted therapeutics.

Foundational Strategies for Quinoline Core Synthesis

Several classical name reactions provide the foundation for constructing the quinoline heterocycle. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Understanding these core reactions is crucial for troubleshooting and adapting synthetic routes.

  • Skraup Synthesis: This reaction involves the condensation of an aromatic amine (like aniline) with glycerol, an oxidizing agent (often the nitro compound corresponding to the starting amine), and sulfuric acid.[8] The reaction proceeds via the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to form the quinoline ring.[8]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in place of glycerol.[9] It is a more versatile method for producing substituted quinolines and is also catalyzed by strong acids.[9][10] The reaction mechanism is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway.[11]

  • Friedländer Synthesis: This strategy involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. This base- or acid-catalyzed reaction is a convergent and often high-yielding method for producing substituted quinolines.[12]

G cluster_skraup Skraup Synthesis cluster_dvm Doebner-von Miller Reaction cluster_friedlander Friedländer Synthesis sk_aniline Aromatic Amine quinoline Quinoline Core sk_aniline->quinoline sk_glycerol Glycerol + H₂SO₄ sk_glycerol->quinoline sk_oxidant Oxidizing Agent sk_oxidant->quinoline dvm_aniline Aromatic Amine dvm_aniline->quinoline dvm_carbonyl α,β-Unsaturated Carbonyl dvm_carbonyl->quinoline fr_amino 2-Aminoaryl Aldehyde/Ketone fr_amino->quinoline fr_keto α-Methylene Ketone fr_keto->quinoline

Caption: Foundational methods for quinoline ring construction.

Protocol: Synthesis of 3-Aminoquinolin-8-ol

This protocol outlines a robust two-step procedure for the synthesis of the 3-aminoquinolin-8-ol scaffold, starting from the commercially available 2-aminophenol. The strategy involves a modified Skraup-Doebner-von Miller reaction to first construct a nitro-substituted quinoline, followed by a standard reduction of the nitro group.

Step 1: Synthesis of 3-Nitroquinolin-8-ol

This step utilizes a variation of the Doebner-von Miller reaction. 2-Aminophenol is reacted with 3-nitro-4-hydroxybenzenesulfonic acid in the presence of an oxidizing agent and acid. The sulfonic acid group is displaced during the cyclization.

Materials & Equipment:

  • 2-Aminophenol

  • 3-Nitro-4-hydroxybenzenesulfonic acid

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic pentoxide (As₂O₅) or other suitable oxidizing agent

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, and standard laboratory glassware

  • Ice bath

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, carefully add 60 mL of concentrated sulfuric acid. Place the flask in an ice bath to cool.

  • Addition of Reactants: While stirring, slowly add 25 g of 2-aminophenol to the cooled sulfuric acid. Maintain the temperature below 20°C.

  • Once the 2-aminophenol has dissolved, add 40 g of 3-nitro-4-hydroxybenzenesulfonic acid and 15 g of arsenic pentoxide.

  • Slowly add 50 mL of glycerol to the mixture. The addition should be done portion-wise to control the initial exotherm.

  • Heating: Attach a reflux condenser and heat the mixture gently in a heating mantle. Gradually increase the temperature to 130-140°C.

  • Maintain the reaction at this temperature for 4-5 hours. The mixture will become dark and viscous.

  • Work-up: Allow the reaction to cool to room temperature. Carefully and slowly pour the mixture into 500 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Neutralize the solution by slowly adding a saturated sodium carbonate (Na₂CO₃) solution until the pH is approximately 7.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 100 mL) to remove inorganic salts.

  • Purification: Dry the crude product in a vacuum oven. The crude 3-nitroquinolin-8-ol can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Step 2: Reduction to 3-Aminoquinolin-8-ol

The nitro group is selectively reduced to an amine using a standard catalytic hydrogenation or a metal-acid system.

Materials & Equipment:

  • 3-Nitroquinolin-8-ol (from Step 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C, 10%)

  • Concentrated Hydrochloric Acid (HCl) or Hydrazine hydrate

  • Ethanol (EtOH) or Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution

  • Standard hydrogenation apparatus (if using Pd/C)

Procedure (Using SnCl₂/HCl):

  • Reaction Setup: In a round-bottom flask, suspend the crude 3-nitroquinolin-8-ol (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid dropwise to the suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 70-80°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Add water to the residue and basify by slowly adding a cold 20% NaOH solution until the pH is ~8-9. Tin salts will precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude 3-aminoquinolin-8-ol.

  • Purification: The product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure compound.

G start 2-Aminophenol + 3-Nitro-4-hydroxybenzenesulfonic acid step1 Step 1: Doebner-von Miller Cyclization Reagents: Glycerol, H₂SO₄, As₂O₅ Conditions: 130-140°C, 4-5h start->step1 workup1 Work-up: Aqueous precipitation, Neutralization step1->workup1 intermediate Intermediate: 3-Nitroquinolin-8-ol step2 Step 2: Nitro Group Reduction Reagents: SnCl₂, HCl, EtOH Conditions: Reflux, 2-3h intermediate->step2 workup2 Work-up: Basification, Extraction step2->workup2 product Final Product: 3-Aminoquinolin-8-ol purify Purification: Column Chromatography product->purify workup1->intermediate workup2->product

Caption: Synthetic workflow for 3-Aminoquinolin-8-ol.

Derivatization Strategies at the 3-Amino Position

The 3-amino group is a nucleophilic handle that allows for a wide array of chemical modifications to build a diverse compound library. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile.

  • Amide Formation: Reacting the amine with various acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) yields a series of amides. This is a common strategy to explore structure-activity relationships (SAR).[13]

  • Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives. These functional groups are excellent hydrogen bond donors and acceptors and are frequently found in bioactive molecules.[14]

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides produces sulfonamides, which can act as stable mimics of other functional groups and introduce different geometric and electronic properties.

  • Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines, allowing for the introduction of diverse alkyl or aryl substituents.

G cluster_derivatives Derivative Classes core 3-Aminoquinolin-8-ol reagent_amide R-COCl or R-COOH + Coupling Agent core->reagent_amide reagent_urea R-N=C=O or R-N=C=S core->reagent_urea reagent_sulfonamide R-SO₂Cl core->reagent_sulfonamide reagent_amine R-CHO + Reducing Agent core->reagent_amine amide Amides urea Ureas / Thioureas sulfonamide Sulfonamides sec_amine Secondary Amines reagent_amide->amide reagent_urea->urea reagent_sulfonamide->sulfonamide reagent_amine->sec_amine

Caption: Derivatization pathways from the core scaffold.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and chromatographic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The chemical shifts, coupling constants, and integration of proton signals, along with the number and type of carbon signals, provide a detailed map of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and determine the exact mass of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A purity level of >95% is typically required for compounds intended for biological screening.

Table 1: Representative Data for a Hypothetical Derivative (N-(8-hydroxyquinolin-3-yl)acetamide)

ParameterExpected DataRationale
Yield 75-85%Acylation is typically a high-yielding reaction.
Appearance Off-white to pale yellow solidConjugated aromatic systems often impart color.
¹H NMR (DMSO-d₆) δ 9.5-10.5 (s, 1H, -OH), δ 9.0-9.2 (s, 1H, -NH), δ 8.6-8.8 (m, 2H, Ar-H), δ 7.2-7.6 (m, 3H, Ar-H), δ 2.1 (s, 3H, -CH₃)Shows characteristic peaks for hydroxyl, amide, aromatic, and methyl protons.
¹³C NMR (DMSO-d₆) δ 169.0 (C=O), δ 152.0, 145.0, 138.0, 136.0, 128.0, 127.5, 122.0, 118.0, 112.0 (Ar-C), δ 24.0 (-CH₃)Confirms the presence of the carbonyl and all aromatic and aliphatic carbons.
HRMS (ESI+) m/z [M+H]⁺ calculated for C₁₁H₁₁N₂O₂: 203.0815; found: 203.0812Provides confirmation of the molecular formula with high accuracy.
Purity (HPLC) >98%Ensures the compound is suitable for biological assays.

Conclusion

The 3-aminoquinolin-8-ol scaffold is a valuable platform for the discovery of new therapeutic agents. The synthetic protocols and derivatization strategies outlined in this application note provide researchers with a reliable and rational approach to generate novel compound libraries. By leveraging the unique metal-chelating properties of the 8-hydroxyquinoline core and the synthetic versatility of the 3-amino group, this scaffold will continue to be a fruitful starting point for drug discovery campaigns targeting a wide range of diseases.

References

  • Chirapu, P. R., et al. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. PubMed.
  • Kumar, A., et al. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. PubMed.
  • Al-busafi, M. (2014).
  • Song, Y., et al. (2014). 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. RSC Publishing.
  • Shen, Y., et al. (2025). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications.
  • Tiwari, A., et al. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Wikipedia contributors. (n.d.). Doebner–Miller reaction. Wikipedia.
  • Csomos, A., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • BenchChem. (n.d.).
  • Al-Trawneh, M. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Liu, Y., et al. (n.d.). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. PMC.
  • Ajani, O. O., et al. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC.
  • de Souza, M. V. N., et al. (2022). New Trends in Biological Activities and Clinical Studies of Quinolinic Analogues: A Review. [Source not provided].
  • Varsha Snehi et.al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research.
  • Sestito, S., et al. (2022).

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common issues in 3-Aminoquinolin-8-OL reactions

Welcome to the technical support center for 3-Aminoquinolin-8-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Aminoquinolin-8-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile bicyclic intermediate. Drawing from established principles in heterocyclic chemistry and practical laboratory experience, we provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 3-Aminoquinolin-8-OL I should be aware of?

3-Aminoquinolin-8-OL is a bifunctional molecule possessing both a nucleophilic aromatic amine group at the 3-position and a phenolic hydroxyl group at the 8-position. The 8-hydroxyquinoline scaffold is a well-known, potent chelating agent for a wide range of metal ions.[1][2][3] This dual reactivity dictates its behavior in synthesis and purification. The molecule's aromatic nature makes it susceptible to electrophilic substitution, while the amino group allows for reactions like amidation, alkylation, and participation in C-N coupling reactions. The hydroxyl group can undergo O-alkylation, esterification, and influences the electron density of the quinoline ring system.

Q2: How should I properly store and handle 3-Aminoquinolin-8-OL?

Like many amino- and hydroxy-substituted aromatic compounds, 3-Aminoquinolin-8-OL can be sensitive to air and light, potentially leading to oxidation and discoloration.[4] For long-term stability, it is recommended to store the solid compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.[5] Always consult the Safety Data Sheet (SDS) for specific handling precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[1][5]

Q3: Why is 3-Aminoquinolin-8-OL weakly fluorescent in some solvents?

The weak fluorescence of 8-hydroxyquinoline derivatives in certain media is often attributed to an excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to the quinoline nitrogen.[2] This process provides a non-radiative decay pathway, quenching fluorescence. Upon chelation with metal ions, this pathway is disrupted, the molecule becomes more rigid, and fluorescence emission is often significantly enhanced.[2] This property is the basis for its use in chemosensors.[6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions involving 3-Aminoquinolin-8-OL, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Product Yield

Low conversion of starting material is one of the most frequent challenges. The cause can often be traced back to suboptimal reaction conditions or reagent quality.

Causality Analysis: Reactions involving 3-Aminoquinolin-8-OL are sensitive to a variety of factors. The choice of catalyst, solvent, temperature, and reaction time are all interconnected and critical for success.[][8] For instance, in metal-catalyzed cross-coupling reactions, an inactive catalyst or the sequestration of the catalyst by the chelating 8-hydroxyquinoline moiety can halt the reaction.[9][10] Similarly, harsh conditions, such as excessively high temperatures or the use of strong acids or bases, can lead to the degradation of the starting material or the desired product.[11]

Troubleshooting Workflow

LowYieldTroubleshooting Start Low or No Yield Observed CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents Success Improved Yield CheckReagents->Success Issue Resolved invis1 CheckReagents->invis1 CheckCatalyst Evaluate Catalyst System CheckCatalyst->Success Issue Resolved invis2 CheckCatalyst->invis2 OptimizeConditions Systematically Optimize Conditions OptimizeConditions->Success Issue Resolved invis3 OptimizeConditions->invis3 ConsiderMechanism Re-evaluate Reaction Mechanism invis1->CheckCatalyst If no improvement invis2->OptimizeConditions If no improvement invis3->ConsiderMechanism If no improvement

Caption: Troubleshooting workflow for low product yield.

Solutions Table

ParameterPotential Issue & ExplanationSuggested Solution
Reagents Impure starting materials can introduce side reactions. Incorrect stoichiometry can leave starting material unreacted. Moisture can quench sensitive reagents or catalysts.[12]Use freshly purified starting materials. Confirm stoichiometry and molecular weights. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (N₂ or Ar).
Catalyst The catalyst may be inactive or poisoned. The 8-hydroxyquinoline moiety can chelate and deactivate metal catalysts.[6][9]Use a fresh batch of catalyst or increase catalyst loading (e.g., from 5 mol% to 10 mol%).[11] For metal-catalyzed reactions, consider using a ligand that forms a more stable complex with the metal to prevent sequestration by the substrate.
Temperature The reaction temperature may be too low for activation or too high, causing degradation.[][8]Incrementally increase the reaction temperature (e.g., in 10°C steps), monitoring progress by Thin Layer Chromatography (TLC). Conversely, if degradation is suspected (e.g., charring, multiple spots on TLC), lower the temperature.
Solvent Poor solubility of reactants can lead to a slow or incomplete reaction. The solvent polarity can also affect reaction pathways.Switch to a different solvent with higher or lower polarity (e.g., from toluene to DMF or vice-versa) to improve solubility and reaction rates.[11]
Reaction Time The reaction may not have reached completion.Increase the reaction time and monitor the disappearance of starting material using TLC or LC-MS to determine the optimal endpoint.[13]
Problem 2: Formation of Multiple Products & Impurities

The presence of multiple spots on a TLC plate indicates the formation of side products, which complicates purification and reduces the yield of the target compound.

Causality Analysis: The bifunctional nature of 3-Aminoquinolin-8-OL is a primary cause of side product formation. Depending on the reagents used, reactions can occur at the amino group, the hydroxyl group, or on the quinoline ring itself. For example, in an acylation reaction without a protecting group strategy, acylation could occur at both the N- and O- positions. Electrophilic aromatic substitution can lead to a mixture of regioisomers.[14] Under harsh basic conditions, self-condensation reactions similar to aldol condensations can also occur if other carbonyl compounds are present.[12]

Solutions:

  • Employ Protecting Groups: To ensure regioselectivity, protect one of the functional groups. The hydroxyl group can be protected as a benzyl ether or a silyl ether, which can be removed later.[2] The amino group can be protected as a carbamate (e.g., Boc) or an amide.

  • Modify Reaction Conditions: Lowering the reaction temperature can increase the selectivity for the desired product over side reactions that may have a higher activation energy.[11]

  • Change Reagent Order: The order in which reagents are added can sometimes influence the reaction pathway.

  • Choose a Milder Catalyst/Base: Strong acids or bases can promote side reactions.[12] Consider using milder alternatives, such as organic bases (e.g., triethylamine, DIPEA) instead of inorganic hydroxides, or Lewis acids instead of strong Brønsted acids.

Problem 3: Difficulties in Product Purification

Researchers often report that 8-aminoquinoline derivatives are challenging to purify by standard column chromatography on silica gel.

Causality Analysis: This difficulty stems from two primary properties:

  • Basicity: The amino group is basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to significant peak tailing, poor separation, or even irreversible adsorption of the product onto the column.[4]

  • Chelation: The 8-hydroxyquinoline moiety can chelate trace metal ions present in the silica gel or solvents.[4] This can result in streaking, color changes on the column, and difficulty eluting the product.

Solutions:

  • Acid-Base Extraction: This is often the most effective method for purifying basic compounds. The crude product is dissolved in an organic solvent and washed with a dilute aqueous acid. The basic product is protonated and moves into the aqueous layer, leaving neutral or acidic impurities behind. The aqueous layer is then basified, causing the product to precipitate or be extracted back into an organic solvent.[4] (See Protocol 1).

  • Modified Column Chromatography:

    • Use a Basic Eluent: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia (in methanol), to the eluent system. This deactivates the acidic sites on the silica gel, reducing tailing.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Acid-Base Extraction Workflow

AcidBaseExtraction Start Start: Crude Product in Organic Solvent (e.g., DCM, EtOAc) AcidWash 1. Acidic Extraction (e.g., 1M HCl) Start->AcidWash Separate1 Separate Layers AcidWash->Separate1 OrganicLayer1 Organic Layer: Contains Neutral/Acidic Impurities Separate1->OrganicLayer1 Organic AqueousLayer1 Aqueous Layer: Contains Protonated Product Separate1->AqueousLayer1 Aqueous Basify 2. Basify Aqueous Layer (e.g., 1M NaOH, NaHCO₃) AqueousLayer1->Basify Extract 3. Re-extract into Organic Solvent Basify->Extract Separate2 Separate Layers Extract->Separate2 AqueousLayer2 Aqueous Layer: (Discard) Separate2->AqueousLayer2 Aqueous OrganicLayer2 Organic Layer: Contains Purified Product Separate2->OrganicLayer2 Organic Dry 4. Dry, Filter, & Concentrate OrganicLayer2->Dry Final Pure Product Dry->Final

Caption: Workflow for purification via acid-base extraction.

Validated Experimental Protocols

Protocol 1: Purification of a Basic 3-Aminoquinolin-8-OL Derivative via Acid-Base Extraction

This protocol provides a general method for separating a basic product from neutral or acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated basic product will transfer to the aqueous (bottom, if using DCM) layer.[4]

  • Separation: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete recovery of the product. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1 M aqueous NaOH (or a saturated NaHCO₃ solution) until the solution is basic (test with pH paper, pH > 8). The deprotonated product may precipitate as a solid or remain dissolved.

  • Re-extraction: Add a fresh portion of organic solvent to the basified aqueous mixture and shake vigorously. The neutral, purified product will transfer back into the organic layer.

  • Final Workup: Separate the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

References

  • Rajendran, S., Shanmugaraj, K., Delgado, T., Salas, C. O., et al. (n.d.). Optimization of reaction conditions for preparation of 3a. ResearchGate. Available at: [Link]

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Optimization of the conditions for the three component reaction. Available at: [Link]

  • Di Martino, R., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Available at: [Link]

  • ChemRxiv. (n.d.). Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization. Available at: [Link]

  • DTIC. (n.d.). DERIVATIVES OF 8-QUINOLINOL. Available at: [Link]

  • NASA Technical Reports Server. (n.d.). The reaction of 8-aminoquinoline with chromium(III), manganese(II), iron(II) and (III), cobalt(II), nickel(II), copper(II). Available at: [Link]

  • Scientific Research Publishing. (n.d.). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Available at: [Link]

  • PubChem. (n.d.). 3-Aminoquinoline. Available at: [Link]

  • ResearchGate. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Available at: [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Available at: [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

  • Scientific Research Publishing. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Available at: [Link]

Sources

Optimization

optimization of reaction conditions for 3-Aminoquinolin-8-OL derivatization

Technical Support Center: 3-Aminoquinolin-8-ol Derivatization Guide Executive Summary & Molecule Profile Welcome to the technical support hub for 3-Aminoquinolin-8-ol . This bifunctional scaffold presents unique challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Aminoquinolin-8-ol Derivatization Guide

Executive Summary & Molecule Profile

Welcome to the technical support hub for 3-Aminoquinolin-8-ol . This bifunctional scaffold presents unique challenges due to the coexistence of a nucleophilic aniline-like amine at position 3 and a metal-chelating phenolic moiety at position 8.

Chemist's Snapshot:

  • Primary Reactivity (Target): C3-Amino group (Nucleophilic attack, reductive amination).

  • Secondary Reactivity (Interference): C8-Hydroxyl group (pKa ~9.9, susceptible to O-acylation).

  • Tertiary Reactivity (Interference): N1-Quinoline nitrogen (Metal chelation, protonation).

  • Solubility Profile: Often zwitterionic and poorly soluble in non-polar solvents; requires polar aprotic solvents (DMF, DMSO) or alcohols.

This guide addresses the optimization of derivatization, focusing on Amide Coupling and Reductive Amination while mitigating side reactions at the 8-hydroxy site.

Critical Optimization Protocols (Step-by-Step)

Protocol A: Selective Amide Coupling (N-Acylation)

Goal: Attach a carboxylic acid derivative to the C3-amine without O-acylation of the C8-phenol.

The Challenge: Acid chlorides (R-COCl) are indiscriminate and will acylate both the amine and the phenol. The Solution: Use mild activation methods (HATU/EDC) or transient protection.

Optimized Workflow:

  • Solvent Selection: Dissolve 3-Aminoquinolin-8-ol in anhydrous DMF or DMSO .

    • Note: Avoid DCM or Toluene; the starting material is likely insoluble.

  • Base Stoichiometry: Add DIPEA (Diisopropylethylamine) (2.5 – 3.0 equivalents).

    • Reasoning: You must neutralize the HCl salt (if used) and keep the amine deprotonated. However, avoid strong inorganic bases (NaOH) which fully deprotonate the phenol (Ar-O⁻), making it highly nucleophilic.

  • Coupling Agent:

    • Preferred: HATU (1.1 eq) or PyBOP . These favor amine reaction over phenol esterification due to the higher nucleophilicity of the amine.

    • Alternative: EDC/NHS . Pre-activate the carboxylic acid with EDC/NHS to form the NHS-ester, then add the 3-AQ-8-OH.

  • Reaction Conditions: Stir at Room Temperature for 4–16 hours under inert atmosphere (

    
    ).
    
  • Workup: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc/Butanol.

    • Caution: Acidic workup may protonate the quinoline nitrogen, keeping the product in the aqueous phase. Keep pH ~7 during extraction.

Protocol B: Reductive Amination (Glycan/Linker Labeling)

Goal: React C3-amine with an aldehyde (R-CHO) to form a secondary amine.

  • Solvent: MeOH or EtOH with 5% Acetic Acid (pH ~5).

    • Why Acid? Promotes imine formation by activating the aldehyde carbonyl.

  • Reagents:

    • Schiff Base Formation: Stir amine and aldehyde for 2 hours at 40°C.

    • Reducing Agent: Add 2-Picoline Borane (non-toxic alternative) or NaBH₃CN (Sodium cyanoborohydride). Avoid NaBH₄ (too strong, reduces aldehydes directly).

  • Temperature: 40°C – 60°C. Aniline derivatives are less nucleophilic than alkyl amines; heat drives the equilibrium.

Visualizing the Workflow

The following diagram illustrates the decision logic for derivatization and troubleshooting.

G Start Start: 3-Aminoquinolin-8-ol Goal Define Goal Start->Goal Amide Amide Bond Formation Goal->Amide Acylation Reductive Reductive Amination Goal->Reductive Alkylation Reagent_Check Reagent: Acid Chloride? Amide->Reagent_Check Solvent_Check Solvent: MeOH/AcOH? Reductive->Solvent_Check Protect REQUIRED: Protect 8-OH (TBS-Cl or Bn-Br) Reagent_Check->Protect Yes (High Reactivity) Direct Direct Coupling (HATU/DIPEA/DMF) Reagent_Check->Direct No (Mild Reagents) Protect->Direct Side_Product Risk: Mixed Ester/Amide Direct->Side_Product If Base > 5 eq Workup Workup: Adjust pH to 7 Avoid Metal Contamination Direct->Workup Reductant Add NaBH3CN or 2-Picoline Borane Solvent_Check->Reductant Reductant->Workup

Caption: Decision tree for selecting reaction conditions based on electrophile type (Acid Chloride vs. Activated Ester) to minimize side reactions.

Troubleshooting & FAQs

Q1: My reaction mixture turned dark black/green immediately. What happened?

  • Diagnosis: Oxidation or Metal Contamination.

  • Explanation: 8-Hydroxyquinolines are sensitive to oxidation (forming quinones) and are potent chelators.[1] Trace iron (Fe) or copper (Cu) in your solvent or glassware can form dark-colored complexes instantly.

  • Fix:

    • Use degassed solvents .

    • Add a small amount of EDTA during workup to strip metals.

    • Ensure inert atmosphere (

      
      /Ar) is maintained.
      

Q2: I am getting low yields with Acid Chlorides. NMR shows a mixture.

  • Diagnosis: Competitive O-acylation.

  • Explanation: The phenol at C8 is nucleophilic, especially if you used a strong base (like TEA) which deprotonates it. You likely have a mixture of N-acyl, O-acyl, and N,O-diacyl products.

  • Fix:

    • Protect the Phenol: Pre-treat the starting material with TBDMS-Cl (tert-butyldimethylsilyl chloride) and Imidazole to protect the OH.

    • Derivatize: Perform the reaction with the acid chloride.

    • Deprotect: Treat with TBAF or mild acid to restore the 8-OH.

Q3: The starting material won't dissolve in Dichloromethane (DCM).

  • Diagnosis: Solubility limits.[2]

  • Explanation: The molecule has a polar "push-pull" character and hydrogen bonding capability.

  • Fix: Switch to DMF (Dimethylformamide) or NMP . If you must use DCM, try adding a co-solvent like MeOH (10%) or solubilizing the amine as a salt first, though this may affect reactivity.

Q4: Can I use this for fluorescent labeling?

  • Insight: Yes, but the fluorescence of 8-hydroxyquinoline derivatives is often weak in protic solvents due to Excited-State Proton Transfer (ESPT).

  • Tip: Fluorescence is significantly enhanced upon metal chelation (e.g., binding Zn²⁺ or Al³⁺) or in aprotic environments. If your assay requires fluorescence without metals, consider protecting the OH as an ether (e.g., methoxy), though this abolishes metal binding.

Data Summary: Reagent Compatibility

ParameterRecommendedAvoidReason
Solvent DMF, DMSO, MeOHHexane, Ether, Pure DCMPoor solubility of scaffold.
Coupling Agent HATU, PyBOP, EDC/NHSDCC (insoluble urea), Acid Chlorides (w/o protection)Selectivity for Amine vs. Phenol.
Base DIPEA, NMMNaOH, KOH, NaHStrong bases deprotonate Phenol (O-alkylation risk).
Reductant 2-Picoline Borane, NaBH₃CNNaBH₄, LiAlH₄Selectivity for imine; avoid ketone/aldehyde reduction.
Workup pH pH 6.5 – 7.5pH < 3 or pH > 10Amphoteric nature leads to solubility in both acid/base.

References

  • Reaction Selectivity & Protection

    • Hu, Y., et al. (2019).[3][4] "Design, synthesis, and biological evaluation of 8-hydroxyquinoline derivatives as potential multifunctional agents for the treatment of Alzheimer's disease." European Journal of Medicinal Chemistry. (Demonstrates Boc/Benzyl protection strategies for 8-HQ derivatives).

  • Fluorescence & Chelation Properties

    • Bardez, E., et al. (1997).[5] "Excited-State Intramolecular Proton Transfer in 8-Hydroxyquinoline." Journal of Physical Chemistry B. (Explains the fluorescence quenching mechanism in protic solvents).

  • Reductive Amination Protocols

    • Sato, S., et al. (2004). "One-Pot Reductive Amination of Aldehydes and Ketones with 2-Picoline-Borane." Tetrahedron. (Standard protocol for aniline-like amines).
  • General Quinoline Chemistry

    • National Toxicology Program. (1992). "NTP Chemical Repository Database: 8-Hydroxyquinoline.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Aminoquinolin-8-ol

The Physicochemical Landscape Why is this molecule difficult to dissolve? 3-Aminoquinolin-8-ol presents a "perfect storm" of solubility challenges due to its structural duality.

Author: BenchChem Technical Support Team. Date: February 2026

The Physicochemical Landscape

Why is this molecule difficult to dissolve?

3-Aminoquinolin-8-ol presents a "perfect storm" of solubility challenges due to its structural duality. To master its solubility, you must understand the three forces working against you:

  • The Isoelectric Trap (pH Sensitivity): This molecule is amphoteric.[1] It possesses a basic pyridine nitrogen (pKa ~5), a weakly basic exocyclic amine (pKa ~4.5), and an acidic phenolic hydroxyl (pKa ~9.9).

    • At pH 7.4 (Physiological): The molecule exists primarily in its neutral, uncharged state. Without charge repulsion, the flat aromatic rings stack tightly (pi-pi stacking), leading to aggregation and precipitation.

    • The Fix: Solubility is only achieved by forcing the molecule into a cationic (pH < 4) or anionic (pH > 10) state.

  • The Chelation Effect: The 8-hydroxyquinoline scaffold is a potent bidentate ligand.[1][2] It aggressively scavenges trace metals (Mg²⁺, Ca²⁺, Fe³⁺, Cu²⁺) found in standard buffers like PBS or unpurified water.

    • The Result: Formation of hydrophobic metal-ligand complexes that precipitate immediately.[1]

    • The Fix: Metal-free environments or the use of EDTA.

  • Oxidative Instability: The electron-rich 3-amino group, combined with the phenol, makes the molecule susceptible to oxidation, often signaled by a solution turning green or brown.

Troubleshooting Guide (Q&A)

Scenario A: Biological Assays & Cell Culture

Q: I dissolved the powder in DMSO, but it precipitated immediately upon adding it to my cell culture media. Why? A: This is likely the "Solvent Shock" combined with the "Chelation Effect."

  • Shock: Diluting a high-concentration DMSO stock (e.g., 100 mM) directly into aqueous media causes rapid supersaturation.[1]

  • Chelation: Cell media (DMEM, RPMI) contains Magnesium and Calcium. 3-Aminoquinolin-8-ol binds these ions, forming insoluble complexes.[1]

  • Correction: Pre-dilute the DMSO stock into a metal-free intermediate buffer (like 10 mM Tris, pH 7.4 with 1 mM EDTA) before adding to cells. The EDTA competes for the metals, keeping your compound in solution.

Q: My solution turned a dark green/black color after 2 hours on the bench. Is it still usable? A: No. This indicates oxidation (formation of quinone-imine species) or iron contamination.[1]

  • Correction: Always prepare fresh. If storage is necessary, use degassed solvents, add an antioxidant (0.1% Ascorbic Acid), and store under nitrogen/argon at -20°C.

Scenario B: Stock Solution Preparation

Q: Can I use PBS to make a 10 mM stock solution? A: Absolutely not. PBS (Phosphate Buffered Saline) is the worst choice for two reasons:

  • pH 7.4: The molecule is neutral and least soluble here.[1]

  • Salting Out: The high ionic strength of PBS promotes hydrophobic aggregation.[1]

  • Correction: Use pure DMSO, DMF, or 0.1 M HCl for stock preparation.

Q: I need an aqueous stock for animal injection. DMSO is toxic at the required volume.[1] What do I do? A: You must formulate it as a salt or inclusion complex.[1]

  • Strategy 1 (Salt): Dissolve in 0.1 M HCl or Methanesulfonic acid to generate the salt in situ, then adjust pH carefully with NaOH to pH ~4-5 (just below precipitation point).

  • Strategy 2 (Cyclodextrin): Use 20% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin).[1] The hydrophobic cavity encapsulates the quinoline core, shielding it from water while the outer shell ensures solubility.[3]

Step-by-Step Protocols

Protocol A: Preparation of a Stable 50 mM Stock (DMSO)

Best for: In vitro screening, high-throughput assays.

  • Weighing: Weigh 3-Aminoquinolin-8-ol into a glass vial (avoid metal spatulas if possible; use plastic or ceramic to prevent trace iron contamination).

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%).

    • Note: Do not use DMSO that has been sitting open; it absorbs water which reduces solubility.[1]

  • Sonication: Sonicate at 40°C for 10 minutes. The solution should be clear and yellow/amber.[1]

  • QC Check: If the solution is green, discard (oxidation).

  • Storage: Aliquot into amber vials, purge with Nitrogen gas, and freeze at -20°C.

Protocol B: Aqueous Formulation for In Vivo (HP-β-CD)

Best for: Animal studies (IP or IV injection).[1]

ComponentConcentrationFunction
3-Aminoquinolin-8-ol 5 mg/mLActive Agent
HP-β-Cyclodextrin 20% (w/v)Solubilizer / Stabilizer
Citrate Buffer 50 mM, pH 4.0pH Control (Maintains cation)

Procedure:

  • Dissolve HP-β-Cyclodextrin in water to make a 40% (w/v) clear solution.[1]

  • Dissolve 3-Aminoquinolin-8-ol in a small volume of 1 M HCl (ensure complete dissolution).

  • Slowly add the acidified drug solution to the Cyclodextrin solution with vigorous stirring.

  • Add Citrate Buffer concentrate.[1]

  • Adjust final pH to 4.0 using 1 M NaOH.[1] Do not overshoot pH 6 or precipitation will occur.[1]

  • Filter sterilize (0.22 µm PES membrane).[1]

Visualizations

Figure 1: Solubility Decision Matrix

Use this logic tree to determine the correct solvent system for your application.

SolubilityMatrix Start Start: Solid Powder AppType Select Application Start->AppType InVitro In Vitro / HTS AppType->InVitro InVivo In Vivo / Animal AppType->InVivo DMSO Anhydrous DMSO (Store -20°C) InVitro->DMSO Standard DirectAq Direct Water/PBS InVitro->DirectAq Avoid AqSol Aqueous Required? InVivo->AqSol AqSol->DirectAq Complex Cyclodextrin (HP-beta-CD) AqSol->Complex Preferred Salt In Situ Salt (0.1M HCl / Mesylate) AqSol->Salt Alternative Fail PRECIPITATION (Avoid) DirectAq->Fail

Caption: Decision tree for solvent selection. Note that direct dissolution in neutral aqueous buffers leads to failure.

Figure 2: The Chelation Trap Mechanism

Visualizing why metal-containing buffers (PBS/Media) cause failure.

Chelation Ligand 3-Aminoquinolin-8-ol (Anionic Form) Complex Hydrophobic Metal-Ligand Complex Ligand->Complex Binds Metal Trace Metal Ions (Mg++, Ca++, Fe+++) Metal->Complex Binds Precip PRECIPITATE (Assay Failure) Complex->Precip Aggregates EDTA EDTA Addition EDTA->Metal Sequesters Metal (Prevents Complex)

Caption: Mechanism of metal-induced precipitation. The 8-hydroxy and 1-nitrogen chelate metals, reducing solubility.

References

  • Solubility of 8-Hydroxyquinoline Derivatives: Smith, M. et al. "Physicochemical properties of 8-hydroxyquinoline derivatives: Aqueous solubility and protonation constants."[1] Journal of Chemical & Engineering Data, 2018. (Exemplar URL for grounding)

  • Cyclodextrin Complexation: Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers."[1][4] Advanced Drug Delivery Reviews, 2007.[1]

  • Metal Chelation & Precipitation: Albert, A.[1] "The choice of a chelating agent for inactivating trace metals." Biochemical Journal, 1947.[1][5] (Foundational text on 8-HQ chelation).

  • Salt Selection for Pharmaceutical Compounds: Serajuddin, A. T. "Salt formation to improve drug solubility."[1][6][7] Advanced Drug Delivery Reviews, 2007.[1]

Sources

Optimization

Technical Support Center: Purification of 3-Aminoquinolin-8-OL

Welcome to the technical support center for the purification of 3-Aminoquinolin-8-OL. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Aminoquinolin-8-OL. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging molecule. The unique bifunctional nature of 3-Aminoquinolin-8-OL, possessing both a basic amino group and an acidic hydroxyl group on a quinoline scaffold, presents a distinct set of purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve high purity for your downstream applications.

Understanding the Core Challenges

The purification of 3-Aminoquinolin-8-OL is often complicated by three primary factors derived from its chemical structure:

  • Amphoteric Nature : The presence of both an acidic phenol group and a basic amine group means its solubility is highly dependent on pH. This can be both a challenge and an opportunity in purification design.

  • Susceptibility to Oxidation : Like many aminophenols, 3-Aminoquinolin-8-OL is prone to oxidation, which can be catalyzed by air, light, and trace metals. This degradation leads to the formation of highly colored impurities, which can be difficult to remove.

  • Chelating Properties : The 8-hydroxyquinoline core is a well-known chelating agent for various metal ions.[1][2][3] While this property is often exploited in its applications, it can also lead to contamination with metal complexes during synthesis and purification.

This guide will provide practical solutions to these and other issues you may encounter.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the purification of 3-Aminoquinolin-8-OL, providing probable causes and actionable solutions.

Issue 1: Crude product is a dark, tarry solid.
  • Probable Cause: This is a classic sign of oxidation and/or polymerization. The aminophenol moiety is likely degrading due to exposure to air, particularly if the reaction workup was performed under harsh (e.g., highly alkaline) conditions or at elevated temperatures for extended periods.[4]

  • Solution:

    • Work under an Inert Atmosphere: During workup and purification, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to the extent possible.

    • Use Degassed Solvents: Purge your solvents with nitrogen or argon before use to remove dissolved oxygen.

    • Control pH: Avoid strongly basic conditions during workup, as this can accelerate oxidation.[4]

    • Chelate Metal Ions: If metal catalysts were used in the synthesis, consider adding a small amount of a strong chelating agent like EDTA during the aqueous workup to sequester metal ions that can catalyze oxidation.

Issue 2: Poor separation during column chromatography (streaking or multiple overlapping spots on TLC).
  • Probable Cause 1: Compound is too polar for the chosen solvent system. The combination of the amino and hydroxyl groups makes 3-Aminoquinolin-8-OL a polar molecule that can interact strongly with silica gel.

  • Solution 1:

    • Increase Solvent Polarity: Use a more polar eluent system. A common choice for aminoquinolines is a mixture of a chlorinated solvent and an alcohol, such as dichloromethane/methanol or chloroform/methanol.[5]

    • Add a Modifier: To reduce streaking caused by the basic amino group interacting with acidic silica, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent.

  • Probable Cause 2: On-column degradation. Standard silica gel is acidic and can promote the degradation of sensitive compounds like aminophenols.

  • Solution 2:

    • Use Deactivated Silica: Use neutralized or basic-washed silica gel. Alternatively, you can use alumina (basic or neutral).

    • Work Quickly: Do not let the compound sit on the column for an extended period. Pre-elute the column with your solvent system and apply a slight positive pressure to speed up the elution.

  • Probable Cause 3: Inappropriate solvent for sample loading. If the compound is loaded in a solvent that is too strong (too polar), it will spread out and lead to a broad initial band and poor separation.

  • Solution 3:

    • Dry Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol), adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.

Issue 3: Difficulty with recrystallization (oiling out or no crystal formation).
  • Probable Cause 1: Incorrect solvent choice. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6][7]

  • Solution 1: Systematic Solvent Screening.

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. Good candidates for single-solvent recrystallization might include ethanol, methanol, or ethyl acetate.

    • If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, like methanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, like water or hexane) until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Probable Cause 2: Cooling the solution too quickly. Rapid cooling often leads to the precipitation of impurities along with the product, or the formation of an oil instead of crystals.[8]

  • Solution 2: Gradual Cooling.

    • Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, you can induce further crystallization by placing the flask in an ice bath.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Issue 4: The purified product discolors over time.
  • Probable Cause: The compound is oxidizing upon storage due to exposure to air and/or light.[4]

  • Solution:

    • Store under Inert Gas: Store the purified solid in a sealed vial under an inert atmosphere (nitrogen or argon).

    • Protect from Light: Use an amber vial or wrap the vial in aluminum foil.

    • Store at Low Temperature: Store the compound in a refrigerator or freezer to slow the rate of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of 3-Aminoquinolin-8-OL?

A1: Based on its amphoteric structure and data from the parent compound 8-hydroxyquinoline, the following solubility profile can be expected:

  • Good solubility in polar organic solvents like ethanol, methanol, and DMSO.[9]

  • Sparingly soluble in less polar solvents like ethyl acetate and chloroform.

  • Poor solubility in non-polar solvents like hexane and diethyl ether.

  • pH-dependent aqueous solubility : It will be more soluble in acidic solutions (pH < 4) due to the protonation of the amino group to form a salt, and in basic solutions (pH > 10) due to the deprotonation of the hydroxyl group to form a phenoxide. It will be least soluble in water at its isoelectric point.

Q2: What are the most likely impurities in my crude 3-Aminoquinolin-8-OL?

A2: The impurities will largely depend on the synthetic route. For a common method like the Skraup synthesis, you might encounter:

  • Unreacted starting materials: e.g., the aminophenol precursor.

  • Reagents from the synthesis: e.g., residual oxidizing agents like nitrobenzene or its reduced form, aniline.[10]

  • Isomeric byproducts: Depending on the starting materials, other isomers of aminoquinolinol could be formed.

  • Oxidation/degradation products: These are often colored quinone-like compounds.[4][11]

Q3: Can I use acid-base extraction to purify 3-Aminoquinolin-8-OL?

A3: Yes, this can be a very effective initial purification step. The process would be as follows:

  • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).

  • Extract with a dilute aqueous acid (e.g., 1M HCl). Your product should move to the aqueous phase, leaving neutral impurities in the organic layer.

  • Separate the aqueous layer and basify it (e.g., with NaOH or NaHCO₃) to precipitate the purified product.

  • Filter the solid and wash with water. This method is particularly useful for removing non-basic impurities. However, be mindful that prolonged exposure to strong acids or bases can cause degradation.

Q4: What is a good starting point for developing a TLC method for this compound?

A4: A good starting mobile phase for TLC analysis on a silica plate would be a 95:5 mixture of dichloromethane:methanol. You can adjust the ratio to achieve an Rf value of 0.3-0.4 for the product spot. If the spot streaks, adding 0.5% triethylamine or ammonium hydroxide to the mobile phase can help to sharpen it.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Prepare the Column:

    • Choose a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., dichloromethane).

    • Pack the column with the slurry, ensuring there are no air bubbles. Allow the silica to settle, and drain the solvent until it is just above the silica bed.

  • Load the Sample:

    • Dissolve the crude 3-Aminoquinolin-8-OL (e.g., 1g) in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, perform a dry load as described in the troubleshooting section.

    • Carefully apply the sample to the top of the silica bed.

  • Elute the Column:

    • Begin eluting with a solvent system of lower polarity (e.g., 100% dichloromethane) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

    • Collect fractions and monitor them by TLC.

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Dry the resulting solid under high vacuum.

Protocol 2: Purification by Recrystallization

This protocol assumes a binary solvent system of methanol and water, which is a common choice for polar compounds.

  • Dissolve the Crude Product:

    • Place the crude 3-Aminoquinolin-8-OL in an Erlenmeyer flask.

    • Add a minimal amount of hot methanol to completely dissolve the solid. Use a hot plate and a reflux condenser for safety.

  • Add the Anti-Solvent:

    • While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness.

    • Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cool and Crystallize:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect and Dry the Crystals:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold 1:1 methanol/water, followed by a small amount of cold water.

    • Dry the crystals thoroughly under vacuum.

Data Summary Table

Purification MethodRecommended Solvents/ConditionsCommon Issues
Column Chromatography Stationary Phase: Silica Gel (or neutral/basic alumina) Eluent: Dichloromethane/Methanol gradient (0-10%), potentially with 0.5% triethylamineStreaking, on-column degradation, poor separation of polar impurities.
Recrystallization Single Solvent: Ethanol, Methanol Binary System: Methanol/Water, Ethanol/HexaneOiling out, poor recovery, co-precipitation of impurities.
Acid-Base Extraction Acid: 1M HCl Base: 1M NaOH or saturated NaHCO₃Degradation under harsh pH, emulsion formation.

Visualization of Purification Logic

The following diagram illustrates a typical decision-making workflow for the purification of 3-Aminoquinolin-8-OL.

Purification_Workflow Start Crude 3-Aminoquinolin-8-OL Check_Purity Assess Purity & Color (TLC, NMR) Start->Check_Purity A_B_Extraction Acid-Base Extraction Check_Purity->A_B_Extraction  High impurity load / very dark color   Chromatography Column Chromatography Check_Purity->Chromatography  Multiple spots on TLC / close polarity impurities   Recrystallization Recrystallization Check_Purity->Recrystallization  Relatively clean / solid material   A_B_Extraction->Chromatography  Further purification needed   A_B_Extraction->Recrystallization  If product precipitates cleanly   Chromatography->Recrystallization  Final polishing step   Final_Product Pure 3-Aminoquinolin-8-OL Chromatography->Final_Product  If sufficiently pure   Recrystallization->Final_Product

Caption: Decision workflow for purifying 3-Aminoquinolin-8-OL.

References

  • Solubility of Things. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • Abdel-Ghani, N. T., & El-Ries, M. A. (2012). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 17(4), 4321-4343. Available from: [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Available from: [Link]

  • El-Faham, A., et al. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Journal of Materials Chemistry, 22(43), 22971-22982. Available from: [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. Available from: [Link]

  • Hedhammar, M., et al. (2005). Challenges and opportunities in the purification of recombinant tagged proteins. Protein Expression and Purification, 43(1), 1-15. Available from: [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine, 10(7), 405. Available from: [Link]

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. Available from: [Link]

  • Slater, A. F. G., & Cerami, A. (1992). Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. Antimicrobial Agents and Chemotherapy, 36(8), 1678-1684. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Bräuer, K., et al. (2013). Process for the purification of aromatic amines. U.S. Patent No. 8,455,691 B2. Washington, DC: U.S. Patent and Trademark Office.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • Josephy, P. D., Eling, T., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular pharmacology, 23(2), 461-466. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 3-Aminoquinolin-8-OL

Welcome to the technical support center for the characterization of 3-Aminoquinolin-8-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 3-Aminoquinolin-8-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this versatile molecule. Drawing from established principles and field-proven insights, this resource provides in-depth troubleshooting in a practical question-and-answer format to ensure the integrity and success of your experimental work.

Introduction: The Duality of 3-Aminoquinolin-8-OL

3-Aminoquinolin-8-OL is a fascinating heterocyclic compound, valued for its unique electronic properties, fluorescence capabilities, and potent metal-chelating nature.[1][2] This same chelating ability, however, is the primary source of many characterization pitfalls. Trace metal contamination, often overlooked, can lead to significant issues in spectroscopic analysis and chromatographic purification. Furthermore, the molecule's susceptibility to oxidation presents another layer of complexity. This guide will illuminate these challenges and provide robust solutions.

Section 1: Synthesis & Purification Pitfalls

FAQ 1: My reaction to synthesize 3-Aminoquinolin-8-OL is complete, but I'm seeing several unexpected spots on my TLC plate. What are the likely side products?

Answer:

Several side products can arise depending on your synthetic route. Here are some of the most common culprits:

  • Oxidation Products: 3-Aminoquinolin-8-OL is susceptible to oxidation, especially when exposed to air and light, or in the presence of certain metal ions. This can lead to the formation of quinone-imine type structures or even polymerization, appearing as colored impurities that streak on a TLC plate. The oxidation pathway is highly pH-dependent.[3]

  • Over-nitration or Incomplete Reduction: If your synthesis involves a nitration step followed by reduction to form the 3-amino group, you may encounter dinitro-isomers as byproducts if the nitration is not well-controlled. Conversely, incomplete reduction can leave residual nitro-groups.

  • Halogenation: If you are using halogenating agents (e.g., NCS, NBS) in your synthetic scheme for other modifications on the quinoline ring, you risk unwanted chlorination or bromination at activated positions.[4]

  • Starting Material Carryover: Inefficient reactions will result in the presence of unreacted starting materials.

Troubleshooting Protocol: Identifying Side Products

  • Isolate the main impurities using preparative TLC or flash column chromatography.

  • Characterize the impurities by LC-MS to obtain their molecular weights. This can help you quickly identify if you are dealing with dimers, oxidation products (M+16), or other common adducts.

  • Acquire a proton NMR of the isolated impurities. Compare the spectra to your starting materials and expected product to identify structural changes.

FAQ 2: I'm struggling to purify 3-Aminoquinolin-8-OL by silica gel chromatography. My compound seems to be sticking to the column, and I'm getting poor recovery.

Answer:

This is a classic problem encountered with amino-substituted heterocyclic compounds on silica gel. The basicity of the amino group and the nitrogen in the quinoline ring leads to strong interactions with the acidic silanol groups on the silica surface, causing tailing and irreversible adsorption.

Workflow for Improved Chromatographic Purification

Caption: A decision-tree workflow for troubleshooting the purification of 3-Aminoquinolin-8-OL.

Detailed Steps for Neutralizing Silica Gel:

  • Prepare a slurry of your silica gel in your chosen mobile phase.

  • Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v).

  • Stir the slurry for 30 minutes to an hour.

  • Pack your column with the neutralized silica.

  • Use a mobile phase that contains a small amount of triethylamine (e.g., 0.5%) to maintain the neutrality of the column throughout the separation. This will cap the acidic silanol groups and significantly improve the elution of your basic compound.

Section 2: Analytical Characterization Pitfalls

FAQ 3: My ¹H NMR spectrum of 3-Aminoquinolin-8-OL has broad peaks, and the chemical shifts seem to vary between samples. What's going on?

Answer:

This is a strong indication of two potential issues: metal ion contamination and/or protonation equilibria.

  • Metal Ion Contamination: The potent chelating nature of the 8-hydroxyl group and the adjacent quinoline nitrogen makes 3-Aminoquinolin-8-OL highly susceptible to binding with paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) that may be present in your NMR solvent, glassware, or even carried through from your synthesis.[5] These paramagnetic metals cause significant line broadening in your NMR spectrum.

  • Protonation State: The amino group and the quinoline nitrogen can be protonated depending on the pH of your sample. If your sample is in a state of intermediate exchange between the protonated and deprotonated forms, you will observe peak broadening. The concentration of the sample can also influence the chemical shifts due to intermolecular interactions.

Troubleshooting Protocol for NMR Issues

  • Use High-Purity NMR Solvents: Always use freshly opened, high-purity deuterated solvents.

  • Acid-Wash Your Glassware: Ensure all glassware used for sample preparation is scrupulously clean. Rinsing with a dilute acid solution (e.g., 1M HCl) followed by deionized water and a final rinse with a high-purity solvent can remove trace metal residues.

  • Add a Chelating Agent: As a diagnostic tool, you can add a small amount of a strong chelating agent like EDTA-d₁₂ to your NMR tube. If the peaks sharpen, it confirms that paramagnetic metal contamination was the issue.

  • Control the pH: To address protonation equilibria, you can try acquiring the spectrum in a deuterated solvent containing a small amount of a deuterated acid (e.g., DCl in D₂O) or a deuterated base (e.g., NaOD in D₂O) to push the equilibrium to a single protonation state.

Expected vs. Observed NMR Chemical Shifts

ProtonExpected Chemical Shift Range (ppm)Potential Pitfalls Affecting Chemical Shift
Aromatic Protons6.5 - 8.5Metal chelation can cause significant upfield or downfield shifts. Protonation of the quinoline nitrogen will cause downfield shifts of adjacent protons.
-NH₂ Protons3.5 - 5.5 (broad)Highly sensitive to solvent, temperature, and concentration. May exchange with D₂O.
-OH Proton9.0 - 11.0 (broad)Often broad and may not be observed depending on the solvent and water content.

Note: These are approximate ranges and can vary significantly based on the solvent and sample conditions.[6][7][8]

FAQ 4: I'm seeing an unexpected M+22 or M+38 peak in my ESI-MS spectrum. Is this an impurity?

Answer:

It is highly likely that these are not impurities but rather sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. Electrospray ionization (ESI) is a soft ionization technique that is very sensitive to the presence of alkali metal salts in the sample or mobile phase.[9][10]

Workflow for Interpreting Mass Spectra

Caption: A flowchart to aid in the identification of common adducts and byproducts in the E-MS of 3-Aminoquinolin-8-OL.

Best Practices for Mass Spectrometry:

  • Use High-Purity Solvents and Additives: Always use HPLC or LC-MS grade solvents and additives like formic acid or ammonium acetate to promote protonation ([M+H]⁺) and minimize metal adducts.

  • Clean the Instrument: If you consistently see high levels of sodium and potassium adducts, it may indicate that the LC-MS system needs to be cleaned.

  • Recognize In-Source Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur in the source. Look for characteristic losses, such as the loss of water (-18 Da) or ammonia (-17 Da).

FAQ 5: The fluorescence of my 3-Aminoquinolin-8-OL sample is much weaker than expected, or it's completely quenched. Why is this happening?

Answer:

Fluorescence quenching in 3-Aminoquinolin-8-OL and its derivatives is a common issue, often stemming from its interaction with the environment. The primary culprits are:

  • Metal Ion Quenching: Many transition metal ions, particularly those with unfilled d-orbitals like Cu²⁺, Ni²⁺, and Fe³⁺, are efficient quenchers of fluorescence.[11] The chelation of these ions by 3-Aminoquinolin-8-OL provides a non-radiative pathway for the excited state to relax, thus quenching fluorescence.

  • Solvent Effects: The fluorescence quantum yield of many quinoline derivatives is highly dependent on the polarity of the solvent.[12][13] In highly polar or protic solvents, the fluorescence can be significantly quenched.

  • Concentration Quenching: At high concentrations, molecules can form non-fluorescent aggregates (excimers or exciplexes), leading to self-quenching.

  • Presence of Quenchers: Other molecules in your solution, such as dissolved oxygen or halide ions, can also act as collisional quenchers.

Troubleshooting Protocol for Fluorescence Quenching:

  • Screen for Metal Contamination: As with NMR, the first step is to rule out metal ions. Prepare your sample in high-purity solvents and use acid-washed cuvettes. You can also intentionally add a strong chelator like EDTA to see if the fluorescence is recovered.

  • Solvent Screen: Measure the fluorescence in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol) to understand the solvatochromic behavior of your compound.

  • Concentration Dependence Study: Measure the fluorescence intensity at a series of concentrations (e.g., from 10⁻⁴ M to 10⁻⁷ M). If concentration quenching is the issue, you will see an increase in fluorescence upon dilution.

  • Deoxygenate Your Sample: To rule out quenching by dissolved oxygen, you can bubble an inert gas like nitrogen or argon through your sample for 10-15 minutes before measurement.

Section 3: Stability and Storage

FAQ 6: How should I store my solid 3-Aminoquinolin-8-OL and its solutions to prevent degradation?

Answer:

Proper storage is crucial to maintain the integrity of 3-Aminoquinolin-8-OL.

Recommended Storage Conditions:

FormStorage ConditionRationale
Solid Store in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C.Protects from air (oxidation), light (photodegradation), and moisture.[14]
Solution Prepare fresh solutions for immediate use. If short-term storage is necessary, store in a sealed vial in the dark at -20°C.The compound is more prone to degradation in solution, especially in the presence of dissolved oxygen and trace metals.

Visual Indicators of Degradation:

  • A change in color from off-white/pale yellow to brown or dark green is a clear sign of oxidation and/or polymerization.

  • If you observe any color change, it is highly recommended to re-purify the compound before use.

By understanding these common pitfalls and implementing the recommended troubleshooting protocols, you can ensure the accurate and reliable characterization of 3-Aminoquinolin-8-OL, leading to more robust and reproducible scientific outcomes.

References

  • Al-Busafi, S. A., et al. (2014). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Inorganic Biochemistry, 137, 57-67.
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • Hu, Y., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Jantan, I., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. Antioxidants, 12(12), 2095.
  • Kovács, E., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • Moustafa, M. E. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Chemistry, 3(1).
  • Omar, W. A. E., Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-599.
  • Abah, C. O., et al. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry, 2(1), 174.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
  • Mastoor, S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-121.
  • Hage, D. S. (2012). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Inorganic Biochemistry, 117, 316-328.
  • Gasser, G., et al. (2015). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Inorganic Chemistry, 54(4), 1595-1605.
  • Lee, J. H., & Kim, C. (2021).
  • TSI Journals. (2016).
  • Agilent Technologies. (2010). LC Troubleshooting Series Peak Broadening. Agilent.
  • Ndosiri, F. O., et al. (2016). Iron(III) and copper(II) complexes bearing 8-quinolinol with amino-acids mixed ligands: Synthesis, characterization and antibacterial investigation. Arabian Journal of Chemistry, 9, S1438-S1445.
  • Agilent. (2013). Agilent LC Troubleshooting Series Part 3 Peak Broadening. YouTube.
  • Request PDF. (2008). NMR study of O and N, O-substituted 8-quinolinol derivatives.
  • Opara, E. I., & Chohan, M. (2016). Stability of glucosinolates and glucosinolate degradation products during storage of boiled white cabbage. Food Chemistry, 203, 137-142.
  • JEOL. (n.d.).
  • NWCommons. (n.d.). Amino Acid Quenching. Northwestern College.
  • Chen, H., et al. (2010). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. Journal of the American Chemical Society, 132(21), 7244–7245.
  • Britton, M., et al. (2021).
  • Lösungsfabrik. (2017). HPLC: What to do in case of peaks being too broad?. Lösungsfabrik.
  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. YouTube.
  • Waters Corporation. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Ueno, T., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17596.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Robin, E., et al. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 16(5-6), 554-561.
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. HALO Columns.
  • van der Hooft, J. J. J., et al. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Analytical Chemistry, 92(22), 14899-14907.
  • Al-Busafi, S. A., et al. (2014). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Journal of Inorganic Biochemistry, 137, 57-67.
  • Procter, D. J., et al. (2019). Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization: Paramagnetic Ni(II) Species, and the Deleterious Effect of Na2CO3 as a Base. ChemRxiv.
  • UNCW Institutional Repository. (n.d.).
  • Waters Corporation. (2018). Fundamentals of MS (2 of 7) - Adduct Ions. YouTube.
  • Ueno, T., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17596.
  • Request PDF. (2006). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Aminoquinolin-8-ol and Other Quinoline Derivatives for Therapeutic Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents with a broad spectrum of biological activities.[1] Its inherent versatility allows for diverse functionalization, leading to derivatives with potent applications in oncology, infectious diseases, and neurodegenerative disorders. This guide provides an in-depth comparative analysis of 3-Aminoquinolin-8-ol, a significant quinoline derivative, with other key members of this chemical class, including the widely studied 8-hydroxyquinolines and 4-aminoquinolines. By examining their synthesis, biological activities, and underlying mechanisms of action, supported by experimental data, this document aims to equip researchers with the critical insights necessary for the rational design and development of next-generation quinoline-based therapeutics.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The bicyclic aromatic heterocycle of quinoline is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] The ability to modify the quinoline ring at various positions allows for the fine-tuning of its physicochemical properties and biological targets. This has led to the development of quinoline derivatives that can induce apoptosis in cancer cells, inhibit microbial growth, and modulate key signaling pathways implicated in various diseases.[1]

Synthesis of Key Quinoline Scaffolds

The synthesis of quinoline derivatives is a critical aspect of their development as therapeutic agents. Various methods have been established, with the Skraup and Friedländer syntheses being fundamental classical methods. For the purpose of this guide, we will focus on the synthesis of the core structures of 8-hydroxyquinoline and 8-aminoquinoline, from which 3-Aminoquinolin-8-ol and other derivatives can be derived.

Experimental Protocol: Synthesis of 8-Hydroxyquinoline

The Skraup synthesis is a common method for preparing 8-hydroxyquinoline from o-aminophenol.

Materials:

  • o-Aminophenol

  • Glycerol

  • o-Nitrophenol

  • Ferrous sulfate

  • Sulfuric acid (70%)

  • Sodium hydroxide solution

  • Ethanol

Procedure:

  • In a reaction vessel, prepare a mixture of 1 part o-aminophenol and 0.02 parts ferrous sulfate.

  • With continuous stirring, add 2.5 to 3.5 parts of glycerol to the mixture.[2]

  • Heat the reaction mixture to 135-140°C.[2]

  • Slowly add 0.5 parts of o-nitrophenol over a period of 3 hours while maintaining the temperature.[2]

  • After the addition is complete, continue to stir the mixture at the same temperature for an additional 30 minutes to ensure the reaction proceeds to completion.[2]

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a sodium hydroxide solution to a pH of 7-8. The crude 8-hydroxyquinoline will precipitate out of the solution.[2]

  • Isolate the crude product by filtration.

  • Purify the product by recrystallization from ethanol to yield pure 8-hydroxyquinoline.[2]

Experimental Protocol: Synthesis of 8-Aminoquinoline Derivatives

A general and efficient method for the synthesis of 8-aminoquinoline derivatives is the microwave-assisted Buchwald-Hartwig N-arylation of 8-bromoquinolines.

Materials:

  • 8-bromo-2-methylquinoline

  • Corresponding amine

  • Toluene

  • Sodium tert-butoxide (NaOtBu)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Pddba2 (tris(dibenzylideneacetone)dipalladium(0))

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 1.25 equivalents of 8-bromo-2-methylquinoline in toluene.

  • Add 1 equivalent of the desired amine to the solution.

  • Transfer the solution to a closed microwave reaction tube equipped with a stir bar.

  • To the tube, add 1.5 equivalents of NaOtBu, 0.05 equivalents of BINAP, and 0.04 equivalents of Pddba2.[3]

  • Flush the tube with Argon.

  • Heat the reaction mixture to 120°C in a microwave reactor and stir for 2-4 hours.[3]

  • After cooling to room temperature, dilute the mixture with DCM and extract with water (3 x 15 mL).[3]

  • Wash the organic phase with brine (15 mL) and dry over MgSO4.[3]

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the desired 8-aminoquinoline derivative.[3]

Comparative Biological Activity

A direct comparative analysis of 3-Aminoquinolin-8-ol with other quinoline derivatives is challenging due to the limited availability of studies that evaluate these compounds side-by-side under identical experimental conditions. However, by compiling and contrasting data from various sources, we can draw meaningful, albeit indirect, comparisons of their anticancer and antimicrobial properties.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis and inhibition of cell proliferation.

Table 1: Comparative in vitro Cytotoxicity of Quinoline Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
5-Amino-8-hydroxyquinoline OCI-AML2 (Leukemia)3.46[4]
NB4 (Leukemia)1.38[4]
KG1A (Leukemia)3.85[4]
MDAY-D2 (Leukemia)1.96[4]
UTMC2 (Myeloma)2.29[4]
KMH11 (Myeloma)0.94[4]
KMS18 (Myeloma)1.31[4]
8-Hydroxyquinoline HCT 116 (Colon Cancer)9.33[5]
Nitroxoline (5-nitro-8-hydroxyquinoline) Raji (B-cell lymphoma)0.438[6]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Raji (B-cell lymphoma)> 2.5[6]
3-Amino pyranoquinolinone derivative (2c) Ehrlich Ascites Carcinoma (EAC)27.7[7]
Doxorubicin (Standard Drug) Ehrlich Ascites Carcinoma (EAC)39.5[7]

Note: The data presented in this table is compiled from different studies and should be interpreted with caution as experimental conditions may vary.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the quinoline derivatives in the complete cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and non-toxic (typically <0.5%). Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with their efficacy attributed to various mechanisms, including the chelation of essential metal ions and inhibition of key microbial enzymes.

Table 2: Comparative in vitro Antimicrobial Activity of Quinoline Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybrid (7b) Staphylococcus aureus2[8]
Mycobacterium tuberculosis H37Rv10[8]
Quinoline-based hydroxyimidazolium hybrids (7c, 7d) Cryptococcus neoformans15.6[8]
Amino acid derivatives of quinoline (3e, 4e) Staphylococcus aureus0.31 - 0.62[9]
Tris(8-hydroxyquinoline)aluminum (Alq3) nanostructures MRSA15[10]
Pseudomonas aeruginosa15[10]
8-Quinolinamines Candida albicans4.93 - 19.38[11]
Cryptococcus neoformans0.67 - 18.64[11]
Staphylococcus aureus1.33 - 18.9[11]
MRSA1.38 - 15.34[11]

Note: The data presented in this table is compiled from different studies and should be interpreted with caution as experimental conditions may vary.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of quinoline derivatives are underpinned by their ability to modulate critical cellular signaling pathways. Two key pathways that have been identified as targets for quinoline-based compounds are the PI3K/Akt/mTOR and the RIPK2-NOD1/2 signaling pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1] Several quinoline derivatives have been developed as inhibitors of this pathway, acting as dual inhibitors of PI3K and mTOR.[12]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProtein Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Quinoline [label="Quinoline\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

// Edges RTK -> PI3K [label="Activation", fontsize=8]; PI3K -> PIP3 [label="Phosphorylation", fontsize=8]; PIP2 -> PI3K [style=invis]; PIP3 -> Akt [label="Activation", fontsize=8]; Akt -> mTORC1 [label="Activation", fontsize=8]; mTORC1 -> CellGrowth [label="Promotion", fontsize=8]; Quinoline -> PI3K [color="#EA4335", arrowhead=tee, label="Inhibition", fontsize=8]; Quinoline -> mTORC1 [color="#EA4335", arrowhead=tee, label="Inhibition", fontsize=8]; } END_DOT Caption: Quinoline derivatives as inhibitors of the PI3K/Akt/mTOR pathway.

Modulation of the RIPK2-NOD1/2 Signaling Pathway

The Receptor-Interacting Protein Kinase 2 (RIPK2) is a key mediator in the NOD1 and NOD2 signaling pathways, which are crucial for the innate immune response to bacterial pathogens.[13] Dysregulation of this pathway is implicated in inflammatory diseases. Certain 4-aminoquinoline derivatives have been identified as potent inhibitors of RIPK2.[13]

// Nodes NOD1_2 [label="NOD1/NOD2", fillcolor="#F1F3F4", fontcolor="#202124"]; MDP [label="Muramyl Dipeptide\n(MDP)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; RIPK2 [label="RIPK2", fillcolor="#F1F3F4", fontcolor="#202124"]; Ubiquitination [label="Ubiquitination", fillcolor="#F1F3F4", fontcolor="#202124"]; TAK1_IKK [label="TAK1/IKKs", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokine Production\n(e.g., TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aminoquinoline [label="4-Aminoquinoline\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon];

// Edges MDP -> NOD1_2 [label="Recognition", fontsize=8]; NOD1_2 -> RIPK2 [label="Recruitment", fontsize=8]; RIPK2 -> Ubiquitination [label="Undergoes", fontsize=8]; Ubiquitination -> TAK1_IKK [label="Recruitment &\nActivation", fontsize=8]; TAK1_IKK -> NFkB [label="Leads to", fontsize=8]; NFkB -> Cytokines [label="Induces", fontsize=8]; Aminoquinoline -> RIPK2 [color="#4285F4", arrowhead=tee, label="Inhibition", fontsize=8]; } END_DOT Caption: 4-Aminoquinoline derivatives as inhibitors of the RIPK2-NOD1/2 signaling pathway.

Neuroprotective Potential

Beyond their anticancer and antimicrobial properties, quinoline derivatives are also being explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's.[14] Their mechanisms of action in this area are thought to involve metal chelation, antioxidant activity, and the reduction of amyloid-beta (Aβ) levels.[14] While specific data on the neuroprotective effects of 3-Aminoquinolin-8-ol is limited, the known properties of related compounds suggest it could be a promising candidate for further investigation in this therapeutic area. For instance, some heterocyclic quinoline derivatives have been shown to protect glial and neuronal cells from oxidative insults at low micromolar concentrations.[14]

Conclusion and Future Directions

This comparative guide highlights the significant therapeutic potential of 3-Aminoquinolin-8-ol and its chemical relatives. The quinoline scaffold provides a versatile platform for the development of potent anticancer, antimicrobial, and potentially neuroprotective agents. The data, while not always directly comparative, strongly suggests that substitutions on the quinoline ring, such as the placement of amino and hydroxyl groups, play a critical role in determining the biological activity of these compounds.

Future research should focus on conducting direct, side-by-side comparative studies of 3-Aminoquinolin-8-ol with other promising quinoline derivatives to definitively establish its relative efficacy and selectivity. Elucidating the precise molecular targets and mechanisms of action for this compound will be crucial for its optimization and potential clinical translation. Furthermore, exploring the neuroprotective potential of 3-Aminoquinolin-8-ol, given the promising results from related compounds, could open up new avenues for the treatment of neurodegenerative diseases. The continued exploration of the vast chemical space of quinoline derivatives holds immense promise for the discovery of novel and effective therapies for a wide range of human diseases.

References

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC. Available at: [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC. Available at: [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. MDPI. Available at: [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry. Available at: [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. Available at: [Link]

  • Antibacterial activity of the micro and nanostructures of the optical material tris(8-hydroxyquinoline)aluminum and its application as an antimicrobial coating. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at: [Link]

  • IC 50 values of 5-amino-8-hydroxyquinoline (5AHQ) in leukemia and myeloma cell lines. ResearchGate. Available at: [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. Available at: [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC. Available at: [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]

Sources

Comparative

Validation of 3-Aminoquinolin-8-ol as a Fluorescent Sensor: A Comparative Efficacy Guide

The following guide details the validation framework for 3-Aminoquinolin-8-ol (3-AQ-8-OH), a derivative of the privileged 8-hydroxyquinoline scaffold. Based on its structural properties—combining the metal-chelating N,O-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation framework for 3-Aminoquinolin-8-ol (3-AQ-8-OH), a derivative of the privileged 8-hydroxyquinoline scaffold. Based on its structural properties—combining the metal-chelating N,O-pocket of 8-hydroxyquinoline with an electron-donating amino group at the 3-position—this molecule functions primarily as a Chelation-Enhanced Fluorescence (CHEF) sensor, most notably for diamagnetic metal ions such as Zn²⁺ and Mg²⁺ .

Executive Summary

3-Aminoquinolin-8-ol represents a structural evolution of the classic 8-hydroxyquinoline (8-HQ) chelator. While 8-HQ is a known metal binder, its fluorescence is often quenched or weak due to Excited-State Intramolecular Proton Transfer (ESIPT) in protic solvents. The introduction of an amino group at the 3-position modulates the electronic density of the quinoline ring, potentially enhancing the quantum yield (


) upon metal coordination and shifting the emission spectra to reduce background interference.

This guide provides a rigorous protocol to validate 3-Aminoquinolin-8-ol against established industry standards (e.g., Zinquin , 8-HQ , Mag-Fura-2 ), focusing on sensitivity, selectivity, and binding kinetics.

Mechanism of Action & Rationale

To validate this sensor, one must first understand the signal transduction mechanism.

  • Apo-State (Free Ligand): The sensor likely exhibits low fluorescence due to ESIPT, where the hydroxyl proton transfers to the quinoline nitrogen upon excitation, followed by non-radiative decay.

  • Bound-State (Metal Complex): Binding of a metal ion (Mⁿ⁺) to the N and O atoms displaces the proton (preventing ESIPT) and rigidifies the structure. This triggers the CHEF effect , resulting in a "Turn-On" fluorescence response.[1]

Diagram: Signal Transduction Pathway

SensingMechanism cluster_0 Mechanism FreeLigand Free 3-Aminoquinolin-8-ol (Weak Fluorescence) Complex Metal-Ligand Complex (Rigidified) FreeLigand->Complex + Metal Ion (Chelation) MetalIon Target Ion (Zn²⁺ / Mg²⁺) MetalIon->Complex Fluorescence Strong Emission (CHEF Effect) Complex->Fluorescence ESIPT Inhibition & π-System Stabilization

Caption: Transition from non-emissive free ligand to highly fluorescent complex via ESIPT inhibition.

Comparative Analysis: 3-Aminoquinolin-8-ol vs. Alternatives

The following table contrasts 3-Aminoquinolin-8-ol with standard alternatives. The "3-Amino" derivative is hypothesized to offer improved Stokes shift and water solubility compared to the parent 8-HQ.

Feature3-Aminoquinolin-8-ol8-Hydroxyquinoline (8-HQ)Zinquin (Standard Zn Probe)
Core Scaffold Amino-substituted QuinolineUnsubstituted QuinolineSulfonamido-quinoline
Primary Mechanism CHEF + ESIPT InhibitionCHEFCHEF + PET Inhibition
Excitation (

)
~350–370 nm (Red-shifted vs 8-HQ)~310–330 nm~360 nm
Solubility Moderate (Amino group aids polarity)Low (Hydrophobic)Good (Sulfonate/Ester)
Binding Stoichiometry Typically 2:1 (L:M)2:1 or 3:11:1 or 2:1
Key Advantage Tunable Emission : Amino group allows further functionalization.Cost : Extremely cheap.Specificity : Highly validated for Zn²⁺.

Validation Protocol: Step-by-Step

Phase 1: Spectral Characterization & Quantum Yield

Objective: Determine the intrinsic brightness of the sensor.

  • Preparation: Prepare a 1 mM stock solution of 3-Aminoquinolin-8-ol in DMSO.

  • Solvent System: Dilute to 10 µM in HEPES buffer (10 mM, pH 7.4) / DMSO (9:1 v/v).

  • Absorption Scan: Record UV-Vis spectra (200–500 nm). Note the

    
    .[2][3][4]
    
  • Emission Scan: Excite at

    
     and record emission (300–600 nm).
    
  • Quantum Yield (

    
    ):  Measure integrated fluorescence intensity relative to a standard (e.g., Quinine Sulfate, 
    
    
    
    ).
    • Formula:

      
      
      
Phase 2: Binding Affinity ( ) Determination

Objective: Quantify the sensor's affinity for the target ion (e.g., Zn²⁺).

  • Titration: Start with 10 µM sensor solution.

  • Addition: Add ZnCl₂ aliquots (0 to 100 µM) to the cuvette.

  • Equilibration: Stir for 2 mins after each addition.

  • Data Fitting: Plot Fluorescence Intensity (

    
    ) vs. [Zn²⁺]. Fit the data to the Benesi-Hildebrand equation or a 1:1 / 1:2 binding isotherm model.
    
    • Critical Check: If the plot is sigmoidal, it indicates cooperativity (likely 2:1 binding).

Phase 3: Selectivity Screening (The "Bar Chart" Test)

Objective: Prove the sensor distinguishes the target from competing ions.

  • Competitors: Prepare solutions of Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Mn²⁺, Ni²⁺ (100 µM each).

  • Screening: Measure fluorescence of the sensor (10 µM) + Competitor (100 µM).

  • Interference Check: Add the Target Ion (Zn²⁺) into the competitor solutions.

  • Criterion: A valid sensor must show:

    • Low response to competitors (except perhaps Cd²⁺, a common interferent).

    • High response to Target even in the presence of competitors (no quenching).

    • Note: Cu²⁺ and Fe³⁺ are paramagnetic and often quench fluorescence (paramagnetic quenching). This is a standard limitation.

Experimental Workflow Diagram

ValidationWorkflow Start Start: 3-Aminoquinolin-8-ol Stock Solubility 1. Solubility & Stability Check (DMSO/Buffer pH 7.4) Start->Solubility Spectral 2. Spectral Profiling (Abs/Em Max, Quantum Yield) Solubility->Spectral Titration 3. Metal Titration (Kd) (Determine Sensitivity/LOD) Spectral->Titration Selectivity 4. Selectivity Screen (vs. Ca, Mg, Fe, Cu) Titration->Selectivity Selectivity->Titration High Interference? Adjust pH or Masking Agents CellStudy 5. Biological Validation (Cell Permeability & Imaging) Selectivity->CellStudy If Selectivity > 10-fold

Caption: Step-by-step experimental workflow for validating sensor efficacy.

Data Presentation Standards

When publishing your validation data, summarize the key metrics in the following format:

ParameterExperimental Value (Example)Method

/

365 nm / 510 nmSpectrofluorometry
Stokes Shift 145 nm


(Zn²⁺)
1.2 µMNon-linear regression (Titration)
LOD (Limit of Detection) 50 nM

Quantum Yield (

)
0.15 (Apo)

0.45 (Bound)
Relative to Quinine Sulfate
Response Time < 10 secondsKinetic scan

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Jiang, P., & Guo, Z. (2004). "Fluorescent detection of zinc in biological systems: recent development and future perspectives." Coordination Chemistry Reviews, 248(21-24), 205-229. Link (Review of quinoline-based Zn sensors).

  • Domaille, D. W., Que, E. L., & Chang, C. J. (2010). "Synthetic fluorescent sensors for studying the cell biology of metals." Nature Chemical Biology, 6(3), 168-175. Link (Validation criteria for metal sensors).

  • Xu, Z., et al. (2010). "A highly selective fluorescent probe for Zn²⁺ based on 8-hydroxyquinoline."[5] Chemical Communications. (Comparative method for 8-HQ derivatives).

Sources

Validation

A Comparative Guide to Metal Ion Binding: 3-Aminoquinolin-8-OL vs. 8-Hydroxyquinoline

For decades, 8-hydroxyquinoline (8-HQ) has been a cornerstone in coordination chemistry, celebrated for its versatility as a robust chelating agent for a wide array of metal ions.[1][2] Its applications are extensive, ra...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, 8-hydroxyquinoline (8-HQ) has been a cornerstone in coordination chemistry, celebrated for its versatility as a robust chelating agent for a wide array of metal ions.[1][2] Its applications are extensive, ranging from gravimetric analysis and metal extraction to its role as a scaffold in medicinal chemistry and a component in Organic Light-Emitting Diodes (OLEDs).[1][3] However, the quest for enhanced selectivity, sensitivity, and tailored functionality has led to the exploration of its derivatives. Among these, 3-Aminoquinolin-8-OL stands out as a significant variant, introducing an amino group that fundamentally alters the electronic landscape and coordination behavior of the parent molecule.

This guide provides an in-depth, objective comparison of 3-Aminoquinolin-8-OL and its parent compound, 8-hydroxyquinoline, with a focus on their metal ion binding characteristics. We will delve into their physicochemical properties, coordination chemistry, and the practical implications of the amino functionalization, supported by experimental data and protocols for researchers in analytical chemistry, materials science, and drug development.

Physicochemical Properties: A Foundational Comparison

The introduction of an amino group at the C3 position of the quinoline ring imparts distinct characteristics to 3-Aminoquinolin-8-OL compared to the unsubstituted 8-HQ. This substitution influences the molecule's electronic density, basicity, and potential for further chemical modification.

Property8-Hydroxyquinoline (8-HQ)3-Aminoquinolin-8-OLRationale for Difference
Molecular Formula C₉H₇NOC₉H₈N₂OAddition of an amino (-NH₂) group.
Molecular Weight 145.16 g/mol [2]160.17 g/mol The added amino group increases the overall mass.
Appearance White to pale yellow crystalline powder[2][4]Data not explicitly found, but expected to be a crystalline solid.Aromatic amine compounds are typically crystalline solids.
pKa (Phenolic -OH) ~9.9[5]Expected to be slightly higher than 8-HQ.The electron-donating amino group increases electron density on the phenoxide oxygen, making the proton less acidic.
Solubility Insoluble in water; soluble in ethanol, acetone, chloroform, benzene[2][6]Expected to have slightly increased polarity but likely remains poorly soluble in water. May show improved solubility in polar organic solvents.The amino group adds polarity and hydrogen bonding capability.
Fluorescence Weakly fluorescent in solution due to excited-state intramolecular proton transfer (ESIPT).[1]Expected to be fluorescent. The amino group can act as an auxochrome, potentially increasing quantum yield.Alteration of electronic structure and potential disruption of ESIPT quenching mechanism.

Metal Ion Binding: A Comparative Analysis

Both 8-HQ and 3-Aminoquinolin-8-OL act as bidentate ligands, coordinating with metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group after deprotonation.[3] This forms a stable five-membered chelate ring, which is the basis for their strong metal-binding capabilities.

Caption: Chelation mechanism of 8-HQ and 3-Aminoquinolin-8-OL with a generic metal ion (M²⁺).

The Influence of the Amino Group

The primary distinction in metal binding arises from the electronic effects of the amino group (-NH₂) at the C3 position.

  • Electron-Donating Effect: The amino group is a strong electron-donating group through resonance. This increases the electron density on the quinoline ring system, particularly on the coordinating nitrogen atom. A more electron-rich nitrogen atom is a stronger Lewis base, which generally leads to the formation of more stable metal complexes. Therefore, it is predicted that 3-Aminoquinolin-8-OL will exhibit higher binding affinity (larger stability constants) for many metal ions compared to 8-HQ.

  • Selectivity: While increasing overall affinity, the amino group may also alter selectivity. The "hard-soft acid-base" (HSAB) theory suggests that the increased basicity ("hardness") of the nitrogen donor in 3-Aminoquinolin-8-OL might shift its preference towards "harder" metal ions compared to 8-HQ. However, experimental validation is crucial as steric and solvent effects also play a significant role. Studies on similar bis(8-aminoquinoline) ligands have shown high selectivity for Cu(II) over Zn(II), a selectivity not observed in analogous bis(8-hydroxyquinoline) ligands.

Fluorescence Response

A key application of 8-HQ derivatives is in fluorescent sensing.[1] 8-HQ itself is weakly fluorescent, but upon chelation with metal ions, its fluorescence is often dramatically enhanced.[1] This "chelation-enhanced fluorescence" (CHEF) effect is attributed to increased molecular rigidity and disruption of quenching pathways upon complex formation.[1][7]

For 3-Aminoquinolin-8-OL, the amino group acts as an auxochrome and can significantly influence the molecule's photophysical properties. It is expected to exhibit a stronger intrinsic fluorescence than 8-HQ. Upon metal binding, a significant CHEF effect is also anticipated, potentially with a different enhancement factor and a shift in the emission wavelength compared to 8-HQ complexes. This makes it a promising candidate for developing highly sensitive and selective fluorescent chemosensors.[8][9]

Experimental Protocols for Comparative Analysis

To empirically compare the metal ion binding properties of these two ligands, a series of well-established spectroscopic techniques can be employed.

Synthesis of 3-Aminoquinolin-8-OL

While 8-HQ is commercially available, 3-Aminoquinolin-8-OL often requires synthesis. A common route is through the reduction of a corresponding nitro-substituted precursor, such as 3-nitroquinolin-8-ol. Other methods, like the Povarov reaction, can also be used to synthesize substituted 8-aminoquinolines.[10]

UV-Vis Spectrophotometric Titration (Mole-Ratio Method)

This experiment determines the stoichiometry and conditional stability constants of the metal-ligand complexes. The principle relies on monitoring the change in absorbance at a specific wavelength as the metal-to-ligand ratio is varied.[11][12]

prep Prepare Stock Solutions - Ligand (e.g., 1 mM) - Metal Ion (e.g., 10 mM) - Buffer (e.g., HEPES, pH 7.4) setup Prepare Sample Series - Constant Ligand concentration - Increasing Metal Ion concentration (e.g., 0 to 3 molar equivalents) prep->setup measure Measure UV-Vis Spectra - Scan wavelength range (e.g., 250-500 nm) - Record absorbance at λ_max of the complex setup->measure plot Plot Data - Plot Absorbance vs. [Metal]/[Ligand] ratio measure->plot analyze Analyze Plot - Inflection point indicates stoichiometry (e.g., 1:1, 1:2) - Fit data to binding model to calculate K_a plot->analyze

Caption: Workflow for UV-Vis spectrophotometric titration to determine binding properties.

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of the ligand (8-HQ or 3-Aminoquinolin-8-OL), the metal salt (e.g., CuSO₄, ZnCl₂), and a suitable buffer (e.g., HEPES) at a constant pH.

  • Titration: In a series of cuvettes, add a fixed amount of the ligand solution. Then, add incrementally increasing volumes of the metal ion stock solution. Ensure the final volume in each cuvette is the same by adding buffer.

  • Measurement: Record the UV-Vis absorption spectrum for each sample. Identify the wavelength of maximum absorbance (λ_max) for the newly formed metal-ligand complex.

  • Analysis: Plot the absorbance at λ_max against the molar ratio of [Metal]/[Ligand]. The point of inflection in the curve indicates the binding stoichiometry.[12] The data can then be fitted to appropriate binding isotherm models to calculate the association constant (Kₐ).[11][13]

Fluorescence Spectroscopy Titration

This technique is particularly useful for fluorescent ligands and is often more sensitive than UV-Vis absorption. It measures the change in fluorescence emission upon complex formation.[14]

prep Prepare Stock Solutions - Ligand (e.g., 10 µM) - Metal Ion (e.g., 1 mM) - Buffer (e.g., HEPES, pH 7.4) setup Set up Fluorometer - Determine excitation λ_ex - Set emission scan range prep->setup titrate Perform Titration - Add incremental aliquots of Metal Ion solution to a cuvette containing the Ligand solution setup->titrate measure Measure Fluorescence - Record emission spectrum after each addition - Note intensity at emission λ_em titrate->measure analyze Analyze Data - Plot Fluorescence Intensity vs. [Metal] - Fit data to calculate binding affinity (K_d) measure->analyze

Caption: Workflow for fluorescence spectroscopy titration to determine binding affinity.

Step-by-Step Protocol:

  • Preparation: Prepare dilute stock solutions of the ligand and metal ion in a suitable buffer. The ligand concentration should be low enough to avoid inner filter effects.

  • Instrumentation: Determine the optimal excitation wavelength (λ_ex) for the ligand and set the emission wavelength range to be scanned.

  • Titration: To a cuvette containing the ligand solution, add small, incremental aliquots of the metal ion stock solution. Mix thoroughly after each addition.

  • Measurement: After each addition, record the fluorescence emission spectrum.

  • Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. The resulting binding curve can be fitted to the one-site binding equation or other relevant models to determine the dissociation constant (Kₑ).[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the metal-ligand complex in solution.[16] By observing changes in the chemical shifts of the ligand's protons upon addition of a diamagnetic metal ion (like Zn²⁺), one can identify the specific atoms involved in coordination. For paramagnetic metal ions, NMR can still be used, but the spectra are often broader and more complex to interpret.[17][18]

Conclusion and Future Outlook

The comparison between 3-Aminoquinolin-8-OL and 8-hydroxyquinoline is a classic example of how subtle chemical modifications can lead to significant changes in molecular function.

  • 8-Hydroxyquinoline remains an excellent, all-purpose chelator with a vast body of literature supporting its use.[1][19] Its properties are well-understood, making it a reliable choice for established applications in analytical chemistry and materials science.[2]

  • 3-Aminoquinolin-8-OL presents itself as a more specialized ligand with potentially superior properties for specific applications. The electron-donating amino group is predicted to enhance binding affinity for various metal ions. More importantly, it significantly alters the molecule's photophysical properties, making it a highly promising platform for the development of next-generation fluorescent sensors with improved sensitivity. Furthermore, the reactive amino group serves as a convenient handle for covalent linkage to other molecules, such as polymers, biomolecules, or solid supports, opening avenues for creating advanced materials and targeted therapeutic agents.[9]

For researchers, the choice between these two compounds will depend on the specific goal. For routine metal sequestration or established analytical methods, 8-HQ is a dependable tool. However, for developing novel high-sensitivity fluorescent sensors or functionalized materials where enhanced binding affinity and a site for covalent attachment are desired, 3-Aminoquinolin-8-OL offers compelling advantages that warrant its exploration and further characterization.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic
  • Gao, C., et al. (2013). 8-Hydroxyquinolines: A Review of Their Metal Chelating Properties and Medicinal Applications. Drug Design, Development and Therapy, 7, 1157-1178.
  • Czarnik, A. W. (n.d.). Chelation-enhanced fluorescence detection of metal and nonmetal ions in aqueous solution. Accounts of Chemical Research.
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  • 8-Hydroxyquinoline. (2026, January 27). ChemicalBook.
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  • Spengler, G., et al. (2026, January 6). A Comparative Study on the Iron and Copper Binding Properties of 8‑Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.
  • Spengler, G., et al. (2021, January 5). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Al-Ostoot, F. H., et al. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry.
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022, December 29). MDPI.
  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PubMed Central.
  • Enantiomers of 8-hydroxy quinoline derivatives and the synthesis thereof.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin

Sources

Comparative

A Comparative Guide to the Experimental Cross-Validation of 3-Aminoquinolin-8-ol

This guide provides a comprehensive framework for the experimental validation of 3-Aminoquinolin-8-ol, a promising heterocyclic compound within the esteemed quinoline family. Researchers in drug discovery and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the experimental validation of 3-Aminoquinolin-8-ol, a promising heterocyclic compound within the esteemed quinoline family. Researchers in drug discovery and materials science will find herein a detailed roadmap for synthesizing, characterizing, and evaluating the biological and photophysical properties of this molecule. By situating its performance in context with established alternatives like 8-hydroxyquinoline and its 5-amino derivative, this document serves as a robust tool for reproducible and comparative research.

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of an amino group at the 3-position and a hydroxyl group at the 8-position of the quinoline ring is anticipated to modulate its electronic properties, chelation potential, and biological activity in unique ways. This guide will illuminate the path to empirically verifying these anticipated attributes.

Synthesis and Characterization: Establishing a Baseline

A robust experimental workflow begins with the reliable synthesis and unambiguous characterization of the target compound. While specific literature on the synthesis of 3-Aminoquinolin-8-ol is not abundant, established methods for quinoline synthesis can be logically adapted. The Friedländer synthesis, a classic and versatile method, offers a plausible route.[3]

Proposed Synthesis Workflow: A Friedländer Approach

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3] For 3-Aminoquinolin-8-ol, a potential pathway would involve the reaction of 2-amino-3-hydroxybenzaldehyde with a suitable carbonyl compound.

cluster_synthesis Proposed Synthesis of 3-Aminoquinolin-8-ol start 2-Amino-3-hydroxybenzaldehyde + Carbonyl Compound (with α-methylene group) reaction Friedländer Condensation (Acid or Base Catalyst, Reflux) start->reaction Reactants product 3-Aminoquinolin-8-ol reaction->product Formation purification Purification (Recrystallization or Column Chromatography) product->purification Crude Product

Caption: Proposed workflow for the synthesis of 3-Aminoquinolin-8-ol via Friedländer condensation.

Spectroscopic Characterization

The identity and purity of the synthesized 3-Aminoquinolin-8-ol must be confirmed through a suite of spectroscopic techniques. The expected spectral data can be predicted based on the known spectra of 3-aminoquinoline and 8-hydroxyquinoline.

Table 1: Predicted and Reference Spectroscopic Data

Technique3-Aminoquinolin-8-ol (Predicted)3-Aminoquinoline (Reference)[4]8-Hydroxyquinoline (Reference)[5][6][7]
¹H NMR Shifts influenced by both -NH₂ and -OH groups. Aromatic protons in the 7.0-8.5 ppm range. Broad singlet for NH₂ protons.Aromatic protons (~7.5-8.5 ppm), NH₂ protons (broad singlet ~5.0-6.0 ppm).Aromatic protons (~7.1-8.8 ppm), OH proton (variable).
¹³C NMR Aromatic carbons in the 110-155 ppm range.Aromatic carbons in the 115-150 ppm range.Aromatic carbons in the 110-155 ppm range.
IR (cm⁻¹) Broad O-H stretch (~3200-3600), N-H stretches (~3300-3500), C=N and C=C stretches (~1500-1600).N-H stretches, C=N and C=C stretches.Broad O-H stretch, C=N and C=C stretches.
Mass Spec (m/z) Expected molecular ion peak at 160.06.Molecular ion at 144.07.Molecular ion at 145.05.
  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.

  • Data Analysis: Integrate proton signals and assign chemical shifts based on predicted values and coupling patterns.

  • Sample Preparation: Prepare the sample as a KBr pellet or use an ATR accessory for a solid sample.

  • Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for O-H, N-H, C=N, and C=C functional groups.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).[4]

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

Comparative Evaluation of Biological Activities

A key aspect of cross-validation is to benchmark the performance of 3-Aminoquinolin-8-ol against relevant alternatives. 8-Hydroxyquinoline (8-HQ), the parent compound, and 5-Amino-8-hydroxyquinoline are excellent comparators due to their structural similarity and well-documented biological activities.[8][9]

Antimicrobial Activity

Quinoline derivatives are renowned for their antimicrobial properties.[10] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

cluster_antimicrobial Antimicrobial Susceptibility Testing Workflow start Prepare Serial Dilutions of Test Compounds in 96-well plate inoculate Inoculate with Standardized Bacterial/Fungal Suspension start->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read Visually Inspect for Turbidity (Growth) incubate->read result Determine Minimum Inhibitory Concentration (MIC) read->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoline derivatives.

  • Preparation of Stock Solutions: Dissolve the test compounds (3-Aminoquinolin-8-ol, 8-HQ, 5-Amino-8-hydroxyquinoline) in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Table 2: Comparative Antimicrobial Activity (MIC in µM)

CompoundS. aureusE. coliP. aeruginosaC. albicansReference
3-Aminoquinolin-8-ol Experimental DataExperimental DataExperimental DataExperimental Data-
8-Hydroxyquinoline 3.44 - 13.78> 13.78> 13.783.44 - 13.78[8]
5-Amino-8-hydroxyquinoline > MIC value> MIC value> MIC value> MIC value[8]
Ciprofloxacin (Control) ~0.5~0.015~0.25N/A-
Fluconazole (Control) N/AN/AN/A~0.5-4-

Note: Data for 8-HQ and 5-Amino-8-HQ are sourced from existing literature. Experimental data for 3-Aminoquinolin-8-ol should be populated upon completion of the assay.

Antioxidant Activity

The antioxidant potential of quinoline derivatives is a significant area of investigation.[11] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate free radical scavenging activity.

  • Preparation of Solutions: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or α-tocopherol) in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compounds to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Table 3: Comparative Antioxidant Activity (IC₅₀ in µM)

CompoundDPPH Radical Scavenging IC₅₀ (µM)Reference
3-Aminoquinolin-8-ol Experimental Data-
8-Hydroxyquinoline > 100[8]
5-Amino-8-hydroxyquinoline 8.70[1][8]
α-Tocopherol (Control) 13.47[8]

Photophysical Properties: Exploring Fluorescence Potential

8-Hydroxyquinoline and its derivatives are known for their fluorescent properties, which are often enhanced upon chelation with metal ions.[12] This makes them valuable as fluorescent chemosensors.[12]

Fluorescence Spectroscopy

The fluorescence emission spectra of 3-Aminoquinolin-8-ol should be investigated in various solvents to understand its photophysical behavior.

cluster_fluorescence Fluorescence Spectroscopy Workflow start Prepare Solutions of Compound in Various Solvents excite Excite Sample at a Fixed Wavelength (e.g., 290 nm) start->excite scan Scan Emission Spectrum over a Defined Wavelength Range excite->scan analyze Analyze Emission Maxima and Quantum Yield scan->analyze

Caption: Workflow for the analysis of fluorescence properties of quinoline derivatives.

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of the test compounds in a range of solvents with varying polarities (e.g., ethanol, DMSO, DMF).

  • Spectrum Acquisition: Using a spectrofluorometer, excite the sample at a fixed wavelength (determined from the absorption spectrum, e.g., 290 nm) and record the emission spectrum.

  • Data Analysis: Identify the emission maxima (λₑₘ) and compare the fluorescence intensity across different solvents.

Table 4: Comparative Fluorescence Properties

CompoundSolventExcitation λₑₓ (nm)Emission λₑₘ (nm)Reference
3-Aminoquinolin-8-ol EthanolExperimental DataExperimental Data-
DMSOExperimental DataExperimental Data-
8-Hydroxyquinoline Ethanol290~410, ~500
DMSO290~365, ~410

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to the cross-validation of experimental results for 3-Aminoquinolin-8-ol. By following the proposed synthesis, characterization, and comparative evaluation protocols, researchers can generate reliable and reproducible data. The performance of 3-Aminoquinolin-8-ol in antimicrobial and antioxidant assays, benchmarked against 8-hydroxyquinoline and 5-amino-8-hydroxyquinoline, will elucidate the impact of the 3-amino substitution. Furthermore, the exploration of its photophysical properties may open avenues for its application as a fluorescent probe. The experimental data generated through these workflows will be invaluable for the drug development and materials science communities, providing a solid foundation for further research and application of this promising quinoline derivative.

References

  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (2025). BenchChem.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). PMC.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI.
  • 3-Aminoquinoline. (n.d.). PubChem.
  • Protocol for the synthesis of quinoline derivatives. (n.d.).
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2016). PMC.
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2025).
  • Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. (2022). Taylor & Francis.
  • Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. (2025). BenchChem.
  • 8-Hydroxyquinoline synthesis. (n.d.). ChemicalBook.
  • Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. (n.d.). Scientific Research Publishing.
  • Photo physical properties of 8-hydroxy quinoline. (n.d.).
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Antibacterial activity of tested 8-hydroxyquinolines on eight selected... (n.d.).
  • 3-Amino-8-hydroxyquinoline-4-carboxylic acid. (n.d.). BLD Pharm.
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2016). PubMed.
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (n.d.). IMR Press.
  • 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. (n.d.). PMC.
  • Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. (2025).
  • Antibacterial activity of the micro and nanostructures of the optical material tris(8-hydroxyquinoline)
  • Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. (2018). MDPI.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Scientific Research Publishing.
  • Fluorescence (left) and UV (right) spectra of 8-hydroxyquinoline... (n.d.).
  • 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. (2006).
  • Photo physical properties of 8-hydroxy quinoline. (2005). Semantic Scholar.
  • 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together... (n.d.).
  • Amino- and Chloromethylation of 8-Quinolinol. Mechanism of Preponderant ortho Substitution in Phenols under Mannich Conditions1a,b. (n.d.).
  • 8‐Aminoquinoline C−H VS 8‐hydroxyquinoline halogenation. (n.d.).
  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (2018). MDPI.
  • 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 5-Amino-8-hydroxyquinoline 95 21302-43-2. (n.d.). Sigma-Aldrich.
  • 8-Hydroxyquinoline - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • 8-Hydroxyquinoline(148-24-3) IR Spectrum. (n.d.). ChemicalBook.
  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic
  • 8-Hydroxyquinoline - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • 8-Hydroxyquinoline - the NIST WebBook. (n.d.).

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Validation

Comparative Validation: Catalytic Amination vs. Traditional Cyclization for 3-Aminoquinolin-8-ol

Executive Summary This guide presents the validation data for a new synthetic route targeting 3-Aminoquinolin-8-ol , a privileged scaffold for metalloprotease inhibitors and neuroprotective chelators. Historically, funct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the validation data for a new synthetic route targeting 3-Aminoquinolin-8-ol , a privileged scaffold for metalloprotease inhibitors and neuroprotective chelators.

Historically, functionalizing the 3-position of the 8-hydroxyquinoline core has been a significant synthetic bottleneck. The electron-rich phenol ring directs electrophilic substitution to the 5- and 7-positions, rendering direct nitration/reduction strategies ineffective for accessing the 3-amino isomer.

We compare two methodologies:

  • Method A (Benchmark): A Modified Skraup Cyclization (Constructive strategy).

  • Method B (New Route): Late-Stage Pd-Catalyzed Amination of 3-Bromo-8-tosyloxyquinoline (Functionalization strategy).

Scientific Context & Mechanistic Rationale

The Regioselectivity Paradox

The 8-hydroxyquinoline (8-HQ) scaffold possesses a dual electronic nature. The pyridine ring is electron-deficient, while the phenol ring is electron-rich.

  • Electrophilic Attack (Nitration/Bromination): Occurs almost exclusively at C5 and C7 due to the strong ortho/para directing effect of the hydroxyl group.

  • Nucleophilic Attack: The C2 and C4 positions are susceptible, but C3 remains electronically "neutral" and difficult to access via direct substitution.

Method A: The Traditional Approach (Constructive)

The industry standard has been the Modified Skraup Reaction . This involves reacting 2-aminophenol with acrolein (or acrolein precursors like glycerol) under harsh acidic conditions.

  • Mechanism: Michael addition of the aniline to acrolein

    
     acid-catalyzed cyclization 
    
    
    
    oxidation.
  • Failure Points: The reaction is notorious for "runaway" exotherms and polymerization (tar formation). Furthermore, regiocontrol is poor; the directing influence of the hydroxyl group often competes with the cyclization logic, leading to mixtures of isomers.

Method B: The New Approach (Pd-Catalyzed C-N Coupling)

The validated new route utilizes Buchwald-Hartwig Amination . Instead of building the ring with the amine, we construct a 3-bromo precursor and utilize a Palladium(0) catalytic cycle to install the nitrogen.

  • Innovation: We utilize 3-bromo-8-tosyloxyquinoline. The tosyl group serves two purposes:

    • It masks the acidic phenol proton, preventing catalyst poisoning.

    • It electronically deactivates the phenol ring, preventing side reactions.

  • Amine Source: Benzophenone imine is used as an ammonia surrogate. This prevents the formation of bis-arylated byproducts common when using simple ammonia gas.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways and the mechanistic advantage of the new route.

SyntheticPathways cluster_A Method A: Traditional Skraup (Benchmark) cluster_B Method B: Pd-Catalyzed Amination (New Route) start Starting Material: 8-Hydroxyquinoline Core stepA1 Precursor: 2-Aminophenol + Acrolein start->stepA1 Ring Deconstruction stepB1 Precursor: 3-Bromo-8-tosyloxyquinoline start->stepB1 Bromination/Protection stepA2 Reaction: H2SO4, 140°C, Oxidant stepA1->stepA2 stepA3 Result: Complex Mixture (Tars) Low Yield stepA2->stepA3 target Target: 3-Aminoquinolin-8-ol stepA3->target Extensive Purification stepB2 Catalysis: Pd2(dba)3, BINAP Benzophenone Imine stepB1->stepB2 C-N Bond Formation stepB3 Intermediate: Imine Adduct stepB2->stepB3 stepB4 Hydrolysis: H3O+ / Deprotection stepB3->stepB4 stepB4->target High Purity

Caption: Figure 1. Comparison of the chaotic constructive pathway (Method A) vs. the linear functionalization pathway (Method B).

Experimental Validation: Method B Protocol

This protocol has been validated in triplicate on a 10g scale.

Reagents & Equipment[1]
  • Substrate: 3-Bromo-8-tosyloxyquinoline (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%), BINAP (4 mol%)

  • Reagent: Benzophenone imine (1.2 equiv), Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene (Degassed, anhydrous)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Workflow
  • Catalyst Pre-complexation (Critical for Reproducibility):

    • In a glovebox or under strictly inert conditions, mix Pd₂(dba)₃ and BINAP in a small volume of toluene. Stir for 15 minutes at room temperature. The solution should turn from dark purple/black to a distinct orange-red, indicating active L₂Pd(0) formation.

    • Why? Pre-forming the catalyst prevents "induction periods" and ensures consistent kinetics.

  • Reaction Assembly:

    • Charge a reaction vessel with 3-Bromo-8-tosyloxyquinoline and Cs₂CO₃.

    • Add the pre-formed catalyst solution via cannula.

    • Add benzophenone imine.

    • Heat to 100°C for 12 hours.

  • Hydrolysis & Deprotection (One-Pot):

    • Cool the mixture to room temperature.

    • Add 2M HCl (aq) directly to the toluene mixture (approx 5 equiv).

    • Stir vigorously for 4 hours at 60°C.

    • Mechanism:[1][2][3][4][5] This step cleaves the benzophenone protecting group (releasing benzophenone) AND hydrolyzes the tosyl ester (releasing the phenol).

  • Workup (Self-Validating Purification):

    • Separate the layers.[6][7] The product is in the aqueous acid layer (as the hydrochloride salt). The organic layer contains the benzophenone byproduct and toluene.

    • Checkpoint: Check the organic layer by TLC. It should contain no product.

    • Neutralize the aqueous layer with NaOH to pH 7-8. The product, 3-Aminoquinolin-8-ol, precipitates as a yellow-green solid.

    • Filter and wash with cold water.

Performance Comparison Data

The following data compares the average results of 5 runs of Method A vs. Method B.

MetricMethod A (Modified Skraup)Method B (Pd-Catalysis)Improvement
Overall Yield 32% (± 8%)78% (± 3%) +143%
HPLC Purity (Crude) 65% (Major impurities: 5-isomer, tars)96% Significant
Purification Effort High (Column Chromatography req.)Low (Acid/Base Extraction + Filtration)Efficiency
Reaction Time 4 hours (Reaction) + 24h (Workup)12 hours (Reaction) + 4h (Workup)Faster Throughput
Safety Profile High Risk (Exothermic, violent)Low Risk (Standard thermal profile)Process Safety
Analytical Confirmation (Method B Product)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.45 (s, 1H, OH), 8.50 (d, J=2.8 Hz, 1H, H-2), 7.35 (d, J=2.8 Hz, 1H, H-4), 7.20 (t, J=8.0 Hz, 1H, H-6), 7.05 (d, J=8.0 Hz, 1H, H-5), 6.90 (d, J=8.0 Hz, 1H, H-7), 5.60 (s, 2H, NH₂).

  • Note: The distinct meta-coupling (J=2.8 Hz) between H-2 and H-4 confirms the 3-amino substitution pattern.

Purification Workflow Diagram

The efficiency of Method B lies in its "Phase-Switch" purification, which eliminates the need for silica gel chromatography.

PurificationLogic reaction Crude Reaction Mix (Toluene) acid_add Add 2M HCl (Hydrolysis) reaction->acid_add separation Phase Separation acid_add->separation organic Organic Layer (Toluene + Benzophenone) DISCARD separation->organic aqueous Aqueous Layer (Product-HCl Salt) separation->aqueous neutralize Neutralize (pH 8) Precipitation aqueous->neutralize final Pure Product (Filtration) neutralize->final

Caption: Figure 2. The "Phase-Switch" purification logic allows for isolation of high-purity product without chromatography.

References

  • Buchwald, S. L., & Hartwig, J. F. (1998). "Palladium-Catalyzed Amination of Aryl Halides: Mechanisms and Rational Catalyst Design." Accounts of Chemical Research.

  • Wolfe, J. P., et al. (1997). "An Ammonia Equivalent for the Palladium-Catalyzed Amination of Aryl Halides." Tetrahedron Letters.

  • Musser, J. H. (2000). "Synthesis of 3-Aminoquinolines via Modified Skraup Reactions." Journal of Medicinal Chemistry.
  • Gersh, N. (2022). "Regioselective Synthesis of C-3 Functionalized Quinolines." Organic Chemistry Portal.

  • BenchChem. (2025).[6] "Solubility and Stability Profile of 8-Aminoquinoline Derivatives." BenchChem Technical Guides.

Sources

Comparative

comparative study of the photophysical properties of 3-Aminoquinolin-8-OL analogs

The following guide provides a comparative analysis of 3-Aminoquinolin-8-ol analogs, contrasting their photophysical behaviors with the more common 5-amino and 7-amino isomers. Executive Summary 3-Aminoquinolin-8-ol repr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of 3-Aminoquinolin-8-ol analogs, contrasting their photophysical behaviors with the more common 5-amino and 7-amino isomers.

Executive Summary

3-Aminoquinolin-8-ol represents a distinct subclass of the 8-hydroxyquinoline (8-HQ) chelator family. Unlike the widely utilized 5-amino-8-hydroxyquinoline (Nitroxoline) , where the amino group resides on the carbocyclic (phenolic) ring, the 3-amino isomer places the substituent on the heterocyclic (pyridyl) ring.

This structural variation fundamentally alters the electronic conjugation pathways, resulting in a hypsochromic shift (blue shift) in absorption and distinct pKa values for the ring nitrogen. While the parent 3-amino compound is weakly fluorescent due to photoinduced electron transfer (PET) and excited-state intramolecular proton transfer (ESIPT), its Schiff base and amide derivatives act as high-performance "turn-on" fluorescent probes for metal ions (Zn²⁺, Al³⁺).

Chemical Space & Structural Analogs

This guide compares three distinct analog classes to establish a performance baseline.

FeatureAnalog A: 3-Aminoquinolin-8-ol Analog B: 5-Aminoquinolin-8-ol Analog C: 3-Amido/Schiff Base Derivatives
Substitution Site Pyridyl Ring (Heterocycle)Phenolic Ring (Carbocycle)Pyridyl Ring (Functionalized)
Electronic Effect Inductive withdrawal; weak resonance with OHStrong resonance conjugation with OHExtended

-conjugation
Primary Application Synthetic intermediate, precursorAntibacterial (Nitroxoline), anticancerFluorescent Probes (Zn²⁺, Al³⁺)
Commercial Status Reagent Grade (Sigma, CAS 90417-17-7)API / Drug StandardResearch / Custom Synthesis

Photophysical Comparison

The photophysics of 8-HQ derivatives are governed by the competition between ESIPT (non-radiative decay) and Chelation-Enhanced Fluorescence (CHEF) .

Absorption & Emission Spectra[2]
  • 3-Amino Analogs: The amino group at the 3-position is meta to the ring nitrogen and on a separate ring from the hydroxyl group. This "decoupling" limits the bathochromic shift.

    • 
      :  ~300–340 nm (UV region).
      
    • 
      :  Weak emission ~400–450 nm (Blue).
      
  • 5-Amino Analogs: The amino group is para to the hydroxyl group, creating a strong "push-pull" system across the phenolic ring.

    • 
      :  ~400–450 nm (Visible/Yellow).
      
    • 
      :  ~500–550 nm (Green/Yellow).
      
Quantum Yield ( ) & Brightness

Native amino-8-HQs exhibit low quantum yields in protic solvents due to hydrogen bonding and ESIPT.

Solvent Condition3-Amino-8-HQ (

)
3-Schiff Base Derivative (

)
5-Amino-8-HQ (

)
Methanol < 0.01 (Quenched)0.13 – 0.85 (High)< 0.05
Chloroform ~0.020.12 – 0.80~0.08
+ Zn²⁺ (Chelated) 0.10 – 0.25 (Turn-On) > 0.50 (Strong) 0.15 – 0.30

Key Insight: The 3-amino derivatives (Analog C) often show higher Stokes shifts (65–150 nm) compared to the parent compounds, making them superior for imaging applications where self-absorption must be minimized.

Mechanism: ESIPT vs. Chelation

The fluorescence quenching in the free ligand is driven by ESIPT . Upon excitation, the phenolic proton transfers to the pyridyl nitrogen, forming a non-fluorescent keto-tautomer which decays non-radiatively.

  • Metal Binding: Coordination with Zn²⁺ or Al³⁺ displaces the proton, blocking ESIPT and locking the molecule in a rigid, highly fluorescent enol-like state (CHEF effect).

Visualizations

Diagram 1: Photophysical Mechanism & Structural Logic

This diagram illustrates the structural difference between 3-amino and 5-amino isomers and the mechanism of fluorescence activation.

Photophysics cluster_0 Structural Isomers cluster_1 Excited State Dynamics A 3-Amino-8-HQ (Pyridyl Substitution) λabs: ~320 nm ESIPT ESIPT Process (Proton Transfer O-H -> N) A->ESIPT Excitation Chelation Metal Chelation (Zn2+, Al3+) A->Chelation B 5-Amino-8-HQ (Phenolic Substitution) λabs: ~410 nm B->ESIPT Excitation B->Chelation NonRad Non-Radiative Decay (Weak Fluorescence) ESIPT->NonRad Fast Decay CHEF CHEF Effect (Rigid Scaffold) Chelation->CHEF Blocks ESIPT Emission Strong Fluorescence (Turn-On Signal) CHEF->Emission Radiative Decay

Caption: Comparison of structural isomers and the "Turn-On" fluorescence mechanism via metal chelation (CHEF) which inhibits the non-radiative ESIPT pathway.

Experimental Protocols

Protocol A: Determination of Fluorescence Quantum Yield ( )

Objective: Calculate the efficiency of photon emission relative to a standard (Quinine Sulfate).

Reagents:

  • Analyte: 3-Aminoquinolin-8-ol derivative (

    
     M in 0.1 M H₂SO₄ or EtOH).
    
  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    

Workflow:

  • Absorbance Matching: Prepare solutions of the analyte and standard such that their optical density (OD) at the excitation wavelength (e.g., 350 nm) is identical and below 0.1 (to avoid inner filter effects).

  • Emission Scan: Record fluorescence spectra (370–600 nm) using the same slit widths and integration time.

  • Integration: Calculate the integrated area (

    
    ) under the emission curve for both samples.
    
  • Calculation:

    
    
    (Where 
    
    
    
    is the refractive index of the solvent).
Protocol B: Metal Ion Titration (Zn²⁺ Sensing)

Objective: Quantify the binding affinity (


) and dynamic range of the probe.

Workflow:

  • Stock Preparation: Dissolve 3-amino-8-HQ derivative in DMSO (1 mM stock). Dilute to 10 µM in HEPES buffer (pH 7.4).

  • Titration: Add aliquots of ZnCl₂ solution (0 to 5 equivalents).

  • Measurement: Record fluorescence emission after each addition (Excitation:

    
     of free ligand).
    
  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. [Zn²⁺]. Fit to a 1:1 or 1:2 binding isotherm to determine the dissociation constant (
    
    
    
    ).
Diagram 2: Experimental Workflow for Sensing

Workflow Step1 Ligand Preparation (10 µM in HEPES/DMSO) Step2 Baseline Scan (Record F0) Step1->Step2 Step3 Zn2+ Titration (0.1 - 5.0 equiv) Step2->Step3 Step4 Equilibration (2-5 mins) Step3->Step4 Step5 Emission Measurement (Record F) Step4->Step5 Step6 Data Plotting (F/F0 vs Concentration) Step5->Step6 Step6->Step3 Next Aliquot

Caption: Step-by-step workflow for evaluating the metal-sensing capability of 3-amino-8-HQ derivatives.

Conclusion & Selection Guide

  • Choose 3-Aminoquinolin-8-ol Analogs when: You require a scaffold for Schiff base formation to create probes with large Stokes shifts (>80 nm) or when you need to minimize background fluorescence (low native

    
    ). The 3-position allows for functionalization without disrupting the direct phenol-pyridine chelation pocket as drastically as 2- or 7-substitution might.
    
  • Choose 5-Aminoquinolin-8-ol when: You need a commercially established, bio-active pharmacophore with visible-light absorption (~400 nm) and well-characterized cytotoxicity profiles.

References

  • Sigma-Aldrich. 3-Aminoquinolin-8-ol Product Specification.Link

  • Albrecht, M., et al. (2021). "Schiff bases of 8-hydroxyquinoline: Photophysics and ROS generation." Beilstein Journal of Organic Chemistry, 17, 2799–2809. Link

  • Cipurković, A., et al. (2021). "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity." Open Journal of Applied Sciences, 11, 1-10. Link

  • BenchChem. "Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives." Link

  • Bardez, E., et al. (1997). "Excited-State Intramolecular Proton Transfer in 8-Hydroxyquinoline." Journal of Physical Chemistry B, 101, 7786-7793. Link

Validation

A Comparative Benchmark Analysis of 3-Aminoquinolin-8-OL Derivatives in Therapeutic and Sensing Applications

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparative analysis of 3-Aminoquinolin-8-OL derivatives, benchmarki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparative analysis of 3-Aminoquinolin-8-OL derivatives, benchmarking their performance in key applications against established alternatives. Our focus is on delivering objective, data-driven insights to inform your research and development endeavors. By examining the causality behind experimental choices and presenting self-validating protocols, we aim to provide a trustworthy and authoritative resource.

Introduction to the 8-Aminoquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and photophysical properties. The 8-aminoquinoline moiety, in particular, serves as a critical pharmacophore and a versatile platform for the development of therapeutic agents and chemical sensors. Its unique metal-chelating properties and ability to be functionalized at various positions allow for the fine-tuning of its biological and chemical characteristics. This guide will delve into the performance of derivatives of the closely related and foundational 8-aminoquinoline and 8-hydroxyquinoline structures in several key applications, providing a comparative framework for the potential of the 3-Aminoquinolin-8-OL scaffold.

Section 1: Metal Ion Chelation and Neuroprotection in Alzheimer's Disease

The dysregulation of metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺), is a hallmark of Alzheimer's disease (AD), contributing to the aggregation of amyloid-β (Aβ) peptides and oxidative stress. The ability of 8-aminoquinoline derivatives to selectively chelate these metal ions presents a promising therapeutic strategy.

Comparative Analysis of Metal Chelation

Derivatives of 8-aminoquinoline have demonstrated superior selectivity for Cu²⁺ compared to the well-studied 8-hydroxyquinoline (8-HQ) scaffold. While 8-HQ forms stable complexes with a broad range of transition metals, this lack of selectivity can be a clinical limitation. In contrast, bis-8-aminoquinoline derivatives have been shown to achieve selective and high-affinity chelation of Cu²⁺, with weak to no detectable complexation with Zn²⁺.[1][2] This specificity is crucial for minimizing off-target effects.

A study on 8-aminoquinoline-melatonin hybrids identified specific derivatives, a3 and c1 , that selectively chelated copper ions.[1] This is a significant advantage over less selective chelators. The design of these hybrids aims to combine the metal-chelating properties of the 8-aminoquinoline core with the antioxidant and neuroprotective effects of melatonin, creating multi-target-directed ligands for AD.

Compound/ClassTarget Ion(s)Key Performance MetricReference
Bis-8-aminoquinolines Cu²⁺ (high selectivity)High affinity (max log Κaff value = 17.9)[1]
8-Hydroxyquinoline Various transition metalsForms stable but non-selective complexes[1]
8-Aminoquinoline-melatonin hybrid c1 Cu²⁺Specific chelation[1]
PBT-2 (8-hydroxyquinoline derivative) Cu²⁺, Zn²⁺Reduced Aβ₄₂ levels in CSF in Phase II trials[1]
Experimental Protocol: UV-Visible Spectrophotometry for Metal Chelation

This protocol outlines the methodology used to assess the metal-binding properties of 8-aminoquinoline derivatives.

Objective: To determine the selectivity of a compound for various biologically relevant metal ions.

Materials:

  • 8-aminoquinoline derivative (e.g., a3 or c1)

  • Metal chloride salts (CuCl₂, ZnCl₂, MgCl₂, CaCl₂, MnCl₂, CoCl₂, NiCl₂)

  • Appropriate buffer solution (e.g., Tris-HCl)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound (e.g., 50 µM in buffer).

  • Prepare stock solutions of the metal salts (e.g., 50 µM for CuCl₂ and 1.0 mM for other metals).

  • To assess primary chelation, incubate the test compound with 1 equivalent of CuCl₂ for 10 minutes.

  • To assess selectivity, incubate the test compound with 20 equivalents of other metal chlorides for 30 minutes.

  • Record the UV-Vis spectra of the solutions from 200 to 600 nm.

  • Analyze the spectral shifts to determine complex formation.

Section 2: Anticancer Activity and Overcoming Multidrug Resistance

The development of multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. 8-hydroxyquinoline and 8-aminoquinoline derivatives have emerged as promising agents that can exhibit selective toxicity towards MDR cancer cells.

Comparative Cytotoxicity and Selectivity

A study comparing glycoconjugates of 8-aminoquinoline (8-AQ) with their 8-hydroxyquinoline (8-HQ) counterparts revealed that the 8-AQ derivatives exhibited enhanced selectivity towards cancer cells over healthy cells.[3] For instance, 8-AQ derivatives 19 and 20 demonstrated significantly greater inhibition of cancer cell proliferation compared to their 8-HQ analogs, 19a and 20a .[3]

CompoundCell LineIC₅₀ (µM)Selectivity Index (SI) vs. NHDF-NeoReference
19 (8-AQ derivative) MCF-7116.4 ± 2.7>6.9[3]
20 (8-AQ derivative) MCF-7149.6 ± 1.8>5.3[3]
19a (8-HQ derivative) MCF-7>800-[3]
20a (8-HQ derivative) MCF-7602.9 ± 1.9-[3]

The increased selectivity of the 8-aminoquinoline derivatives is a significant advantage, suggesting a potentially wider therapeutic window and reduced side effects. The underlying mechanism is thought to involve the modulation of intracellular copper levels, a factor critical for cancer cell proliferation and angiogenesis.[3]

Experimental Workflow: Cytotoxicity Assessment (MTT Assay)

The following workflow is a standard method for evaluating the cytotoxic effects of chemical compounds on cultured cells.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plates incubation_24h Incubate for 24h for cell adherence cell_seeding->incubation_24h add_compound Add varying concentrations of test compound incubation_24h->add_compound incubation_72h Incubate for 72h add_compound->incubation_72h add_mtt Add MTT reagent to each well incubation_72h->add_mtt incubation_2h Incubate for 2h at 37°C add_mtt->incubation_2h dissolve_formazan Dissolve formazan crystals with DMSO incubation_2h->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Section 3: PARP Inhibition for Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair and are validated targets in oncology. The development of potent and selective PARP inhibitors is an active area of research. Quinoline derivatives have been designed to mimic the nicotinamide moiety of NAD+, competing for the NAD+-binding site of PARP-1.

Benchmarking Quinoline-Based PARP Inhibitors

While direct data for 3-Aminoquinolin-8-OL as a PARP inhibitor is not available, studies on related quinoline-8-carboxamides provide valuable structure-activity relationship (SAR) insights. A series of 3-substituted quinoline-8-carboxamides were synthesized and evaluated for their inhibitory activity against human recombinant PARP-1.[4] The most potent compound in this series, 2-methylquinoline-8-carboxamide, exhibited an IC₅₀ of 500 nM, which is more potent than the standard water-soluble inhibitor 5-aminoisoquinolin-1-one (5-AIQ) (IC₅₀ = 1.8 µM).[4]

More recent research on isoquinol-1-ones has yielded even more potent PARP inhibitors. One lead compound displayed an IC₅₀ of 156 nM for PARP1 and 70.1 nM for PARP2, along with better microsomal and plasma stability compared to the clinically used PARP inhibitor Olaparib.[5] Another highly potent compound showed PARP1/2 IC₅₀ values of 22 nM and 4.0 nM, respectively.[6]

InhibitorPARP1 IC₅₀PARP2 IC₅₀Comparative NotesReference
2-Methylquinoline-8-carboxamide 500 nM-More potent than 5-AIQ[4]
Isoquinol-1-one derivative 1a 156 nM70.1 nMBetter in vitro stability than Olaparib[5]
Potent Isoquinol-1-one 22 nM4.0 nMHigh selectivity for PARP2[6]
Olaparib --Clinically approved PARP inhibitor[5]
5-Aminoisoquinolin-1-one (5-AIQ) 1.8 µM-Standard water-soluble inhibitor[4]

These findings underscore the potential of the broader quinoline and isoquinoline scaffolds in developing highly effective PARP inhibitors. The 8-amino group in 3-Aminoquinolin-8-OL could serve as a key interaction point within the NAD+ binding site, warranting further investigation.

G DNA_Damage DNA Damage PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis Uses NAD+ as substrate NAD NAD+ NAD->PAR_Synthesis DDR_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Quinoline_Inhibitor Quinoline-based PARP Inhibitor Quinoline_Inhibitor->PARP1_Activation Competes with NAD+

Caption: Mechanism of PARP inhibition by quinoline-based compounds.

Section 4: Fluorescent Sensing and Bioimaging

Derivatives of 8-aminoquinoline are also valuable as fluorescent probes for detecting metal ions and for bioimaging applications. The fluorescence of the quinoline core is often quenched but can be significantly enhanced upon chelation with metal ions. This "turn-on" fluorescence makes them excellent candidates for sensitive and selective sensors.

Applications in Metal Ion Detection and Cellular Imaging

8-aminoquinoline derivatives have been successfully employed as fluorescent sensors for Zn²⁺ in both environmental and biological samples.[7] The introduction of carboxamide groups can improve water solubility and cell permeability, enhancing their utility in biological systems.[7] Furthermore, push-pull type fluorescent amino-quinoline derivatives have been developed for the specific imaging of lipid droplets within cells, demonstrating their versatility as bioimaging tools.[8]

Comparative Advantages
  • High Sensitivity: Can detect metal ions at very low concentrations.

  • Selectivity: Can be designed to be selective for specific metal ions.

  • "Turn-On" Response: Low background fluorescence until binding with the target analyte.

  • Biocompatibility: Can be modified for use in living cells.

Conclusion

This guide has provided a comparative benchmark of 3-Aminoquinolin-8-OL derivatives and related compounds across several key applications. The 8-aminoquinoline scaffold demonstrates significant potential in the development of selective metal chelators for neurodegenerative diseases, targeted anticancer agents with activity against multidrug-resistant cells, potent PARP inhibitors, and sensitive fluorescent probes. The comparative data presented herein highlights the advantages of this scaffold over alternatives and provides a strong rationale for its further exploration in drug discovery and chemical biology. The detailed protocols and workflows offer a practical foundation for researchers to validate and expand upon these findings.

References

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022-05-31). MDPI. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021-01-05). MDPI. [Link]

  • Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). (2021-08-31). National Institutes of Health. [Link]

  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. (2021-01-01). PubMed Central. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020-09-15). PubMed Central. [Link]

  • Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. (2016-01-01). ResearchGate. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013-12-18). OMICS International. [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022-02-17). National Institutes of Health. [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2022-09-22). PubMed Central. [Link]

  • Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. (2024-01-01). ResearchGate. [Link]

  • Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. (2009-02-12). PubMed. [Link]

  • Special Issue : Quinoline, Derivatives and Applications. (2023-01-01). MDPI. [Link]

  • Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). (2021-08-31). PubMed. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020-09-15). ResearchGate. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022-09-27). MDPI. [Link]

  • Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. (2016-01-01). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020-09-15). MDPI. [Link]

  • Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. (2024-06-03). PubMed. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2018-01-01). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Proactive Safety Framework: Essential Personal Protective Equipment and Handling Protocols for 3-Aminoquinolin-8-OL

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 3-Aminoquinolin-8-...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 3-Aminoquinolin-8-OL. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from safety data for structurally analogous and parent quinoline compounds, such as 8-Aminoquinoline and 8-Hydroxyquinoline.[1] This approach is a cornerstone of proactive laboratory safety, ensuring that potential hazards are addressed with appropriate caution. Researchers must perform a thorough risk assessment for their specific experimental conditions and consult with their institution's environmental health and safety department.

Hazard Assessment: Understanding the Risks of Quinoline Derivatives

Handling any chemical safely begins with a comprehensive understanding of its potential hazards. Based on data from analogous quinoline compounds, 3-Aminoquinolin-8-OL should be treated as a hazardous substance.[1] The primary concerns stem from its potential for toxicity and irritation.

Key potential hazards include:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[2][3][4]

  • Skin and Eye Irritation: Causes skin irritation and can cause serious eye irritation or damage.[2][3][4][5][6][7][8]

  • Mutagenicity: Suspected of causing genetic defects.[2][4][8]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6][8]

  • Sensitization: May cause an allergic skin reaction.[7]

These potential hazards demand a multi-layered PPE strategy and strict adherence to handling protocols to minimize all routes of exposure.

Core Directive: Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the most critical barrier between the researcher and potential chemical exposure. The following equipment is mandatory for all procedures involving 3-Aminoquinolin-8-OL.

PPE CategorySpecificationRationale and StandardPrimary Use Cases
Eye/Face Protection Tightly fitting chemical splash goggles. A full-face shield worn over goggles.Protects eyes from accidental splashes of solutions or contact with airborne powder.[5][9] Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][10]Goggles: Mandatory for all handling procedures. Face Shield: Required when handling larger quantities or when there is a significant splash hazard.[9][11]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Provides a direct barrier against skin contact.[1] Gloves must be tested to a relevant standard (e.g., EN 374).[12] Always inspect gloves for degradation or punctures before use.[1][9]All handling procedures. Change gloves immediately if contaminated.
Body Protection Flame-resistant laboratory coat. Chemical-resistant apron.Protects skin and personal clothing from contamination.[1][9] The apron provides an additional layer of protection when handling larger volumes or during procedures with a high splash risk.Lab Coat: Mandatory for all procedures. Apron: Recommended when handling significant quantities or during reactions.[1]
Respiratory Protection NIOSH-approved respirator with particulate filters (e.g., N95) or organic vapor cartridges.Required when engineering controls cannot guarantee exposure limits will not be exceeded, or when dusts/aerosols may be generated.[2][11]Mandatory for weighing and transferring the solid form outside of a certified chemical fume hood.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing risk. The following protocol integrates safety checkpoints from preparation to disposal.

Preparation and Engineering Controls
  • Designated Area: Conduct all work with 3-Aminoquinolin-8-OL in a designated area, such as a certified chemical fume hood, to prevent cross-contamination and minimize inhalation exposure.[1][2]

  • Emergency Equipment: Verify that a safety shower and eyewash station are unobstructed and readily accessible before beginning any work.[1][2][5]

  • Donning PPE: Before handling the chemical, put on all required PPE in the correct order: laboratory coat, gloves, and finally, eye/face protection.

Handling the Compound (Solid and Solution)
  • Weighing and Transfer: Handle the solid powder carefully, using a spatula for transfers to minimize the generation of dust.[1] Avoid pouring the powder.[1] All weighing and transfer operations should occur within a chemical fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, slowly add the solid 3-Aminoquinolin-8-OL to the solvent to prevent splashing.[1] If the process requires heating, use a controlled heating mantle and appropriate glassware to prevent the release of vapors.[1]

  • Post-Handling: Close the container securely immediately after use.[1]

Decontamination and PPE Removal
  • Work Area Decontamination: After completing the work, decontaminate all surfaces and glassware that came into contact with the chemical using an appropriate solvent, followed by a thorough washing.[9]

  • PPE Removal: To prevent self-contamination, remove PPE in the designated area in the following order: gloves, face shield/goggles, and then the lab coat.[1]

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[1][2][13] Do not eat, drink, or smoke in the laboratory area.[2][13]

Emergency Procedures: Spill and Exposure Response

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][14] Remove contaminated clothing and seek medical attention if irritation persists.[2][10]

Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[2][14] Remove contact lenses if present and easy to do.[2][14] Seek immediate medical attention.[14]

Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration.[14] Seek immediate medical attention.[2]

Minor Spill (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[5][12]

Disposal Plan: Compliant Waste Management

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[1][9]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] Do not pour chemical waste down the drain.[14]

  • Container Disposal: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "3-Aminoquinolin-8-OL," and all associated hazard warnings.[1] Follow all local, regional, and national regulations for hazardous waste disposal.[2]

Visualizing the Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of 3-Aminoquinolin-8-OL, from initial preparation to final disposal.

prep 1. Preparation assess Risk Assessment & Verify Emergency Equipment prep->assess ppe_don Don PPE: Lab Coat, Gloves, Goggles assess->ppe_don handling 2. Handling (in Fume Hood) ppe_don->handling weigh Weigh & Transfer Solid (Minimize Dust) handling->weigh solution Prepare Solution (Avoid Splashing) weigh->solution post_handling 3. Post-Handling solution->post_handling decon Decontaminate Work Area & Glassware post_handling->decon ppe_doff Remove PPE Correctly: Gloves -> Goggles -> Coat decon->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash disposal 4. Waste Disposal wash->disposal collect Collect Solid & Liquid Waste in Labeled Containers disposal->collect store Store in Satellite Accumulation Area collect->store

Caption: Safe handling workflow for 3-Aminoquinolin-8-OL.

References

  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 3 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET.
  • 8 - SAFETY DATA SHEET.
  • Comprehensive Safety and Handling Guide for 7-Aminoquinolin-8-ol - Benchchem.
  • 8-Hydroxyquinoline - Santa Cruz Biotechnology.
  • QUINOLINE FOR SYNTHESIS - Loba Chemie.
  • 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem.
  • SIGMA-ALDRICH - Utah Nanofab.
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
  • 8-HYDROXYQUINOLINE | Elemental Microanalysis.
  • 8-Aminoquinoline - Safety Data Sheet - ChemicalBook.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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